molecular formula C18H14ClNO3 B086293 n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide CAS No. 137-52-0

n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide

カタログ番号: B086293
CAS番号: 137-52-0
分子量: 327.8 g/mol
InChIキー: WWXPGBMLOCYWLD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide is a useful research compound. Its molecular formula is C18H14ClNO3 and its molecular weight is 327.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-23-17-7-6-13(19)10-15(17)20-18(22)14-8-11-4-2-3-5-12(11)9-16(14)21/h2-10,21H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXPGBMLOCYWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059676
Record name 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137-52-0
Record name N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. 37531
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtanilide EL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-chloro-3-hydroxy-2'-methoxy-2-naphthanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5'-Chloro-3-hydroxy-2-naphth-o-anisidide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN9R2FDM57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Physicochemical Characteristics

This compound, identified by the CAS Number 137-52-0, is a complex organic molecule with potential applications in pharmaceutical development.[1] Its key physicochemical parameters are summarized below.

PropertyValueSource
CAS Number 137-52-0[1]
Molecular Formula C₁₈H₁₄ClNO₃[2]
Molecular Weight 327.76 g/mol [2]
Appearance Light gray to white uniform powderChemBK
Melting Point 218 °CChemBK
Boiling Point (Predicted) 446.3 °C[2]
Density (Predicted) 1.384 g/cm³[2]
Solubility Difficult to dissolve in water and ethanol; soluble in alkaliChemBK
pKa (Predicted) 8.69 ± 0.40ChemBK
logP (Predicted) 4.8[1]

Synthesis Workflow

The synthesis of this compound typically involves the condensation of 3-hydroxy-2-naphthoic acid with 5-chloro-2-methoxyaniline. A general workflow for this synthesis is outlined below.

G cluster_reactants Reactants cluster_process Process cluster_product Product 3_hydroxy_2_naphthoic_acid 3-Hydroxy-2-naphthoic acid reaction_vessel Reaction in an appropriate solvent (e.g., N-methylpyrrolidone) with a coupling agent (e.g., phosphorus trichloride) 3_hydroxy_2_naphthoic_acid->reaction_vessel 5_chloro_2_methoxyaniline 5-Chloro-2-methoxyaniline 5_chloro_2_methoxyaniline->reaction_vessel product N-(5-chloro-2-methoxyphenyl)- 3-hydroxy-2-naphthamide reaction_vessel->product Condensation Reaction

Caption: General synthesis workflow for this compound.

Experimental Protocols

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate of 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The melting point is reported as a range.

Solubility Determination (General Method)

A general protocol to determine the solubility of the compound in various solvents:

Protocol:

  • Sample Preparation: A known amount of this compound is weighed accurately.

  • Solvent Addition: A specific volume of the chosen solvent (e.g., water, ethanol, alkali solution) is added to the sample in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • Analysis: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Biological Significance and Potential Signaling Pathway

This compound is recognized as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly those that are selective inhibitors of cyclooxygenase-2 (COX-2).[2] Selective COX-2 inhibitors are a class of drugs that reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to traditional NSAIDs.[3]

The general mechanism of action for a COX-2 inhibitor involves blocking the active site of the COX-2 enzyme, which prevents the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.

G Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Metabolized by Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Produces Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates COX2_Inhibitor Selective COX-2 Inhibitor (Synthesized from Intermediate) COX2_Inhibitor->COX2_Enzyme Blocks

Caption: Simplified signaling pathway of a selective COX-2 inhibitor.

This guide provides a foundational understanding of this compound for professionals in the field of drug development. The provided data and protocols can serve as a valuable resource for further research and application of this compound.

References

An In-depth Technical Guide to N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, including its molecular structure, weight, and relevant data for researchers and professionals in drug development.

Molecular Structure and Properties

This compound is a chemical compound with the IUPAC name N-(5-chloro-2-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide[1]. Its chemical formula is C18H14ClNO3[1][2]. This compound is noted for its use as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and as an intermediate for organic pigments[2][3].

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C18H14ClNO3[1][2]
Molecular Weight 327.76 g/mol [3]
Monoisotopic Mass 327.0662210 Da[1]
CAS Number 137-52-0[1][2]
Boiling Point 446.3 °C (Predicted)[3]
Density 1.384 g/cm³ (Predicted)[3]

Visualization of Molecular Structure

The following diagram illustrates the molecular structure of this compound, generated using the DOT language.

Molecular structure of this compound.

Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general production method has been described. This method involves the condensation of 2-hydroxy-3-naphthoic acid (often referred to as 2,3-acid) with 5-chloro-2-methoxyaniline[2].

A general procedure for a similar reaction, the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide, involves reacting the amine component with 3-hydroxy-2-naphthoyl chloride[4]. This suggests that a potential synthetic route for this compound could involve the acylation of 5-chloro-2-methoxyaniline with 3-hydroxy-2-naphthoyl chloride.

Further research into chemical synthesis databases and patented literature may provide more detailed and specific protocols for laboratory-scale and industrial production of this compound. Analytical methods would likely involve standard techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

References

An In-depth Technical Guide to the Synthesis of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, a key intermediate in various chemical industries, including the manufacturing of azo dyes and pigments. This document details the necessary starting materials, step-by-step experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that begins with the preparation of two key precursors: 3-hydroxy-2-naphthoic acid and 5-chloro-2-methoxyaniline. These intermediates are then coupled through a condensation reaction to yield the final product.

Synthesis_Pathway cluster_0 Preparation of 3-hydroxy-2-naphthoic acid cluster_1 Preparation of 5-chloro-2-methoxyaniline cluster_2 Final Condensation A 2-Naphthol F Kolbe-Schmitt Reaction A->F B Sodium or Potassium Hydroxide B->F C Carbon Dioxide G Carboxylation C->G D Acid H Acidification D->H E 3-hydroxy-2-naphthoic acid P Amidation E->P F->G G->H H->E I 4-chloro-1-methoxy-2-nitrobenzene L Reduction I->L J Reducing Agent (e.g., Hydrazine hydrate, Iron trichloride) J->L K 5-chloro-2-methoxyaniline K->P L->K M Condensing Agent (e.g., PCl3, SOCl2) M->P N Solvent (e.g., Xylene, Toluene) N->P O N-(5-chloro-2-methoxyphenyl)- 3-hydroxy-2-naphthamide P->O

Caption: Overall synthesis workflow for this compound.

Physicochemical Data

The following table summarizes key physicochemical properties of the starting materials and the final product.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
2-Naphthol135-19-3C₁₀H₈O144.17White to yellowish crystalline solid
3-hydroxy-2-naphthoic acid92-70-6C₁₁H₈O₃188.18Yellowish crystalline powder
4-chloro-1-methoxy-2-nitrobenzene89-21-4C₇H₆ClNO₃187.58Yellow crystalline solid
5-chloro-2-methoxyaniline95-03-4C₇H₈ClNO157.60White to off-white crystalline solid
This compound137-52-0C₁₈H₁₄ClNO₃327.76Light-colored powder

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the precursors and the final product.

Synthesis of 3-hydroxy-2-naphthoic acid via Kolbe-Schmitt Reaction

The synthesis of 3-hydroxy-2-naphthoic acid is achieved through the carboxylation of 2-naphthol using the Kolbe-Schmitt reaction.[1]

Experimental Protocol:

  • Formation of Sodium 2-Naphthoxide: In a suitable pressure reactor, 2-naphthol is reacted with an equimolar amount of sodium hydroxide in an aqueous solution. The water is then removed by heating under vacuum to obtain dry sodium 2-naphthoxide.

  • Carboxylation: The dry sodium 2-naphthoxide is heated to 120-140°C under a carbon dioxide atmosphere at a pressure of 5-7 atm. The reaction is maintained for several hours until the carboxylation is complete.

  • Work-up and Isolation: The reaction mixture is cooled and dissolved in water. The solution is then acidified with a mineral acid (e.g., hydrochloric acid or sulfuric acid) to a pH of approximately 2-3. The precipitated 3-hydroxy-2-naphthoic acid is collected by filtration, washed with cold water to remove any inorganic salts, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield a product with high purity.

Quantitative Data:

ParameterValue
Typical Yield80-90%
Purity (crude)>95%
Purity (recryst.)>99%
Melting Point222-225 °C
Synthesis of 5-chloro-2-methoxyaniline

This precursor is synthesized by the reduction of 4-chloro-1-methoxy-2-nitrobenzene.

Experimental Protocol:

  • Reaction Setup: A mixture of 4-chloro-1-methoxy-2-nitrobenzene (1 equivalent), iron trichloride (catalytic amount), and activated carbon in methanol is heated to reflux.

  • Reduction: Hydrazine hydrate is added dropwise to the refluxing mixture. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux. After the addition is complete, the mixture is stirred at reflux for an additional 16 hours.

  • Work-up and Isolation: The reaction mixture is filtered to remove the catalyst and activated carbon. The filtrate is concentrated under reduced pressure to remove the methanol. The resulting residue is washed with petroleum ether to remove non-polar impurities.

  • Purification: The crude 5-chloro-2-methoxyaniline is obtained as a solid and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a high-purity product. A reported yield for this reaction is 98%.[2]

Quantitative Data:

ParameterValue
Yield98%[2]
Purity>98%
Melting Point83-85 °C
¹H NMR (CDCl₃)δ 6.67-6.65 (m, 3H), 3.81 (s, 3H)[2]
Synthesis of this compound

The final product is synthesized through the condensation of 3-hydroxy-2-naphthoic acid and 5-chloro-2-methoxyaniline.

Experimental Protocol:

  • Reaction Setup: A mixture of 3-hydroxy-2-naphthoic acid (1 equivalent) and 5-chloro-2-methoxyaniline (1 equivalent) is suspended in a high-boiling point inert solvent such as xylene or toluene.

  • Condensation: A condensing agent, such as phosphorus trichloride (0.4 equivalents) or thionyl chloride (1.1 equivalents), is added dropwise to the stirred suspension at room temperature. After the addition, the reaction mixture is heated to reflux (typically 110-140°C) for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is washed with the solvent used for the reaction (xylene or toluene) and then with a low-boiling point organic solvent like hexane to remove residual solvent and non-polar impurities. The crude product is then washed with a dilute aqueous solution of sodium bicarbonate to remove any unreacted 3-hydroxy-2-naphthoic acid, followed by washing with water until the filtrate is neutral.

  • Purification: The crude this compound is dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as chlorobenzene or a mixture of ethanol and water to obtain a product of high purity.

Quantitative Data:

ParameterValue
Typical Yield85-95%
Purity>99%
Melting Point248-250 °C

Safety Considerations

  • Phosphorus trichloride and thionyl chloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Xylene and toluene are flammable and have associated health risks upon inhalation or skin contact. Adequate ventilation and proper handling procedures are necessary.

  • Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled with extreme care in a fume hood.

  • Standard laboratory safety practices should be followed throughout all experimental procedures.

This guide provides a detailed framework for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures as necessary for their specific laboratory conditions.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Presumed Mechanisms of Action of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the biological activities of various naphthamide derivatives. However, specific research delineating the precise mechanisms of action for N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide derivatives is limited. This guide, therefore, presents plausible mechanisms of action based on the established activities of structurally related compounds and the known use of the parent molecule as a chemical intermediate. The experimental protocols and signaling pathways described are based on standard methodologies used to investigate these inferred biological activities.

Core Compound and Its Derivatives

The core structure, this compound, serves as a significant scaffold in medicinal chemistry. Its derivatives are molecules where this core structure is modified, for instance, by the addition of further functional groups, to enhance or alter its biological activity. While specific data for these derivatives is sparse, the parent compound is noted as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective COX-2 inhibitors.[1] This provides a strong basis for the primary hypothesized mechanism of action.

Hypothesized Mechanisms of Action

Based on the activities of structurally analogous compounds, two primary mechanisms of action are proposed for this compound derivatives: anti-inflammatory action via Cyclooxygenase-2 (COX-2) inhibition and anticancer activity through the inhibition of key oncogenic kinases and induction of apoptosis.

Anti-inflammatory Activity: Selective COX-2 Inhibition

The structural framework of this compound is suggested to support enhanced binding affinity to the COX-2 enzyme.[1] COX-2 is an inducible enzyme that plays a crucial role in mediating inflammation and pain by converting arachidonic acid to prostaglandins. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Proposed Signaling Pathway for COX-2 Inhibition:

COX2_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Derivative N-(5-chloro-2-methoxyphenyl)- 3-hydroxy-2-naphthamide Derivative Derivative->COX2 Inhibition

Caption: Proposed inhibitory action of this compound derivatives on the COX-2 pathway.

Anticancer Potential

Structurally related 2-naphthamide derivatives have demonstrated potential as anticancer agents by targeting key enzymes involved in cancer cell proliferation and survival, such as Dihydrofolate Reductase (DHFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Furthermore, compounds with a similar 5-chloro-2-methoxyphenyl moiety have been shown to induce cell cycle arrest and apoptosis.

Proposed Anticancer Mechanisms:

  • DHFR Inhibition: DHFR is crucial for the synthesis of nucleotides, and its inhibition can halt cancer cell proliferation.

  • VEGFR-2 Inhibition: VEGFR-2 is a key receptor in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.

  • Induction of Apoptosis: These derivatives may trigger programmed cell death in cancer cells through intrinsic or extrinsic apoptotic pathways.

Proposed Signaling Pathway for Anticancer Activity (VEGFR-2 Inhibition):

VEGFR2_Inhibition cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLC PLCγ VEGFR2->PLC PI3K PI3K VEGFR2->PI3K Derivative N-(5-chloro-2-methoxyphenyl)- 3-hydroxy-2-naphthamide Derivative Derivative->VEGFR2 Inhibition ERK ERK PLC->ERK Akt Akt PI3K->Akt CellProliferation Cell Proliferation, Migration, Survival (Angiogenesis) Akt->CellProliferation ERK->CellProliferation

Caption: Postulated inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Quantitative Data Summary

A thorough review of the existing scientific literature did not yield specific quantitative data (e.g., IC₅₀, Kᵢ, MIC values) for this compound derivatives. The tables below are templates that would be used to present such data once it becomes available through future research.

Table 1: Template for COX-2 Inhibition Data

Derivative COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
Compound X - - -
Compound Y - - -

| Celecoxib (Control) | - | - | - |

Table 2: Template for Anticancer Activity Data

Derivative Cell Line IC₅₀ (µM) Target(s)
Compound A MCF-7 - DHFR, VEGFR-2
Compound B HepG2 - Apoptosis Induction

| Doxorubicin (Control) | - | - | - |

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to elucidate the mechanisms of action of these derivatives.

COX-1/COX-2 Inhibition Assay

Objective: To determine the in vitro inhibitory activity and selectivity of the derivatives against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Principle: A colorimetric or fluorometric assay is used to measure the peroxidase activity of the COX enzymes. The assay measures the oxidation of a chromogenic substrate (e.g., TMPD) by PGG₂, which is produced from arachidonic acid by the cyclooxygenase activity of the enzyme.

  • Procedure:

    • The derivatives are pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.

    • Arachidonic acid is added to initiate the reaction.

    • The chromogenic substrate is added, and the change in absorbance is monitored over time using a microplate reader.

  • Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

In Vitro Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxic effects of the derivatives on various cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media.

  • Assay Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with various concentrations of the derivatives for 48-72 hours.

    • MTT solution is added to each well, and the plates are incubated.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC₅₀ values are determined from the dose-response curves.

VEGFR-2 Kinase Assay

Objective: To determine the direct inhibitory effect of the derivatives on VEGFR-2 kinase activity.

Methodology:

  • Assay Principle: An in vitro kinase assay, often using a luminescence-based or fluorescence-based method, is employed. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely correlated with kinase activity.

  • Procedure:

    • Recombinant human VEGFR-2 is incubated with the derivatives at various concentrations.

    • A specific substrate peptide and ATP are added to initiate the kinase reaction.

    • After incubation, a detection reagent is added that stops the reaction and measures the remaining ATP.

  • Data Analysis: The luminescent or fluorescent signal is measured, and the percentage of kinase inhibition is calculated. IC₅₀ values are then determined.

General Experimental Workflow:

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Studies Synthesis Synthesis & Purification of Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization COX_Assay COX-1/COX-2 Inhibition Assay Characterization->COX_Assay Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer_Screening Animal_Model Animal Models of Inflammation or Cancer COX_Assay->Animal_Model Kinase_Assay Kinase Inhibition Assays (e.g., VEGFR-2) Anticancer_Screening->Kinase_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Anticancer_Screening->Cell_Cycle Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Anticancer_Screening->Apoptosis_Assay Apoptosis_Assay->Animal_Model

Caption: A generalized workflow for the synthesis, screening, and mechanistic evaluation of novel therapeutic derivatives.

Conclusion and Future Directions

While direct evidence remains to be established, the available information on structurally related compounds strongly suggests that this compound derivatives are promising candidates for development as both anti-inflammatory and anticancer agents. Their potential dual mechanism of action warrants further investigation.

Future research should focus on the synthesis of a library of these derivatives and their systematic evaluation using the experimental protocols outlined in this guide. Such studies will be crucial to confirm the hypothesized mechanisms of action, establish a clear structure-activity relationship, and identify lead compounds for further preclinical and clinical development.

References

Solubility profile of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective COX-2 inhibitors.[1] Understanding the solubility of this compound is critical for its handling, formulation, and biological activity assessment.

Physicochemical Properties

This compound (CAS No: 137-52-0) is an organic compound with the molecular formula C₁₈H₁₄ClNO₃ and a molecular weight of 327.76 g/mol .[2][3] It typically appears as a white or brown powder and has a melting point of approximately 218°C.

Solubility Data

Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, based on its chemical structure and information on related naphthol compounds, a general solubility profile can be established. The compound is known to be difficult to dissolve in water and ethanol but is soluble in alkaline solutions.[4] Naphthol derivatives, in general, exhibit good solubility in various organic solvents.[5][6]

A structurally similar compound, 3-hydroxy-4'-methoxy-2-naphthanilide, has a reported aqueous solubility of 1.5 µg/mL at pH 7.4, which can be used as an estimation for the target compound's solubility in aqueous media.[7]

Table 1: Solubility Profile of this compound

Solvent ClassSolventQuantitative Solubility (g/L)Qualitative Solubility
Aqueous Water (neutral pH)~0.0015 (estimated)Very Poorly Soluble
Alkaline Solution (e.g., NaOH)Data not availableSoluble
Polar Protic EthanolData not availablePoorly Soluble
MethanolData not availableLikely Soluble
IsopropanolData not availableLikely Soluble
Polar Aprotic Tetrahydrofuran (THF)Data not availableLikely Soluble
Dimethyl Sulfoxide (DMSO)Data not availableLikely Soluble
Non-Polar ChloroformData not availableLikely Soluble
DichloromethaneData not availableLikely Soluble

Note: "Likely Soluble" is inferred from the general solubility of naphthol compounds.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following protocol describes a standardized procedure for determining the thermodynamic solubility of a compound like this compound. The shake-flask method is a widely accepted and reliable technique for this purpose.[8][9][10][11]

Materials:

  • This compound powder

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, etc.)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure equilibrium is reached.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[10]

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is saturated.[10]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant.

    • To remove any undissolved particles, either centrifuge the sample at high speed or filter it through a 0.22 µm syringe filter. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[8]

    • Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G Experimental Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess compound B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-48 hours) C->D E Allow solid to settle D->E F Filter or centrifuge supernatant E->F H Analyze sample and standards (HPLC or UV-Vis) F->H G Prepare standard solutions G->H I Calculate concentration H->I G Simplified COX-2 Signaling Pathway and Point of Inhibition A Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) C Phospholipase A2 A->C Activates B Cell Membrane Phospholipids D Arachidonic Acid B->D Hydrolyzes to E COX-2 (Cyclooxygenase-2) D->E F Prostaglandin H2 E->F G Prostaglandin Synthases F->G H Prostaglandins (PGE2, PGI2, etc.) G->H I Inflammation, Pain, Fever H->I Mediate J N-(5-chloro-2-methoxyphenyl)- 3-hydroxy-2-naphthamide (COX-2 Inhibitor) J->E Inhibits

References

Unveiling the Biological Potential of the N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide scaffold is a promising chemical entity with potential applications in medicinal chemistry. While specific biological activity data for this exact molecule is limited in publicly available literature, extensive research on structurally related 3-hydroxy-2-naphthamide derivatives has revealed a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide consolidates the existing knowledge on these derivatives to provide a comprehensive overview of the potential of this chemical scaffold.

Anticancer Activity of 3-Hydroxy-2-naphthamide Derivatives

Several studies have demonstrated the cytotoxic effects of 3-hydroxy-2-naphthamide derivatives against various cancer cell lines. The mechanism of action for some of these compounds is believed to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

Quantitative Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various 3-hydroxy-2-naphthamide derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
5b C26 (Colon Carcinoma)3.59[1][2][3]
HepG2 (Hepatocellular Carcinoma)8.38[1][2][3]
MCF7 (Breast Adenocarcinoma)7.12[1][2][3]
8b C26 (Colon Carcinoma)2.97[1][2][3]
HepG2 (Hepatocellular Carcinoma)7.12[1][2][3]
MCF7 (Breast Adenocarcinoma)6.85[1][2][3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of the solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: VEGFR-2 Inhibition

The anti-angiogenic and anticancer effects of some 3-hydroxy-2-naphthamide derivatives are attributed to their ability to inhibit the VEGFR-2 signaling pathway. This pathway is critical for endothelial cell proliferation, migration, and survival, which are essential processes for tumor angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK1/2) MEK->MAPK Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation Inhibitor N-(5-chloro-2-methoxyphenyl) -3-hydroxy-2-naphthamide (or derivative) Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and its Inhibition.

Antimicrobial Activity of 3-Hydroxy-2-naphthamide Derivatives

Derivatives of the 3-hydroxy-2-naphthamide scaffold have also been investigated for their antimicrobial properties against a range of bacterial strains. Some of these compounds are thought to exert their antibacterial effect by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of a 3-hydroxy-2-naphthamide derivative against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
8b Escherichia coli16[1][2][3]
Streptococcus faecalis16[1][2][3]
Salmonella enterica16[1][2][3]
MSSA (Methicillin-sensitive S. aureus)8[1][2][3]
MRSA (Methicillin-resistant S. aureus)16[1][2][3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of the compounds is typically determined using the broth microdilution method.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilution: The test compounds are serially diluted in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: A positive control (broth with inoculum and no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: Biological Screening

The general workflow for screening compounds for biological activity involves a series of steps from initial high-throughput screening to more detailed mechanistic studies.

Biological_Screening_Workflow Compound_Library Compound Library (e.g., Naphthamide Derivatives) Primary_Screening Primary Screening (e.g., High-Throughput Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (e.g., IC50/MIC Determination) Hit_Identification->Dose_Response Active Hits Lead_Selection Lead Compound Selection Dose_Response->Lead_Selection Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Assays, Pathway Analysis) Lead_Selection->Mechanism_of_Action Promising Leads In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies

Caption: General Workflow for Biological Screening of Compounds.

Anti-inflammatory Activity of 3-Hydroxy-2-naphthamide Derivatives

Experimental Protocol: COX-2 Inhibition Assay (In Vitro)

A common method to assess the COX-2 inhibitory potential of a compound is through an in vitro enzyme assay.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 specific inhibitor (e.g., Celecoxib) as a positive control

  • Assay buffer (e.g., Tris-HCl buffer)

  • Detection reagent (e.g., a fluorometric probe that reacts with the product of the COX-2 reaction)

  • 96-well microtiter plates

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: The COX-2 enzyme, arachidonic acid, and test compounds are prepared in the assay buffer.

  • Reaction Setup: The test compound at various concentrations is pre-incubated with the COX-2 enzyme in a 96-well plate.

  • Initiation of Reaction: The reaction is initiated by adding arachidonic acid to each well.

  • Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Detection: The detection reagent is added, and the fluorescence is measured using a plate reader.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC₅₀ value is then determined.

Conclusion

The this compound scaffold serves as a promising foundation for the development of novel therapeutic agents. While direct biological data for this specific compound is sparse, the demonstrated anticancer, antimicrobial, and potential anti-inflammatory activities of its derivatives highlight the significant potential of this chemical class. Further research, including the synthesis and comprehensive biological evaluation of this compound and its close analogs, is warranted to fully elucidate its therapeutic utility and mechanism of action. This in-depth guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this versatile scaffold.

References

In-depth Technical Guide: N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 24, 2025

Abstract

N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide is a synthetic compound belonging to the salicylanilide class of molecules. While direct therapeutic applications of this specific compound are not extensively documented in publicly available literature, its structural analogs, particularly niclosamide and other salicylanilide derivatives, have garnered significant attention for their potential in oncology and anti-inflammatory applications. This guide synthesizes the available data on this compound and its analogs to provide a comprehensive overview of its potential therapeutic applications, mechanisms of action, and the experimental methodologies used for its evaluation. The primary focus will be on its role as a potential anti-cancer agent through the modulation of critical signaling pathways and as an anti-inflammatory agent via COX-2 inhibition.

Introduction and Chemical Profile

This compound is an organic compound with the chemical formula C18H14ClNO3 and a molecular weight of 327.76 g/mol . It is structurally characterized by a naphthamide group linked to a substituted phenyl ring. This compound is classified as a salicylanilide, a class of compounds known for a wide range of biological activities, including anthelmintic, antibacterial, and antifungal properties. More recently, salicylanilides have been investigated for their potential in treating various human diseases, most notably cancer.

The primary documented application of this compound is as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), with a particular focus on the development of selective COX-2 inhibitors.[1] Its structural features are believed to facilitate enhanced binding affinity to the COX-2 enzyme, which could lead to improved therapeutic efficacy and reduced gastrointestinal side effects commonly associated with non-selective NSAIDs.

Potential Therapeutic Applications

Based on the activities of its structural analogs, the therapeutic potential of this compound can be extrapolated to two main areas: oncology and inflammatory diseases.

Anticancer Activity

The most promising therapeutic application for salicylanilide derivatives is in oncology. The FDA-approved anthelmintic drug niclosamide, a chlorinated salicylanilide, and its analogs have demonstrated potent anticancer activity against a variety of cancers including ovarian, prostate, breast, and colon cancer.[2][3] The anticancer effects are attributed to the modulation of multiple critical signaling pathways that are often dysregulated in cancer.

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.[4] Niclosamide has been shown to inhibit this pathway by inducing the degradation of the Wnt co-receptor LRP6 (low-density lipoprotein receptor-related protein 6).[3][5][6] This prevents the phosphorylation of LRP6, leading to the suppression of Wnt3A-induced β-catenin accumulation.[3][5][6] The subsequent decrease in nuclear β-catenin leads to the downregulation of target genes that promote tumor growth.

Wnt_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds LRP6 LRP6 Co-Receptor Wnt->LRP6 binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP6->Dsh recruits Compound N-(5-chloro-2-methoxyphenyl) -3-hydroxy-2-naphthamide (Salicylanilide Analog) Compound->LRP6 induces degradation DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex inhibits beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylates for degradation Proteasome Proteasomal Degradation beta_catenin->Proteasome degraded TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates and binds TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes activates STAT3_mTOR_Pathway_Inhibition cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines / Growth Factors (e.g., IL-6, EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, gp130) Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes mTOR mTOR Compound N-(5-chloro-2-methoxyphenyl) -3-hydroxy-2-naphthamide (Salicylanilide Analog) Compound->STAT3 inhibits phosphorylation Compound->mTOR inhibits TargetGenes Target Gene Transcription (Proliferation, Survival) pSTAT3_dimer->TargetGenes translocates and activates ATPlite_Workflow start Start: Seed cells in a 96-well plate treat Treat cells with varying concentrations of the compound start->treat incubate Incubate for a specified period (e.g., 48 hours) treat->incubate lyse Add Mammalian Cell Lysis Solution (50 μL per well) incubate->lyse shake1 Shake for 5 minutes at 700 rpm lyse->shake1 add_substrate Add Substrate Solution (50 μL per well) shake1->add_substrate shake2 Shake for 5 minutes at 700 rpm add_substrate->shake2 dark_adapt Dark adapt the plate for 10 minutes shake2->dark_adapt measure Measure luminescence using a luminometer dark_adapt->measure end End: Calculate IC50 values measure->end

References

The Strategic Role of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide in the Development of Selective COX-2 Inhibitors: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Fremont, CA – December 24, 2025 – In the ongoing quest for safer and more effective anti-inflammatory therapeutics, the strategic design of selective cyclooxygenase-2 (COX-2) inhibitors remains a cornerstone of medicinal chemistry. This technical guide delves into the core attributes of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, a pivotal molecular scaffold, elucidating its significance as a key intermediate and pharmacophore in the synthesis of potent and selective COX-2 inhibitors.[1] This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of anti-inflammatory drug discovery.

Introduction: The Imperative for COX-2 Selectivity

Inflammation is a complex biological response mediated by a cascade of signaling pathways, central to which are the cyclooxygenase (COX) enzymes. These enzymes, existing as two primary isoforms, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever. While COX-1 is constitutively expressed and plays a crucial role in gastrointestinal protection and platelet aggregation, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit COX enzymes. However, the non-selective inhibition of both isoforms by traditional NSAIDs is associated with significant gastrointestinal and cardiovascular side effects. This has propelled the development of selective COX-2 inhibitors, which offer a more targeted anti-inflammatory effect with a potentially improved safety profile. The molecular architecture of this compound presents a promising foundation for the design of such selective agents.[1]

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development. The key characteristics of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₈H₁₄ClNO₃[2]
Molecular Weight 327.76 g/mol [1]
CAS Number 137-52-0[2]
Appearance Data not available
Melting Point Data not available
Boiling Point 446.3 °C (Predicted)[1]
Density 1.384±0.06 g/cm³ (Predicted)[1]
XLogP3 4.8[2]

Role as a Pharmacophore and Synthetic Intermediate

While direct quantitative data on the COX-2 inhibitory activity of this compound is not extensively documented in publicly available literature, its recurring identification as a "key intermediate" suggests its primary value lies in its structural attributes, which are amenable to the synthesis of more potent and selective derivatives.[1] The inherent structure of this molecule embodies key features of a pharmacophore suitable for targeting the COX-2 active site.

The structure of this compound suggests that it is well-suited for enhanced binding affinity to the COX-2 enzyme, which could lead to improved therapeutic efficacy and reduced gastrointestinal side effects in its derivatives.[1] Preliminary investigations into related 3-hydroxy-2-naphthanilide derivatives have indicated potential anti-inflammatory properties.[3]

To understand its potential, a comparative analysis with a known selective COX-2 inhibitor, Celecoxib, is instructive.

Structural FeatureThis compoundCelecoxib
Scaffold 3-hydroxy-2-naphthamideDiaryl pyrazole
Key Aromatic Systems Naphthalene ring system and a substituted phenyl ringTwo phenyl rings attached to a central pyrazole ring
Potential for H-bonding Hydroxyl (-OH) and amide (-NHCO-) groupsSulfonamide (-SO₂NH₂) group
Hydrophobic Moieties Naphthalene and chlorophenyl groupsPhenyl and tolyl groups
Key Substituents Chloro and methoxy groups on the phenyl ringSulfonamide and trifluoromethyl groups

The presence of a bulky naphthalene ring and a substituted phenyl ring in this compound provides a structural framework that can be further functionalized to achieve high-affinity binding within the larger, more accommodating active site of COX-2, a key differentiator from the more constricted active site of COX-1.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be extrapolated from established methods for analogous compounds. The core of this synthesis is the amidation of 3-hydroxy-2-naphthoic acid with 5-chloro-2-methoxyaniline.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A 3-Hydroxy-2-naphthoic acid P A->P B 5-Chloro-2-methoxyaniline B->P C Phosphorus Trichloride (PCl₃) C->P D Chlorobenzene (Solvent) D->P E Reflux E->P F N-(5-chloro-2-methoxyphenyl)- 3-hydroxy-2-naphthamide P->F Condensation

Caption: Proposed synthesis of the target compound.

Methodology:

  • Activation of Carboxylic Acid: 3-hydroxy-2-naphthoic acid is dissolved in an inert solvent such as chlorobenzene. A coupling agent, for instance, phosphorus trichloride (PCl₃), is added to activate the carboxylic acid, likely forming an acyl chloride intermediate in situ.

  • Amide Bond Formation: 5-chloro-2-methoxyaniline is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to reflux to drive the condensation reaction to completion.

  • Work-up and Purification: Upon cooling, the reaction mixture is typically neutralized. The crude product precipitates and is collected by filtration, washed, and can be further purified by recrystallization to yield the final product, this compound.

General Protocol for In Vitro COX-2 Inhibition Assay

To evaluate the COX-2 inhibitory potential of derivatives synthesized from this compound, a standard in vitro assay can be employed. A common method is the fluorometric or colorimetric detection of prostaglandin production.

G start Start prep Prepare Reagents: - COX-2 Enzyme - Arachidonic Acid (Substrate) - Test Compound dilutions - Detection Probe start->prep plate Plate Assay Components: - Buffer - Enzyme - Test Compound/Control prep->plate incubate1 Pre-incubation (Enzyme and Inhibitor) plate->incubate1 initiate Initiate Reaction: Add Arachidonic Acid incubate1->initiate incubate2 Incubate at 37°C initiate->incubate2 read Measure Signal (Fluorescence/Absorbance) incubate2->read analyze Data Analysis: Calculate % Inhibition and IC₅₀ read->analyze end End analyze->end G cluster_pathway Pro-inflammatory Signaling Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A₂ (PLA₂) Stimuli->PLA2 AA Arachidonic Acid PLA2->AA Membrane Cell Membrane Phospholipids Membrane->PLA2 COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGG₂, PGH₂) COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor N-(5-chloro-2-methoxyphenyl)- 3-hydroxy-2-naphthamide (or its derivatives) Inhibitor->COX2 Inhibition

References

Naphthol AS-CA: A Comprehensive Technical Guide to its Role as an Azoic Coupling Component in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol AS-CA, with the chemical name 5'-Chloro-2'-methoxy-3-hydroxy-2-naphthanilide, is a key organic compound utilized primarily as an azoic coupling component in the synthesis of a variety of dyes and pigments. Its molecular structure, characterized by a naphthalene ring system with hydroxyl, amide, chloro, and methoxy functional groups, makes it a versatile precursor for producing colors with good fastness properties. This technical guide provides an in-depth overview of the physicochemical properties of Naphthol AS-CA, detailed experimental protocols for its use in azoic dye synthesis, and data on the resulting dye characteristics.

Physicochemical Properties of Naphthol AS-CA

A thorough understanding of the physical and chemical properties of Naphthol AS-CA is essential for its effective application in dye synthesis. The key properties are summarized in the table below.

PropertyValueReference
Chemical Name 5'-Chloro-2'-methoxy-3-hydroxy-2-naphthanilide[1]
Synonyms C.I. Azoic Coupling Component 34, N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide[1]
CAS Number 137-52-0[2]
C.I. Number 37531[2]
Chemical Formula C₁₈H₁₄ClNO₃[2]
Molecular Weight 327.77 g/mol [1]
Appearance Light beige or light grey to white homogeneous powder[1][2]
Melting Point ≥210 °C[2]
Purity ≥98%[2]
Solubility Insoluble in water; Soluble in alkaline solutions and organic solvents like pyridine.

Azoic Dye Synthesis Utilizing Naphthol AS-CA

The synthesis of azoic dyes is a two-stage process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with a coupling component, in this case, Naphthol AS-CA.[3] The resulting azo compound contains the characteristic -N=N- chromophore, which is responsible for its color.

General Synthesis Pathway

The overall reaction can be visualized as a two-step process. First, a primary aromatic amine is converted to a diazonium salt. This is then reacted with Naphthol AS-CA to produce the final azoic dye.

AzoicDyeSynthesis cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling Aromatic Amine Aromatic Amine Diazonium Salt Diazonium Salt Aromatic Amine->Diazonium Salt NaNO₂, HCl, 0-5 °C Azoic Dye Azoic Dye Diazonium Salt->Azoic Dye Naphthol AS-CA Naphthol AS-CA Naphthol AS-CA->Azoic Dye Alkaline conditions

Caption: General workflow for azoic dye synthesis.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of an azoic dye using Naphthol AS-CA as the coupling component. A specific example is the synthesis of Pigment Red 269.

Protocol 1: Diazotization of N-(3-amino-4-methoxyphenyl)benzamide

This protocol outlines the formation of the diazonium salt from the corresponding aromatic amine.

Materials:

  • N-(3-amino-4-methoxyphenyl)benzamide

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, create a suspension of 0.01 mol of N-(3-amino-4-methoxyphenyl)benzamide in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water.

  • Cool the suspension to 0-5 °C in an ice-water bath with continuous, vigorous stirring.

  • In a separate beaker, prepare a solution of 0.011 mol of sodium nitrite (a slight excess) in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold, stirred suspension of the amine hydrochloride over a period of 10-15 minutes. The temperature of the reaction mixture must be maintained below 5 °C.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete. The resulting diazonium salt solution should be kept cold and used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with Naphthol AS-CA to Synthesize Pigment Red 269

This protocol details the coupling of the freshly prepared diazonium salt with Naphthol AS-CA to yield the azo pigment.

Materials:

  • Freshly prepared diazonium salt solution from Protocol 1

  • Naphthol AS-CA (N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Büchner funnel and filter paper

Procedure:

  • In a 400 mL beaker, dissolve 0.01 mol of Naphthol AS-CA in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution in an ice-water bath to 0–5 °C with constant stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold, stirred solution of Naphthol AS-CA. A brightly colored precipitate of the azo pigment should form.

  • Maintain the temperature below 5 °C and continue stirring for 1-2 hours to ensure the coupling reaction is complete.

  • Collect the precipitated pigment by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold water to remove any unreacted starting materials and salts.

  • Dry the purified pigment in a desiccator or a vacuum oven at a low temperature.

ExperimentalWorkflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up A1 Suspend Amine in HCl/H₂O A2 Cool to 0-5 °C A1->A2 A4 Add NaNO₂ dropwise A2->A4 A3 Prepare NaNO₂ solution A3->A4 A5 Stir for 30-60 min A4->A5 B3 Add diazonium salt slowly A5->B3 B1 Dissolve Naphthol AS-CA in NaOH B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Stir for 1-2 hours C1 Vacuum Filtration B4->C1 C2 Wash with cold water C1->C2 C3 Dry the pigment C2->C3

Caption: Experimental workflow for azo dye synthesis.

Characterization of the Resulting Azoic Dye: Pigment Red 269

The synthesized azo dye, Pigment Red 269, exhibits a brilliant bluish-red shade and possesses good fastness properties, making it suitable for applications such as printing inks.

Physical and Fastness Properties of Pigment Red 269
PropertyValue
C.I. Name Pigment Red 269
C.I. Number 12466
CAS Number 67990-05-0
Chemical Formula C₃₂H₂₅ClN₄O₅
Moisture (%) ≤1.5
Water Soluble Matter (%) ≤1.0
Oil Absorption (ml/100g) 35-45
pH Value 6.5-7.5
Heat Resistance (°C) 180
Light Fastness (1-8 scale) 7
Acid Resistance (1-5 scale) 5
Alkali Resistance (1-5 scale) 4
Alcohol Resistance (1-5 scale) 5
Ester Resistance (1-5 scale) 5
Benzene Resistance (1-5 scale) 5
Ketone Resistance (1-5 scale) 5

Spectroscopic Characterization

While specific spectroscopic data for Naphthol AS-CA is not widely published, data for the closely related compound Naphthol AS (3-hydroxy-2-naphthanilide) can be used for comparative analysis.

Note: The following data is for Naphthol AS and should be used as a reference. The presence of the chloro and methoxy groups in Naphthol AS-CA will cause slight shifts in the observed spectra.

¹³C NMR Spectroscopy of Naphthol AS

The ¹³C NMR spectrum of Naphthol AS provides insight into the carbon framework of the molecule.

A representative ¹³C NMR spectrum for Naphthol AS can be found on chemical database websites such as ChemicalBook by searching for CAS number 92-77-3.

Infrared (IR) Spectroscopy

The IR spectrum of a naphthol derivative will show characteristic peaks for the functional groups present.

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (hydroxyl group)
~3300N-H stretch (amide)
3100-3000Aromatic C-H stretch
~1660C=O stretch (amide I band)
1600-1450Aromatic C=C stretches
~1540N-H bend (amide II band)
1300-1000C-O stretch and C-N stretch
UV-Visible Spectroscopy

The UV-Vis spectrum of naphthol derivatives in a solvent like methanol typically shows absorption maxima related to the electronic transitions within the naphthalene ring system. For instance, 1-Naphthol has a λmax around 324 nm in methanol.

Conclusion

Naphthol AS-CA is a crucial azoic coupling component in the synthesis of a range of dyes and pigments, offering a route to colors with desirable fastness properties. The synthesis, based on the well-established principles of diazotization and azo coupling, is a versatile and scalable process. This guide provides the fundamental physicochemical data, detailed experimental protocols, and characterization information to support researchers and scientists in the effective utilization of Naphthol AS-CA in their work. Further research could focus on the synthesis and characterization of novel azoic dyes derived from Naphthol AS-CA to explore new color spaces and applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide is a key intermediate in the synthesis of various organic compounds, notably in the development of non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective COX-2 inhibitors.[1] Its chemical structure is amenable to further functionalization, making it a valuable building block in medicinal chemistry. This document provides a detailed protocol for the synthesis and purification of this compound, along with relevant physicochemical data and a discussion of its application in the context of COX-2 inhibition.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₈H₁₄ClNO₃[1]
Molecular Weight 327.76 g/mol [1]
CAS Number 137-52-0[2]
Appearance White to brown powder
Boiling Point 446.3 °C (Predicted)[1]
Density 1.384 ± 0.06 g/cm³ (Predicted)[1]
Storage Room temperature, dry conditions[1]

Synthesis Protocol

The following is a representative protocol for the synthesis of this compound. This procedure is based on general methods for the synthesis of N-aryl-3-hydroxy-2-naphthamides, which typically involve the acylation of an aniline derivative with 3-hydroxy-2-naphthoic acid or its activated form.

Reaction Scheme:

Materials and Reagents:

  • 3-Hydroxy-2-naphthoic acid

  • 5-Chloro-2-methoxyaniline

  • Phosphorus trichloride (PCl₃) or Thionyl chloride (SOCl₂)

  • Toluene or Xylene (anhydrous)

  • Sodium Carbonate (Na₂CO₃)

  • Methanol

  • Deionized water

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Heating mantle with a magnetic stirrer

  • Büchner funnel and flask for vacuum filtration

  • Standard laboratory glassware

Procedure:

Step 1: Activation of 3-Hydroxy-2-naphthoic acid (optional, but recommended for higher yield)

  • In a fume hood, suspend 3-hydroxy-2-naphthoic acid (1 equivalent) in anhydrous toluene or xylene in a round-bottom flask.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.1 equivalents) or phosphorus trichloride (0.4 equivalents) to the suspension while stirring.

  • Heat the mixture to a gentle reflux for 2-3 hours, or until the evolution of gas ceases and the solid has dissolved, indicating the formation of 3-hydroxy-2-naphthoyl chloride.

  • Allow the solution to cool to room temperature. This solution will be used in the next step.

Step 2: Amide Formation

  • In a separate flask, dissolve 5-chloro-2-methoxyaniline (1 equivalent) and sodium carbonate (1.2 equivalents) in a suitable solvent like N-methylpyrrolidone or an aqueous/organic biphasic system.

  • Cool the amine solution in an ice bath.

  • Slowly add the solution of 3-hydroxy-2-naphthoyl chloride from Step 1 to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

Step 3: Work-up and Isolation

  • The precipitated product is collected by vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with the reaction solvent (e.g., toluene or xylene), followed by water until the filtrate is neutral.

Purification Protocol

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Solvent Selection:

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of similar aromatic amides include ethanol, methanol, acetic acid, or mixtures of these with water.

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., hot ethanol or methanol).

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal and any insoluble impurities.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, the flask can be placed in an ice bath for 30 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Expected Yield:

Based on similar preparations, a yield of approximately 80-90% can be expected after purification.[3]

Data Presentation

ParameterValue
Theoretical Yield Calculated based on the limiting reagent
Actual Yield (To be determined experimentally)
Percent Yield (Actual Yield / Theoretical Yield) x 100%
Purity (by HPLC) >98% (Typical for recrystallized product)
Melting Point (To be determined experimentally)

Visualizations

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification reactants 3-Hydroxy-2-naphthoic Acid + 5-Chloro-2-methoxyaniline activation Acid Activation (e.g., with SOCl₂ or PCl₃) in Toluene/Xylene reactants->activation coupling Amide Coupling Reaction activation->coupling crude_product Crude N-(5-chloro-2-methoxyphenyl) -3-hydroxy-2-naphthamide coupling->crude_product recrystallization Recrystallization (e.g., from Ethanol/Methanol) crude_product->recrystallization filtration Vacuum Filtration recrystallization->filtration drying Drying under Vacuum filtration->drying pure_product Pure Product drying->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Role as a COX-2 Inhibitor Intermediate

This compound serves as a scaffold for the synthesis of selective COX-2 inhibitors. The cyclooxygenase (COX) enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[4][5][6][7][8] Selective COX-2 inhibitors are designed to target the inflammatory pathway while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[9][10][11][12]

G cluster_pathway Inflammatory Pathway cluster_intervention Pharmacological Intervention membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Phospholipase A₂ cox2 COX-2 (Cyclooxygenase-2) arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation intermediate N-(5-chloro-2-methoxyphenyl) -3-hydroxy-2-naphthamide cox2_inhibitor Selective COX-2 Inhibitor (e.g., a Celecoxib analog) intermediate->cox2_inhibitor Further Synthesis cox2_inhibitor->cox2 Inhibition

Caption: The role of this compound as an intermediate for COX-2 inhibitors that block the inflammatory pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and stability of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, a key intermediate in the synthesis of various pharmaceutical compounds. The described method is designed to be stability-indicating, capable of separating the main component from its potential degradation products and synthesis-related impurities. This document provides comprehensive experimental protocols, system suitability requirements, and data presentation guidelines to ensure reliable and reproducible results.

Introduction

This compound is a crucial building block in medicinal chemistry, particularly in the development of targeted therapies. Ensuring the purity of this intermediate is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). HPLC is a powerful analytical technique for assessing the purity of pharmaceutical compounds. A well-developed, stability-indicating HPLC method can quantify the main analyte and resolve it from any process-related impurities or degradants that may form during synthesis, storage, or under stress conditions. This application note presents a detailed protocol for such a method.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterSpecification
HPLC System Quaternary or Binary Gradient HPLC with UV-Vis or PDA Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes
Reagent and Sample Preparation
  • Diluent: Acetonitrile and Water (50:50, v/v)

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of 100 µg/mL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and prepare a 100 µg/mL solution in the same manner as the standard preparation.

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure proper functioning.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections of the standard)
Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[1][2] This involves subjecting the sample to various stress conditions to induce degradation.

  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80°C for 4 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After exposure, the stressed samples are diluted to the target concentration and analyzed. The method should demonstrate the ability to separate the intact drug from any resulting degradation products.

Data Presentation

Table 1: System Suitability Results
InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
110.2115432871.125689
210.2215510981.135712
310.2015487651.125698
410.2315455431.145654
510.2115532101.135705
610.2215498761.125710
Mean 10.22 1548630 1.13 5695
% RSD 0.11 0.25 --
Table 2: Purity Analysis of a Sample Batch
Sample IDRetention Time (min)Peak Area% Area
Batch XYZ-0014.56 (Impurity 1)54320.35
10.22 (Main Peak)154589099.55
12.89 (Impurity 2)15500.10
Total 1552872 100.00

Visualizations

HPLC Analysis Workflow

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Reference Standard C Dissolve in Diluent (ACN:Water 50:50) A->C B Weigh Sample E Dissolve in Diluent (ACN:Water 50:50) B->E D Dilute to 100 µg/mL C->D G System Suitability Check (6 injections of Standard) D->G F Dilute to 100 µg/mL E->F J Inject Sample Solution F->J H Inject Blank (Diluent) G->H I Inject Standard Solution H->I I->J K Integrate Chromatograms J->K L Calculate System Suitability (Tailing, Plates, %RSD) K->L M Calculate % Purity (% Area Normalization) K->M N Generate Final Report L->N M->N

Caption: Workflow for HPLC purity determination.

Forced Degradation Study Logic

This diagram outlines the process for conducting forced degradation studies to ensure the method is stability-indicating.

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis of Stressed Samples cluster_evaluation Method Evaluation A Acid Hydrolysis (0.1N HCl, 80°C) F Prepare Stressed Samples (Dilute to Target Conc.) A->F B Base Hydrolysis (0.1N NaOH, 80°C) B->F C Oxidation (3% H2O2, RT) C->F D Thermal (105°C, Solid) D->F E Photolytic (UV Light) E->F G Analyze by HPLC F->G H Assess Peak Purity G->H I Ensure Resolution between Main Peak and Degradants H->I J Confirm Stability-Indicating Nature of the Method I->J

Caption: Forced degradation study workflow.

Conclusion

The HPLC method described in this application note is suitable for the routine purity analysis of this compound. The method is specific, and its stability-indicating nature can be confirmed through forced degradation studies. Adherence to the outlined protocols and system suitability criteria will ensure accurate and reliable results, contributing to the overall quality control of this important pharmaceutical intermediate.

References

Application Note: 1H and 13C NMR Spectral Assignment of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide. This compound is a key intermediate in the synthesis of various biologically active molecules.[1] A comprehensive understanding of its structure, confirmed by NMR spectroscopy, is crucial for quality control and further drug development processes. This note includes predicted spectral data based on analogous structures and established chemical shift principles, along with a standardized experimental protocol.

Introduction

This compound is an aromatic amide derivative. The accurate assignment of its ¹H and ¹³C NMR spectra is fundamental for structural verification and purity assessment. NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom within the molecule, allowing for unambiguous structure elucidation.

Predicted Spectral Assignment

Due to the limited availability of fully assigned experimental spectra in the public domain for this specific molecule, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established values for similar chemical environments and functional groups found in related naphthol and aniline derivatives. The atom numbering scheme used for assignment is shown in Figure 1.

Molecular Structure and Atom Numbering:

G This compound cluster_naphthamide 3-Hydroxy-2-naphthamide moiety cluster_phenyl 5-Chloro-2-methoxyphenyl moiety C1 C1 C2 C2-C=O C1->C2 C3 C3-OH C2->C3 NH N-H C2->NH C4 C4 C3->C4 OH O-H C3->OH C8a C8a C4->C8a C4a C4a C4a->C1 C4a->C8a C5 C5 C5->C4a C6 C6 C6->C5 C7 C7 C7->C6 C8 C8 C8->C7 C8a->C8 C1_prime C1' NH->C1_prime Amide Bond C2_prime C2'-OCH3 C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime OCH3 O-CH3 C2_prime->OCH3 C4_prime C4' C3_prime->C4_prime C5_prime C5'-Cl C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime Cl Cl C5_prime->Cl C6_prime->C1_prime

Caption: Molecular structure and atom numbering scheme for this compound.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5 - 11.5s1HOH
~9.5 - 10.0s1HNH
~8.0 - 8.5d1HH-4
~7.8 - 8.0d1HH-5
~7.2 - 7.8m4HH-1, H-6, H-7, H-8
~7.0 - 7.2m3HH-3', H-4', H-6'
~3.9s3HOCH₃

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~165 - 170C=O
~150 - 155C3
~145 - 150C2'
~135 - 140C8a
~130 - 135C4a
~125 - 130C5', C1', C4, C5, C8
~120 - 125C1, C6, C7, C6'
~110 - 120C2, C3', C4'
~55 - 60OCH₃

Experimental Protocols

The following protocols describe the standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 16 ppm

  • Acquisition Time: 4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.5 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase correct the spectra and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all significant peaks in both ¹H and ¹³C spectra.

Experimental Workflow

The following diagram illustrates the workflow for the NMR analysis of this compound.

G cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6 + TMS) H1_Acquisition 1H NMR Acquisition (500 MHz, 16 scans) SamplePrep->H1_Acquisition C13_Acquisition 13C NMR Acquisition (125 MHz, 1024 scans) SamplePrep->C13_Acquisition Processing Data Processing (FT, Phasing, Baseline Correction, Referencing) H1_Acquisition->Processing C13_Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis Report Final Report Generation Analysis->Report

Caption: Workflow for the ¹H and ¹³C NMR analysis.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR spectral analysis of this compound. The provided protocols and predicted data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the structural verification and quality control of this important synthetic intermediate. The application of 2D NMR techniques such as COSY, HSQC, and HMBC would provide further confirmation of the proposed assignments.

References

Application Note: Mass Spectrometry Fragmentation Analysis of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the predicted mass spectrometry fragmentation pattern of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the fragmentation behavior of this molecule is crucial for its identification, characterization, and quality control in drug discovery and development pipelines. This document provides a proposed fragmentation pathway based on established principles of mass spectrometry and includes a detailed protocol for its analysis using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Introduction

This compound (C₁₈H₁₄ClNO₃, Molecular Weight: 327.76 g/mol ) is a complex organic molecule with multiple functional groups, including an amide linkage, a hydroxyl group, a methoxy group, a chloro-substituted aromatic ring, and a naphthalene moiety.[1] Mass spectrometry is a powerful analytical technique for the structural elucidation and confirmation of such compounds. The fragmentation pattern observed in a tandem mass spectrum provides a unique fingerprint of the molecule, allowing for its unambiguous identification. This note outlines the expected fragmentation behavior of the title compound under ESI-MS/MS conditions.

Predicted Fragmentation Pattern

Upon ionization in the mass spectrometer, typically forming the protonated molecule [M+H]⁺, this compound is expected to undergo fragmentation at its most labile bonds. The primary fragmentation is anticipated to occur at the amide bond (N-CO), a common fragmentation pathway for amides.[2][3][4] This cleavage can result in two main fragment ions.

Key Predicted Fragmentation Pathways:

  • Cleavage of the Amide Bond: The most probable fragmentation involves the cleavage of the C-N bond of the amide linkage. This can lead to the formation of two primary fragment ions:

    • Fragment A: The 3-hydroxy-2-naphthoyl cation.

    • Fragment B: The protonated 5-chloro-2-methoxyaniline.

  • Further Fragmentation: These primary fragments can undergo further dissociation. For instance, the 3-hydroxy-2-naphthoyl cation (Fragment A) can lose a molecule of carbon monoxide (CO). The 5-chloro-2-methoxyaniline fragment (Fragment B) might lose a methyl group from the methoxy moiety.

The predicted fragmentation pathway is illustrated in the diagram below:

G M [M+H]⁺ m/z = 328.07 fragA Fragment A 3-hydroxy-2-naphthoyl cation m/z = 171.04 M->fragA Amide bond cleavage fragB Fragment B 5-chloro-2-methoxyaniline m/z = 158.02 M->fragB Amide bond cleavage fragC [Fragment A - CO] m/z = 143.05 fragA->fragC - CO

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the predicted m/z values for the parent ion and its major fragments.

Ion DescriptionProposed StructurePredicted m/z
Protonated Molecule [M+H]⁺C₁₈H₁₅ClNO₃⁺328.07
Fragment A3-hydroxy-2-naphthoyl cation171.04
Fragment BProtonated 5-chloro-2-methoxyaniline158.02
Fragment C ([Fragment A - CO])C₁₀H₇O⁺143.05

Experimental Protocol: ESI-MS/MS Analysis

This section provides a general protocol for the analysis of this compound using a standard ESI-tandem mass spectrometer.

1. Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.[5][6]

  • Working Solution (1-10 µg/mL): Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.[7]

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is recommended to generate the [M+H]⁺ ion.

  • Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺ at the predicted m/z of 328.07.

  • MS/MS Scan (Product Ion Scan): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate the fragmentation spectrum.

  • Collision Energy: Optimize the collision energy to achieve a good distribution of fragment ions. A starting point of 20-30 eV can be used and optimized as needed.

3. Data Analysis:

  • Analyze the resulting MS/MS spectrum to identify the major fragment ions.

  • Compare the observed m/z values of the fragment ions with the predicted values in the table above.

  • The presence of the predicted fragments will help to confirm the structure of the compound.

The experimental workflow is summarized in the following diagram:

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation stock 1 mg/mL Stock Solution working 1-10 µg/mL Working Solution stock->working Dilution filtered Filtered Sample working->filtered Filtration ms1 MS1 Scan (Identify [M+H]⁺) filtered->ms1 ms2 MS/MS Scan (Fragment [M+H]⁺) ms1->ms2 Select Precursor spectrum Analyze MS/MS Spectrum ms2->spectrum confirm Confirm Structure spectrum->confirm Compare with Prediction

Caption: Experimental workflow for the ESI-MS/MS analysis of the target compound.

Conclusion

This application note provides a predicted fragmentation pattern and a detailed experimental protocol for the mass spectrometric analysis of this compound. The information presented here will be a valuable resource for researchers and scientists involved in the synthesis, characterization, and analysis of this and related pharmaceutical intermediates. The proposed fragmentation pathway and analytical method can be used to confirm the identity and purity of the compound, supporting drug discovery and development efforts.

References

Application Note and Protocol for a Stability-Indicating HPLC Method for N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide is a key intermediate in the synthesis of various pharmaceutical compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its stability is a critical quality attribute that can impact the safety and efficacy of the final drug product. Therefore, a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products. This application note details the development and validation of such a method in accordance with International Council for Harmonisation (ICH) guidelines.[2][3]

A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance over time.[3][4] The development of such a method involves subjecting the drug substance to forced degradation under various stress conditions to generate potential degradation products.[5][6][7] The HPLC method must then be able to resolve the API from these degradation products and any process-related impurities.[2][4][8]

Chromatographic Conditions

A systematic approach was taken to optimize the chromatographic conditions to achieve the desired separation. Several columns and mobile phase compositions were evaluated. An amide-functionalized stationary phase was considered due to its reduced chemical reactivity and enhanced stability, which is beneficial when analyzing compounds with amide groups.[9] Ultimately, a C18 column was selected for its versatility and proven performance in reversed-phase chromatography of aromatic compounds.[10]

Table 1: Optimized HPLC Chromatographic Conditions

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 25 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Mobile Phase

Experimental Protocols

1. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample solution at a concentration of 100 µg/mL in the diluent.

2. Forced Degradation Studies

Forced degradation studies are crucial for developing and demonstrating the specificity of stability-indicating methods.[2][5][6] These studies help to identify potential degradation pathways.[2][5]

  • Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Heat the solution at 80°C for 2 hours. Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute to 10 mL with the diluent.

  • Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Heat the solution at 80°C for 2 hours. Cool, neutralize with 1 mL of 0.1 N HCl, and dilute to 10 mL with the diluent.

  • Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours and then dilute to 10 mL with the diluent.

  • Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 24 hours. After exposure, prepare a 100 µg/mL solution in the diluent.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days. After exposure, prepare a 100 µg/mL solution in the diluent.

3. Method Validation

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[3][11]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[12] This is demonstrated by the separation of the main peak from any degradation product peaks in the chromatograms from the forced degradation studies.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[11] This is typically evaluated at five concentration levels.[11]

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12] It is determined by applying the method to an analyte of known purity.[12]

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[12] It is considered at three levels: repeatability, intermediate precision, and reproducibility.[12]

  • Range: The range of an analytical procedure is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas ≤ 2.0%

Table 3: Summary of Forced Degradation Results

Stress Condition% DegradationNumber of Degradation ProductsResolution (Main Peak vs. Closest Degradant)
Acid Hydrolysis (0.1 N HCl, 80°C, 2h) ~15%2> 2.0
Base Hydrolysis (0.1 N NaOH, 80°C, 2h) ~20%3> 2.0
Oxidative (3% H₂O₂, RT, 24h) ~10%1> 2.0
Thermal (105°C, 24h) ~5%1> 2.0
Photolytic (UV/Vis, 7 days) ~8%2> 2.0

Table 4: Method Validation Summary

ParameterResult
Linearity (Concentration Range) 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Visualizations

G Experimental Workflow for Method Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Method Optimization & Validation A Literature Review & Physicochemical Properties B Initial Chromatographic Conditions Selection (Column, Mobile Phase, Detector) A->B C System Suitability Testing B->C D Stress Sample Preparation (Acid, Base, Oxidation, Thermal, Photo) C->D E Analysis of Stressed Samples D->E F Peak Purity Assessment E->F G Optimization of Chromatographic Conditions for Separation of Degradants F->G H Method Validation (ICH Q2(R2)) (Specificity, Linearity, Accuracy, Precision, etc.) G->H I Finalized Stability-Indicating Method H->I

Caption: Workflow for HPLC Method Development.

G Forced Degradation Study Design cluster_conditions Stress Conditions API N-(5-chloro-2-methoxyphenyl)- 3-hydroxy-2-naphthamide (API) Acid Acid Hydrolysis (0.1 N HCl, 80°C) API->Acid Base Base Hydrolysis (0.1 N NaOH, 80°C) API->Base Oxidation Oxidation (3% H₂O₂) API->Oxidation Thermal Thermal (105°C) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo Analysis HPLC Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identification and Separation of Degradation Products Analysis->Outcome

Caption: Design of Forced Degradation Studies.

G Method Validation Process Start Start Validation Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ End Validation Complete LOD_LOQ->End

Caption: HPLC Method Validation Process.

The developed reversed-phase HPLC method is rapid, simple, and reliable for the determination of this compound in the presence of its degradation products. The method was successfully validated according to ICH guidelines and demonstrated good linearity, accuracy, precision, and specificity. The forced degradation studies showed that the compound is susceptible to degradation under hydrolytic, oxidative, thermal, and photolytic conditions. The method is suitable for routine quality control and stability testing of this compound.

References

Application Notes and Protocols for In Vitro COX-2 Inhibition Assay Using n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever.[1] Unlike the constitutively expressed COX-1 isoform, COX-2 is inducible at sites of inflammation, making it a prime target for the development of selective anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide scaffold has been identified as a key intermediate in the synthesis of selective COX-2 inhibitors.[3] This document provides detailed protocols for an in vitro COX-2 inhibition assay to evaluate the inhibitory potential of derivatives based on this scaffold.

The described method is a colorimetric inhibitor screening assay that measures the peroxidase component of the COX enzyme.[4][5][6] The peroxidase activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[4][5][6] This assay is a reliable and high-throughput method for screening potential COX-2 inhibitors.

Data Presentation

The inhibitory activity of the test compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The following table presents representative data for a series of hypothetical this compound derivatives, along with a reference compound (Celecoxib).

Note: The following data is representative and for illustrative purposes only.

Compound IDDerivative SubstitutionCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
NHD-001Unsubstituted2.5250100
NHD-0024'-fluoro1.8220122
NHD-0034'-chloro1.5200133
NHD-0044'-methyl3.230094
CelecoxibReference0.032.7591.7

Experimental Protocols

This section details the necessary reagents and step-by-step procedure for the in vitro COX-2 inhibition assay. The protocol is adapted from commercially available colorimetric COX inhibitor screening kits.[4][5][6]

Materials and Reagents
  • Human recombinant COX-2 enzyme

  • Ovine COX-1 enzyme (for selectivity testing)

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Arachidonic Acid (substrate)

  • Potassium Hydroxide

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

  • Test compounds: this compound derivatives

  • Reference inhibitor: Celecoxib

Reagent Preparation
  • Assay Buffer (1X): Prepare a 1X working solution of assay buffer from a 10X stock by diluting with HPLC-grade water.

  • Heme Solution: Prepare a working solution of heme in the assay buffer.

  • Enzyme Solutions (COX-1 and COX-2): Thaw the enzyme solutions on ice and dilute to the desired concentration with the assay buffer. Keep the diluted enzyme on ice.

  • Test Compound and Reference Inhibitor Stock Solutions: Prepare stock solutions of the this compound derivatives and Celecoxib in DMSO. From the stock solutions, prepare a series of dilutions at 10-fold the final desired concentration in the assay buffer.

  • Arachidonic Acid Solution: Prepare the arachidonic acid substrate solution by mixing with potassium hydroxide and diluting with HPLC-grade water to the final working concentration. This solution should be prepared fresh before use.

Assay Procedure

The assay should be performed in a 96-well plate format. It is recommended to run all samples and controls in triplicate.

  • Background Wells: To three wells, add 160 µl of Assay Buffer and 10 µl of Heme solution.[5]

  • 100% Initial Activity (Control) Wells: To three wells, add 150 µl of Assay Buffer, 10 µl of Heme solution, and 10 µl of the diluted COX-2 enzyme solution.[5]

  • Inhibitor (Test Compound) Wells: To the appropriate wells, add 140 µl of Assay Buffer, 10 µl of Heme solution, 10 µl of the diluted COX-2 enzyme solution, and 10 µl of the test compound dilution.

  • Reference Inhibitor Wells: To three wells, add 140 µl of Assay Buffer, 10 µl of Heme solution, 10 µl of the diluted COX-2 enzyme solution, and 10 µl of the Celecoxib dilution.

  • Incubation: Gently shake the plate and incubate for 10 minutes at 37°C to allow the inhibitors to bind to the enzyme.[7]

  • Reaction Initiation: Add 20 µl of the colorimetric substrate solution (TMPD) to all wells.[8]

  • Substrate Addition: Initiate the reaction by adding 20 µl of the arachidonic acid solution to all wells.[8]

  • Measurement: Immediately start reading the absorbance at 590 nm every minute for 5 minutes using a microplate reader to obtain the reaction kinetics.[8]

Data Analysis
  • Calculate the average absorbance for each set of triplicates (background, 100% initial activity, and each inhibitor concentration).

  • Subtract the average background absorbance from all other absorbance readings.

  • Determine the rate of reaction (change in absorbance per minute) for each condition.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate of 100% Initial Activity - Rate of Inhibitor Well) / Rate of 100% Initial Activity] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

COX-2 Signaling Pathway

COX2_Signaling_Pathway cluster_membrane Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (cPLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme substrate PGG2 Prostaglandin G2 (PGG2) COX2_Enzyme->PGG2 converts to PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 reduced to Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins isomerized to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Inhibitor Naphthamide Derivatives (COX-2 Inhibitor) Inhibitor->COX2_Enzyme inhibits

Caption: COX-2 signaling pathway and inhibition.

Experimental Workflow for COX-2 Inhibition Assay

Experimental_Workflow Start Start: Prepare Reagents Plate_Setup Plate Setup (96-well) Start->Plate_Setup Add_Reagents Add Buffer, Heme, and COX-2 Enzyme Plate_Setup->Add_Reagents Add_Inhibitors Add Test Compounds and Controls Add_Reagents->Add_Inhibitors Incubate Incubate (10 min, 37°C) Add_Inhibitors->Incubate Add_Substrate Initiate Reaction with Arachidonic Acid & TMPD Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 590 nm (Kinetic Read) Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the COX-2 inhibition assay.

References

Application Notes and Protocols for the Synthesis of NSAIDs Utilizing N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes. The development of selective COX-2 inhibitors has been a major therapeutic advance, offering potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. This document provides detailed protocols for the synthesis of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, a key chemical intermediate, and its potential application in the synthesis of novel NSAID candidates designed for selective COX-2 inhibition.

Introduction

The therapeutic action of NSAIDs is derived from their ability to block the cyclooxygenase (COX) pathway, thereby preventing the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and plays a "house-keeping" role in protecting the gastric mucosa and maintaining kidney function.[2][3] In contrast, COX-2 is typically induced at sites of inflammation.[3]

Traditional NSAIDs like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2, which can lead to gastrointestinal issues.[4] Selective COX-2 inhibitors, or "coxibs," were developed to target inflammation specifically, thereby minimizing gastric side effects.[3] this compound serves as a valuable intermediate in the development of new analgesic and antipyretic agents, particularly selective COX-2 inhibitors.[2][5] Its molecular structure is amenable to chemical modifications aimed at enhancing binding affinity and selectivity for the COX-2 enzyme.[2]

These notes provide a comprehensive guide for the laboratory synthesis of this intermediate and its subsequent derivatization into a potential NSAID candidate.

Synthesis of Intermediate: this compound

This protocol details the synthesis of the target intermediate via the amidation of 3-hydroxy-2-naphthoic acid. The procedure involves the initial conversion of the carboxylic acid to an acid chloride, followed by a coupling reaction with 5-chloro-2-methoxyaniline.

Experimental Workflow

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification A 3-Hydroxy-2-naphthoic Acid C Reaction in Inert Solvent (e.g., Toluene) with DMF catalyst A->C B Thionyl Chloride (SOCl₂) B->C D 3-Hydroxy-2-naphthoyl Chloride C->D Reflux F Reaction in NMP with Base (e.g., Sodium Carbonate) D->F E 5-Chloro-2-methoxyaniline E->F G Crude Product F->G Stir at 25-30°C H Washing with Toluene G->H I Steam Distillation H->I J Filtration & Drying I->J K N-(5-chloro-2-methoxyphenyl) -3-hydroxy-2-naphthamide J->K

Caption: Workflow for the synthesis of the target intermediate.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
3-Hydroxy-2-naphthoic acidC₁₁H₈O₃188.18
Thionyl chloride (SOCl₂)SOCl₂118.97
5-Chloro-2-methoxyanilineC₇H₈ClNO157.60
TolueneC₇H₈92.14
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO99.13
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.99
N,N-Dimethylformamide (DMF)C₃H₇NO73.09
Protocol 1: Synthesis of the Intermediate

This protocol is adapted from established methods for naphthamide synthesis.

  • Acid Chloride Formation:

    • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxy-2-naphthoic acid (1.0 eq).

    • Add dry toluene to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

    • While stirring, slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.

    • Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours, or until the evolution of HCl gas ceases and the solution becomes clear.

    • Allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-hydroxy-2-naphthoyl chloride.

  • Amide Coupling Reaction:

    • In a separate flask, dissolve 5-chloro-2-methoxyaniline (1.0 eq) and sodium carbonate (1.5 eq) in N-methyl-2-pyrrolidone (NMP).

    • Cool the amine solution in an ice bath.

    • Dissolve the crude 3-hydroxy-2-naphthoyl chloride from the previous step in a minimal amount of dry toluene.

    • Add the acid chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

    • Filter the solid precipitate using a Büchner funnel and wash thoroughly with water until the filtrate is neutral.

    • Wash the filter cake with a small amount of cold toluene to remove unreacted starting materials.

    • For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or acetic acid.

    • Dry the purified product, this compound, in a vacuum oven.

Characterization of the Intermediate
PropertyValue
Molecular FormulaC₁₈H₁₄ClNO₃[6]
Molar Mass327.76 g/mol [5]
AppearanceExpected to be a solid powder
Purity (Expected)>98% (after recrystallization)
StorageRoom temperature, dry conditions[5]

Application: Synthesis of a Potential Selective COX-2 Inhibitor

The following protocol describes a hypothetical derivatization of the intermediate to introduce a sulfonamide moiety. The presence of a sulfonamide group is a key structural feature of many selective COX-2 inhibitors (coxibs), as it allows for specific interaction with a side pocket in the COX-2 active site.[7]

Protocol 2: Sulfonation and Amidation to a Potential NSAID
  • Chlorosulfonation of the Intermediate:

    • In a fume hood, place the synthesized this compound (1.0 eq) in a round-bottom flask.

    • Cool the flask in an ice bath to 0°C.

    • Slowly and carefully add an excess of chlorosulfonic acid (5-10 eq) with vigorous stirring.

    • Once the addition is complete, allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

    • Carefully quench the reaction by pouring the mixture onto crushed ice.

    • The resulting precipitate (the sulfonyl chloride derivative) is filtered, washed with cold water, and dried under vacuum.

  • Formation of the Sulfonamide:

    • Dissolve the crude sulfonyl chloride derivative in a suitable solvent like tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • Bubble ammonia gas through the solution or add aqueous ammonium hydroxide (excess) dropwise with stirring.

    • Allow the reaction to proceed for 1-2 hours at 0°C, then warm to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the resulting solid (the final sulfonamide-containing NSAID candidate) by recrystallization or column chromatography to yield the target molecule.

Mechanism of Action: The Cyclooxygenase (COX) Pathway

NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandins.

G phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid Phospholipase A₂ cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pg_housekeeping Prostaglandins (Housekeeping) cox1->pg_housekeeping pg_inflammatory Prostaglandins (Inflammatory) cox2->pg_inflammatory gi_protection GI Mucosal Protection pg_housekeeping->gi_protection platelets Platelet Aggregation pg_housekeeping->platelets inflammation Inflammation pg_inflammatory->inflammation pain Pain pg_inflammatory->pain fever Fever pg_inflammatory->fever nsaids Non-selective NSAIDs (e.g., Ibuprofen) nsaids->cox1 inhibit nsaids->cox2 inhibit coxibs Selective COX-2 Inhibitors (e.g., Celecoxib) coxibs->cox2 selectively inhibit

Caption: The Cyclooxygenase (COX) signaling pathway.

Conclusion

The protocols outlined provide a foundational framework for the synthesis and utilization of this compound as a core scaffold in the discovery of novel NSAIDs. The synthetic accessibility of this intermediate, combined with its suitability for further chemical modification, makes it an attractive starting point for developing next-generation anti-inflammatory agents with potentially improved efficacy and safety profiles, particularly through the targeted inhibition of the COX-2 enzyme. Further structure-activity relationship (SAR) studies on derivatives of this intermediate are warranted to optimize potency and selectivity.

References

Application of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide in Azo Dye Manufacturing: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, a Naphthol AS derivative, is a key coupling component in the synthesis of high-performance azo pigments. Its chemical structure lends itself to the production of dyes with desirable properties such as good lightfastness and resistance to various environmental factors. This document provides detailed application notes and experimental protocols for the use of this compound in the manufacturing of azo dyes, with a particular focus on the synthesis of Pigment Red 146. Additionally, it explores the potential applications of this class of compounds in drug development, supported by relevant data and logical diagrams.

Application in Azo Dye Manufacturing

This compound serves as a crucial precursor in the production of monoazo pigments. The most prominent example of its application is in the synthesis of C.I. Pigment Red 146, a bluish-red pigment widely used in printing inks, coatings, and plastics.[1][2] The manufacturing process involves a two-step reaction: the diazotization of an aromatic amine followed by the coupling of the resulting diazonium salt with the Naphthol AS derivative.

Quantitative Data Summary: Properties of Pigment Red 146

The performance characteristics of Pigment Red 146, synthesized using this compound, are summarized in the table below. This data highlights its excellent fastness properties and stability.

PropertyValueReferences
Color Index Name Pigment Red 146[3]
C.I. Number 12485[3][4]
CAS Number 5280-68-2[4][5]
Chemical Family Monoazo[5]
Hue Bluish Red[5][6]
Heat Stability 180°C (Stable for 10-20 min)[3][6][7]
Light Fastness (Full Tone) 6-7 (on a scale of 1-8)[7][8][9]
Light Fastness (Reduced Tone) 4-6 (on a scale of 1-8)[7][9]
Water Resistance 4-5 (on a scale of 1-5)[5][6][9]
Oil Resistance 5 (on a scale of 1-5)[5][6]
Acid Resistance 4-5 (on a scale of 1-5)[5][6][8][9]
Alkali Resistance 4-5 (on a scale of 1-5)[5][6][8][9]
Alcohol Resistance 4-5 (on a scale of 1-5)[6][8]
Specific Gravity 1.30 - 1.50 g/cm³[2][6]
Oil Absorption 40-65 g/100g [8][9]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of Pigment Red 146.

Protocol 1: Synthesis of Pigment Red 146

This protocol is adapted from established industrial manufacturing processes.

Materials:

  • Red Base (e.g., 3-Amino-4-methoxy-N-phenylbenzamide)

  • Hydrochloric Acid (25-30%)

  • Glacial Acetic Acid

  • Sodium Nitrite Solution (25-35%)

  • This compound (Naphthol AS-LC)[1]

  • Sodium Hydroxide

  • Surfactant (optional)

  • Deionized Water

Procedure:

Part 1: Diazotization (Preparation of Coupling Solution A)

  • In a suitable reaction vessel, mix 100 parts of deionized water, 7-8 parts of the chosen Red Base, 10-15 parts of 25-30% hydrochloric acid, and 8-10 parts of glacial acetic acid.[10]

  • Stir the mixture for at least 10-15 minutes until all solids are dissolved.[10]

  • Cool the solution to below 5°C using an ice bath.[10]

  • Slowly add a 25-35% sodium nitrite solution to the cooled mixture. Maintain the temperature below 5°C throughout the addition.

  • Allow the reaction to proceed for 30-35 minutes to ensure complete diazotization. The resulting solution is the diazonium salt (Coupling Solution A).[10]

Part 2: Preparation of Coupling Component (Preparation of Coupling Solution B)

  • In a separate vessel, dissolve 3-5 parts of sodium hydroxide in 200 parts of deionized water.[10]

  • Add a suitable surfactant (optional) to the sodium hydroxide solution.

  • Heat the solution to 80-95°C.[10]

  • Add this compound to the hot alkaline solution and stir until completely dissolved. This is Coupling Solution B.[11]

Part 3: Azo Coupling Reaction

  • Cool Coupling Solution B to a suitable temperature (e.g., 25-35°C).[11]

  • Slowly add Coupling Solution A (the diazonium salt solution) to Coupling Solution B with constant stirring.[11]

  • The coupling reaction is typically carried out for 60-70 minutes.[11][12]

  • After the initial coupling, the reaction mixture is often heated to 70-95°C and held at that temperature for about 30 minutes to promote pigment crystallization and stabilization.[12]

Part 4: Isolation and Purification

  • Filter the resulting pigment slurry.

  • Wash the filter cake with water until the filtrate is neutral.[11]

  • Dry the pigment at 80-85°C to obtain the final product, Pigment Red 146.[11][12]

Mandatory Visualizations

Diagram 1: Synthesis Workflow of Pigment Red 146

G Synthesis Workflow of Pigment Red 146 cluster_diazotization Part 1: Diazotization cluster_coupling_component Part 2: Coupling Component Prep. cluster_coupling Part 3: Azo Coupling cluster_isolation Part 4: Isolation & Purification A Aromatic Amine (Red Base) D Diazonium Salt Solution (Coupling Solution A) A->D B HCl + Glacial Acetic Acid B->D C NaNO2 Solution C->D H Azo Coupling Reaction D->H E N-(5-chloro-2-methoxyphenyl)- 3-hydroxy-2-naphthamide G Naphtholate Solution (Coupling Solution B) E->G F NaOH Solution F->G G->H I Filtration & Washing H->I J Drying I->J K Pigment Red 146 J->K

Caption: A flowchart illustrating the key stages in the synthesis of Pigment Red 146.

Application in Drug Development

While primarily used in the dye industry, Naphthol AS derivatives and the broader class of azo compounds are gaining attention in biomedical research and drug development. Their rigid structures and potential for diverse chemical modifications make them interesting scaffolds for targeting biological molecules.

Potential Therapeutic Pathways

Research suggests that Naphthol AS derivatives and related azo compounds may exhibit several biological activities:

  • Enzyme Inhibition: Certain naphthol derivatives have been shown to act as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase, which are targets in the treatment of neurodegenerative diseases and other conditions.[13][14]

  • Anti-inflammatory Activity: this compound has been identified as a key intermediate in the synthesis of selective COX-2 inhibitors.[15] COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a major strategy for treating inflammation and pain.

  • Anticancer Potential: Studies have explored the anticancer properties of naphthol derivatives.[16][17] The mechanisms may involve the induction of apoptosis and the modulation of signaling pathways critical for cancer cell proliferation, such as the EGFR/PI3K/Akt pathway.[17]

  • Drug Delivery: The azo bond (-N=N-) can be cleaved under specific physiological conditions, such as the reductive environment of the colon. This property is being explored for the development of colon-targeted drug delivery systems, where an active drug is released from an azo-containing prodrug.[18]

Diagram 2: Potential Biomedical Applications of Naphthol AS Derivatives

G Potential Biomedical Applications of Naphthol AS Derivatives cluster_applications Therapeutic Applications cluster_targets Potential Molecular Targets / Mechanisms A N-(5-chloro-2-methoxyphenyl)- 3-hydroxy-2-naphthamide & Related Derivatives B Enzyme Inhibition A->B C Anti-inflammatory Agents A->C D Anticancer Therapeutics A->D E Drug Delivery Systems A->E F Acetylcholinesterase, Carbonic Anhydrase B->F e.g. G COX-2 Enzyme C->G via H EGFR/PI3K/Akt Pathway, Apoptosis Induction D->H e.g. I Colon-Specific Azo-Reductase Cleavage E->I Mechanism

Caption: Logical relationships of Naphthol AS derivatives in potential drug development.

References

Application Notes and Protocol for the Recrystallization of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide via recrystallization. This compound is a key intermediate in the synthesis of various pharmaceuticals. The protocol outlines a systematic approach to solvent selection and the subsequent steps for obtaining high-purity crystalline material. All procedural steps are designed to be clear and reproducible for researchers in drug discovery and development.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the handling, characterization, and quality control of the compound.

PropertyValueReference
Molecular FormulaC₁₈H₁₄ClNO₃[1]
Molecular Weight327.76 g/mol [1]
Melting Point218 °C[2]
Boiling Point446.3 °C (Predicted)[1]
Density1.384 g/cm³ (Predicted)[1]
AppearanceWhite to light brown powder[2]
SolubilityDifficult to dissolve in water and ethanol; Soluble in alkali.[2]

Table 1: Physicochemical Properties of this compound

Experimental Protocol

This protocol details the recrystallization procedure for this compound. The key to a successful recrystallization is the selection of an appropriate solvent system. The ideal solvent will dissolve the compound sparingly at room temperature but will have a high capacity for dissolution at an elevated temperature.

Materials and Equipment
  • Crude this compound

  • Selection of potential recrystallization solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, toluene, and mixtures such as ethanol/water or methanol/water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Consult the Material Safety Data Sheet (MSDS) for this compound and all solvents used.

  • Avoid inhalation of dust and vapors.

  • Handle hot glassware with appropriate tongs or heat-resistant gloves.

Step 1: Solvent Selection (Small-Scale Trial)
  • Place approximately 20-30 mg of the crude compound into several small test tubes.

  • Add a few drops of a different potential solvent to each test tube at room temperature. Observe the solubility. An ideal solvent should not dissolve the compound at this stage.

  • Gently heat the test tubes that did not show significant dissolution at room temperature. Add the solvent dropwise while heating until the solid just dissolves.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. The solvent that yields a good crop of well-formed crystals upon cooling is the most suitable for the larger-scale recrystallization. Common solvent systems for aromatic amides and naphthol derivatives include ethanol, acetone, acetonitrile, and mixtures like ethanol/water.[3][4]

Step 2: Recrystallization Procedure (Scale-Up)
  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the chosen solvent (or solvent mixture) in small portions while gently heating and stirring. Continue adding the solvent until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point or in a vacuum desiccator until a constant weight is achieved.

  • Characterization: Determine the melting point of the recrystallized product and compare it to the literature value (218 °C) to assess its purity. A sharp melting point close to the literature value is indicative of high purity.

Experimental Workflow Diagram

Recrystallization_Protocol cluster_prep Preparation cluster_main_process Recrystallization Process cluster_analysis Analysis start Start solvent_selection Solvent Selection (Small-Scale Trial) start->solvent_selection weigh_crude Weigh Crude Compound solvent_selection->weigh_crude dissolution Dissolution in Minimum Hot Solvent weigh_crude->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration Insoluble impurities present cooling Slow Cooling & Crystallization dissolution->cooling No insoluble impurities hot_filtration->cooling crystal_collection Crystal Collection (Vacuum Filtration) cooling->crystal_collection washing Wash Crystals with Cold Solvent crystal_collection->washing drying Drying washing->drying characterization Characterization (Melting Point) drying->characterization end End characterization->end

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols for n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide as a chemical probe. While primarily documented as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective COX-2 inhibitors, the inherent bioactivity of the "Naphthol AS" scaffold, to which this compound belongs, suggests broader applications in chemical biology and drug discovery. Structurally related Naphthol AS derivatives have demonstrated activity as inhibitors of protein-protein interactions and various enzymes. This document outlines the physicochemical properties of this compound, summarizes the biological activities of related compounds, and provides detailed protocols for assays to explore its potential as a chemical probe.

Physicochemical Properties

A clear understanding of the physicochemical properties of a chemical probe is essential for its effective application in biological systems.

PropertyValueReference
CAS Number 137-52-0[1]
Molecular Formula C₁₈H₁₄ClNO₃[1]
Molecular Weight 327.76 g/mol [1]
Boiling Point 446.3 °C (Predicted)[1]
Density 1.384±0.06 g/cm³ (Predicted)[1]
Storage Room temperature, dry conditions[1]
Synonyms Naphthol AS-CA, 5'-Chloro-3-hydroxy-2'-methoxy-2-naphthanilide, C.I. Azoic Coupling Component 34[2]

Potential Biological Activities and Target Exploration

While direct biological activity data for this compound is limited, the broader family of Naphthol derivatives has been shown to exhibit a range of biological effects. These findings suggest potential avenues for investigating the title compound as a chemical probe.

Inhibition of Protein-Protein Interactions

The Naphthol AS scaffold has been identified as a promising starting point for the development of inhibitors of protein-protein interactions (PPIs). A notable example is Naphthol AS-E, which has been shown to inhibit the interaction between the KIX domain of CBP and the kinase-inducible domain (KID) of CREB.

  • Potential Application: Given its structural similarity, this compound could be screened for its ability to disrupt various PPIs, offering a potential tool to probe signaling pathways dependent on such interactions.

Enzyme Inhibition

Derivatives of the naphthol scaffold have been reported to inhibit several classes of enzymes. This suggests that this compound may also possess enzyme inhibitory activity.

  • Carbonic Anhydrase Inhibition: Various naphthol derivatives have shown inhibitory activity against human carbonic anhydrase (hCA) isoforms.[3][4]

  • Acetylcholinesterase Inhibition: Naphthol derivatives have been identified as effective inhibitors of acetylcholinesterase (AChE).[3]

The tables below summarize the inhibitory activities of some representative Naphthol derivatives.

Table 1: Carbonic Anhydrase Inhibition by Naphthol Derivatives [3]

CompoundhCA I Ki (µM)hCA II Ki (µM)
Derivative 10.034 ± 0.540.172 ± 0.02
Derivative 20.724 ± 0.180.562 ± 0.21

Table 2: Acetylcholinesterase Inhibition by Naphthol Derivatives [3]

CompoundAChE Ki (µM)
Derivative 10.096 ± 0.01
Derivative 20.177 ± 0.02

Note: The specific inhibitory activities of this compound against these and other targets are yet to be determined. The provided data for related compounds serves as a rationale for initiating such investigations.

Experimental Protocols

The following protocols are provided as a guide for researchers to begin characterizing the biological activity of this compound.

General Workflow for Chemical Probe Characterization

G cluster_0 Initial Characterization cluster_1 In Vitro Screening cluster_2 Cell-Based Assays A Compound Acquisition and QC B Solubility and Stability Assessment A->B C Broad Panel Enzyme Assays A->C E Cytotoxicity Assessment (e.g., MTT, LDH) B->E D Protein-Protein Interaction Binding Assays F Target Engagement and Pathway Analysis D->F E->F

Caption: General workflow for characterizing a novel chemical probe.

Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available carbonic anhydrase inhibitor screening kits and is suitable for high-throughput screening.[5]

Materials:

  • This compound

  • Recombinant human carbonic anhydrase (e.g., hCA I or hCA II)

  • CA Assay Buffer (e.g., 20 mM HEPES, pH 7.5)

  • CA Substrate (e.g., p-nitrophenyl acetate)

  • Acetazolamide (positive control inhibitor)

  • 96-well clear flat-bottom microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in CA Assay Buffer to achieve the desired final concentrations.

  • Enzyme Preparation: Dilute the CA enzyme to the working concentration in CA Assay Buffer.

  • Assay Reaction:

    • Add 50 µL of CA Assay Buffer to all wells.

    • Add 10 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

    • Add 10 µL of the positive control inhibitor (Acetazolamide) to the control wells.

    • Add 20 µL of the diluted CA enzyme to all wells except the blank.

    • Mix and incubate at room temperature for 10 minutes.

  • Substrate Addition: Add 10 µL of the CA substrate to all wells.

  • Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 30 minutes at 25°C.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC50 value.

G A Prepare Reagents (Compound, Enzyme, Buffer) B Add Buffer, Compound/Control to 96-well Plate A->B C Add Enzyme and Incubate B->C D Add Substrate C->D E Measure Absorbance (405 nm) in Kinetic Mode D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for the carbonic anhydrase inhibition assay.

Protocol: Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cultured cells.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway Analysis

Should this compound demonstrate significant activity in the primary screens, further investigation into its mechanism of action is warranted.

G cluster_0 Upstream Signaling cluster_1 Transcription Factor Activation cluster_2 Downstream Effects Receptor Receptor Kinase Kinase Cascade Receptor->Kinase CREB CREB Kinase->CREB CBP CBP/p300 CREB->CBP KID-KIX Interaction Gene Gene Expression CBP->Gene Probe Naphthol AS Probe (e.g., Naphthol AS-E) Probe->CBP Inhibits Interaction Response Cellular Response (e.g., Proliferation, Apoptosis) Gene->Response

Caption: Putative mechanism of action for a Naphthol AS-based probe targeting the CREB-CBP interaction.

Conclusion

This compound represents a molecule of interest for chemical probe development based on the established biological activities of the Naphthol AS scaffold. The provided application notes and protocols offer a starting point for researchers to explore its potential as an inhibitor of enzymes and protein-protein interactions. Further investigation is required to elucidate its specific targets and mechanism of action.

References

Application Notes and Protocols: Formulation of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide for Drug Delivery Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide is a chemical entity with potential therapeutic applications, noted as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective COX-2 inhibitors.[1] Its molecular structure suggests a high lipophilicity and consequently, poor aqueous solubility, which presents a significant challenge for its formulation and effective delivery in preclinical and clinical studies.[2][3] It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability. Addressing the poor water solubility is critical to enhancing its bioavailability and therapeutic efficacy.

This document provides detailed application notes and protocols for the formulation of this compound, focusing on strategies to improve its dissolution and facilitate its use in drug delivery research. The protocols described herein are based on established techniques for enhancing the bioavailability of poorly soluble drugs, drawing parallels from formulation strategies successfully applied to other selective COX-2 inhibitors like celecoxib and etoricoxib.[4][5][6][7][8][9][10]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the compound is presented in Table 1. Understanding these properties is fundamental to selecting an appropriate formulation strategy.

PropertyValueReference
Molecular FormulaC₁₈H₁₄ClNO₃[1][11]
Molecular Weight327.76 g/mol [1][11]
AppearanceWhite (or brown) powder[3]
Melting Point218 °C[3]
SolubilityDifficult to dissolve in water and ethanol, soluble in alkali.[2]
StorageRoom temperature, dry.[1]

Formulation Strategies for Enhanced Drug Delivery

Given the compound's low aqueous solubility, several formulation strategies can be employed to improve its dissolution rate and bioavailability. Below are detailed protocols for three such approaches: solid dispersion, nanoparticle formulation, and nanoemulsion.

Experimental Workflow for Formulation Development

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Characterization cluster_3 Phase 4: Stability & In Vitro Release Physicochemical\nCharacterization Physicochemical Characterization Solubility\nScreening Solubility Screening Physicochemical\nCharacterization->Solubility\nScreening Solid Dispersion Solid Dispersion Solubility\nScreening->Solid Dispersion Nanoparticles Nanoparticles Solubility\nScreening->Nanoparticles Nanoemulsion Nanoemulsion Solubility\nScreening->Nanoemulsion Particle Size\nAnalysis Particle Size Analysis Solid Dispersion->Particle Size\nAnalysis Entrapment\nEfficiency Entrapment Efficiency Solid Dispersion->Entrapment\nEfficiency Nanoparticles->Particle Size\nAnalysis Nanoparticles->Entrapment\nEfficiency Nanoemulsion->Particle Size\nAnalysis Nanoemulsion->Entrapment\nEfficiency In Vitro\nDissolution In Vitro Dissolution Particle Size\nAnalysis->In Vitro\nDissolution Stability\nTesting Stability Testing In Vitro\nDissolution->Stability\nTesting In Vitro Drug\nRelease Studies In Vitro Drug Release Studies In Vitro\nDissolution->In Vitro Drug\nRelease Studies Entrapment\nEfficiency->In Vitro\nDissolution

A generalized workflow for the formulation development process.

Experimental Protocols

Solid Dispersion Formulation

Solid dispersion is a well-established technique for improving the oral bioavailability of poorly water-soluble drugs by dispersing the active pharmaceutical ingredient (API) in a hydrophilic carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Protocol:

  • Accurately weigh this compound and PVP K30 in various ratios (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve both the compound and the carrier in a minimal amount of methanol in a round-bottom flask.

  • Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure until a solid mass is formed.

  • Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a uniform powder.

  • Store the prepared solid dispersion in a desiccator until further analysis.

Nanoparticle Formulation using Solvent Evaporation

Polymeric nanoparticles can encapsulate poorly soluble drugs, enhancing their stability and dissolution.

Materials:

  • This compound

  • Polylactide-co-glycolide (PLGA)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Magnetic stirrer

  • Probe sonicator

  • High-speed centrifuge

Protocol:

  • Dissolve a specific amount of this compound and PLGA in dichloromethane to form the organic phase.

  • Prepare an aqueous solution of PVA (e.g., 1% w/v) to serve as the aqueous phase.

  • Add the organic phase dropwise to the aqueous phase under constant stirring using a magnetic stirrer.

  • Emulsify the mixture using a probe sonicator for a defined period (e.g., 3-5 minutes) in an ice bath to form an oil-in-water (o/w) emulsion.

  • Continuously stir the emulsion at room temperature for several hours to allow for the evaporation of dichloromethane.

  • Collect the formed nanoparticles by high-speed centrifugation (e.g., 15,000 rpm for 20 minutes).

  • Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilize the washed nanoparticles to obtain a dry powder for storage and further characterization.

Nanoemulsion Formulation

Nanoemulsions are lipid-based formulations that can significantly improve the oral bioavailability of lipophilic drugs.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol HP)

  • Deionized water

  • Vortex mixer

  • Water bath

Protocol:

  • Prepare the oil phase by dissolving this compound in the selected oil.

  • Prepare the surfactant/co-surfactant (S/CoS) mixture at various ratios (e.g., 1:1, 2:1, 3:1).

  • Add the oil phase to the S/CoS mixture and vortex until a clear and homogenous mixture is obtained.

  • Slowly titrate the mixture with deionized water under gentle stirring.

  • Observe for the formation of a clear and stable nanoemulsion.

  • The final formulation should be a thermodynamically stable, transparent, and easily flowable liquid.

Characterization of Formulations

Data Presentation: Summary of Formulation Characterization
Formulation TypeKey ParametersTypical Values/Methods
Solid Dispersion Drug Content (%)95-105% (UV-Vis Spectroscopy)
Dissolution RateSignificantly higher than pure drug (USP Apparatus II)
Physical StateAmorphous (XRD, DSC)
Nanoparticles Particle Size (nm)100-300 nm (Dynamic Light Scattering)
Polydispersity Index (PDI)< 0.3
Zeta Potential (mV)± 30 mV for good stability
Entrapment Efficiency (%)> 80% (Quantification of unentrapped drug)
Nanoemulsion Droplet Size (nm)< 200 nm (Dynamic Light Scattering)
Polydispersity Index (PDI)< 0.2
Zeta Potential (mV)± 25 mV for good stability
Drug Content (%)98-102% (HPLC)

Analytical Methods

Accurate and validated analytical methods are crucial for the quantification of this compound in various matrices during formulation development and drug release studies.

HPLC Method for Quantification
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 254 nm).

  • Injection Volume: 20 µL

  • Quantification: Based on a standard curve of the pure compound.

In Vitro Drug Release Studies

In vitro release studies are essential to evaluate the performance of the developed formulations.

Protocol for In Vitro Dissolution Testing (for Solid Dispersions and Nanoparticles):

  • Use USP Apparatus II (paddle method).

  • Dissolution Medium: 900 mL of phosphate buffer (pH 6.8) containing 0.5% sodium lauryl sulfate (SLS) to maintain sink conditions.

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 75 rpm.

  • Place a known amount of the formulation (equivalent to a specific dose of the drug) in the dissolution vessel.

  • Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the drug concentration in the samples using a validated HPLC method.

Stability Testing

Stability studies are performed to ensure that the formulation maintains its physicochemical properties and drug content over time.

Protocol for Accelerated Stability Testing:

  • Store the formulations in sealed containers at accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

  • Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • Analyze the samples for physical appearance, particle/droplet size, drug content, and in vitro drug release profile.

Signaling Pathway

This compound is an intermediate for selective COX-2 inhibitors.[1] The COX-2 pathway is a key target in inflammation and pain.

COX-2 Signaling Pathway

G Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain This compound (Formulated) This compound (Formulated) This compound (Formulated)->COX-2 Inhibition

Inhibition of the COX-2 signaling pathway.

The cyclooxygenase-2 (COX-2) enzyme is induced by inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins, such as PGE2.[12][13] These prostaglandins are key mediators of inflammation and pain. Selective COX-2 inhibitors, for which this compound is an intermediate, block the action of the COX-2 enzyme, thereby reducing the production of prostaglandins and alleviating inflammatory symptoms.[13][14]

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the formulation and characterization of this compound for drug delivery studies. By employing strategies such as solid dispersions, nanoparticle, and nanoemulsion formulations, the challenges associated with its poor aqueous solubility can be overcome, paving the way for further preclinical evaluation of its therapeutic potential. The provided methodologies for characterization, in vitro release, and stability testing are essential for ensuring the quality and performance of the developed formulations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, also known as Naphthol AS-CA.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary synthetic routes for the preparation of this compound:

  • Two-Step Synthesis via Acid Chloride: This is a common and reliable method that proceeds in two distinct steps. First, 3-hydroxy-2-naphthoic acid is converted to its more reactive acid chloride derivative, 3-hydroxy-2-naphthoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂). In the second step, the isolated or in-situ generated 3-hydroxy-2-naphthoyl chloride is reacted with 5-chloro-2-methoxyaniline to form the final amide product.

  • One-Step Direct Amidation: This method involves the direct coupling of 3-hydroxy-2-naphthoic acid and 5-chloro-2-methoxyaniline in the presence of a suitable catalyst. This approach is more atom-economical as it avoids the isolation of the acid chloride intermediate.

Q2: What are the starting materials for this synthesis?

A2: The key starting materials are 3-hydroxy-2-naphthoic acid and 5-chloro-2-methoxyaniline. The purity of these starting materials is crucial for achieving a high yield and purity of the final product.

Q3: What are some common synonyms for this compound?

A3: This compound is also known by several other names, including Naphthol AS-CA, 5'-Chloro-3-hydroxy-2'-methoxy-2-naphthanilide, and C.I. Azoic Coupling Component 34.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Low Product Yield

Problem: The final yield of this compound is significantly lower than expected.

Potential Cause Troubleshooting Recommendation
Incomplete reaction in the two-step synthesis (acid chloride formation) Ensure complete conversion of 3-hydroxy-2-naphthoic acid to the acid chloride. This can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acid chloride). Consider increasing the reaction time or the amount of chlorinating agent (e.g., thionyl chloride) slightly.
Incomplete amidation reaction Optimize the reaction conditions for the amidation step. This may involve adjusting the temperature, reaction time, or the amount of base used. For the reaction of the acid chloride, a mild base like sodium carbonate or pyridine is often used to neutralize the HCl byproduct. For direct amidation, ensure the catalyst is active and used in the correct proportion.
Side reactions The hydroxyl group on the naphthoic acid can potentially react with the chlorinating agent or the acid chloride intermediate. Running the reaction at a controlled, lower temperature can help minimize these side reactions. In the direct amidation, high temperatures can sometimes lead to decarboxylation of the starting material or other degradation pathways.
Product loss during work-up and purification The product is a solid. Ensure complete precipitation from the reaction mixture. During filtration, wash the product with a suitable cold solvent to remove impurities without dissolving a significant amount of the product. For recrystallization, choose a solvent system that provides good recovery.
Purity of starting materials Impurities in the 3-hydroxy-2-naphthoic acid or 5-chloro-2-methoxyaniline can interfere with the reaction and lead to lower yields. Use starting materials of high purity (≥98%).
Product Purity Issues

Problem: The final product is impure, as indicated by techniques like melting point determination, TLC, or NMR spectroscopy.

Potential Cause Troubleshooting Recommendation
Presence of unreacted starting materials Unreacted 3-hydroxy-2-naphthoic acid or 5-chloro-2-methoxyaniline can be common impurities. To remove unreacted 3-hydroxy-2-naphthoic acid, the crude product can be washed with a dilute aqueous solution of sodium bicarbonate. Unreacted 5-chloro-2-methoxyaniline can often be removed by washing with a dilute acid solution.
Formation of byproducts Side reactions can lead to the formation of various impurities. For example, self-condensation of the acid chloride or reaction of the hydroxyl group. Purification by recrystallization is the most common method to remove these byproducts. Suitable solvent systems include ethanol, isopropanol, or toluene.
Residual solvent Ensure the product is thoroughly dried under vacuum after filtration and purification to remove any residual solvent.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Acid Chloride

This protocol is a general guideline and may require optimization.

Step 1: Synthesis of 3-hydroxy-2-naphthoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-hydroxy-2-naphthoic acid (1 equivalent) in an inert solvent such as toluene or xylene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl₂, 1.1-1.5 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to 40-50°C and stir until the reaction is complete (typically 1-3 hours). The completion of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting 3-hydroxy-2-naphthoyl chloride can be used directly in the next step or purified by recrystallization.

Step 2: Synthesis of this compound

  • Dissolve 5-chloro-2-methoxyaniline (1 equivalent) and a base such as sodium carbonate (1.1 equivalents) in a suitable solvent like N-methylpyrrolidone (NMP) or xylene in a separate reaction flask.

  • Cool the solution to 5-10°C.

  • Slowly add a solution of 3-hydroxy-2-naphthoyl chloride (1 equivalent) in the same solvent to the amine solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into water to precipitate the crude product.

  • Filter the solid, wash with water, and then with a cold organic solvent (e.g., ethanol) to remove impurities.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or toluene.

Protocol 2: One-Step Direct Amidation

This protocol is based on literature procedures for similar direct amidation reactions and may require optimization.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-hydroxy-2-naphthoic acid (1 equivalent), 5-chloro-2-methoxyaniline (1 equivalent), and a catalyst such as phosphorus trichloride (PCl₃, 0.3-0.5 equivalents) in a high-boiling inert solvent like ortho-xylene.

  • Heat the reaction mixture to reflux (approximately 140-150°C) for several hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Filter the solid product and wash with a cold solvent to remove residual starting materials and catalyst byproducts.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, toluene). A yield of up to 98% has been reported for similar reactions using this method.

Visualizations

experimental_workflow cluster_two_step Two-Step Synthesis via Acid Chloride cluster_one_step One-Step Direct Amidation start1 3-hydroxy-2-naphthoic acid + SOCl₂/DMF in Toluene step1 Formation of 3-hydroxy-2-naphthoyl chloride start1->step1 40-50°C step2 Amidation with 5-chloro-2-methoxyaniline and Na₂CO₃ in Xylene step1->step2 5-25°C workup1 Precipitation, Filtration, and Washing step2->workup1 purification1 Recrystallization workup1->purification1 end1 Pure Product purification1->end1 start2 3-hydroxy-2-naphthoic acid + 5-chloro-2-methoxyaniline + PCl₃ in o-Xylene step3 Direct Amidation start2->step3 Reflux (~145°C) workup2 Cooling, Filtration, and Washing step3->workup2 purification2 Recrystallization workup2->purification2 end2 Pure Product purification2->end2

Caption: Experimental workflows for the two primary synthesis routes of this compound.

troubleshooting_yield start Low Product Yield cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Product Loss During Work-up start->cause3 cause4 Impure Starting Materials start->cause4 solution1a Increase reaction time/reagents cause1->solution1a solution1b Optimize temperature/catalyst cause1->solution1b solution2a Control reaction temperature cause2->solution2a solution2b Use appropriate stoichiometry cause2->solution2b solution3a Ensure complete precipitation cause3->solution3a solution3b Optimize recrystallization solvent cause3->solution3b solution4a Use high-purity starting materials (≥98%) cause4->solution4a

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

Identifying and minimizing byproducts in n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide Synthesis

This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of this compound.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Low product yield is a common issue that can stem from several factors, including incomplete reactions, suboptimal reaction conditions, or degradation of starting materials or products.

Possible Causes and Solutions:

  • Purity of Starting Materials: Impurities in the starting materials, 3-hydroxy-2-naphthoic acid and 5-chloro-2-methoxyaniline, can interfere with the reaction.

    • Recommendation: Assess the purity of reactants using techniques like NMR or HPLC before starting the synthesis. Recrystallize or purify starting materials if necessary.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical for driving the reaction to completion.

    • Recommendation: The reaction is typically carried out in an inert solvent like toluene or xylene. Ensure the reaction temperature is maintained, often at the reflux temperature of the solvent, to facilitate the removal of water and drive the amide formation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Stoichiometry of Reactants: An improper molar ratio of the reactants and coupling agent (e.g., phosphorus trichloride) can lead to incomplete conversion of the limiting reagent.

    • Recommendation: A slight excess of the amine component is sometimes used. The amount of the coupling agent, such as PCl₃, is crucial; typically, about 0.3 to 0.5 molar equivalents relative to the 3-hydroxy-2-naphthoic acid are used.

Issue 2: Presence of Significant Byproducts in the Final Product

Byproduct formation can complicate purification and reduce the overall yield and purity of this compound.

Common Byproducts and Minimization Strategies:

  • Unreacted Starting Materials: The presence of 3-hydroxy-2-naphthoic acid or 5-chloro-2-methoxyaniline in the final product indicates an incomplete reaction.

    • Identification: These can be detected by TLC or HPLC by comparing with authentic standards.

    • Minimization: Ensure optimal reaction conditions (temperature, time) and correct stoichiometry as mentioned above. Post-reaction, a basic wash (e.g., with sodium bicarbonate solution) can help remove unreacted acidic starting material, while an acidic wash can remove unreacted amine.

  • Self-Condensation Products: Symmetrical anilides can form from the self-condensation of the amine, or esters can form from the reaction of the naphthoic acid with itself, especially at high temperatures.

    • Identification: These byproducts can often be identified by mass spectrometry (MS) or NMR spectroscopy.

    • Minimization: Control the reaction temperature carefully. Add the coupling agent slowly and in a controlled manner to the reaction mixture to prevent localized high concentrations that can promote side reactions.

  • Phosphorous-Containing Byproducts: When using phosphorus trichloride (PCl₃) as a coupling agent, residual phosphorous-based impurities can be present.

    • Identification: These are often inorganic and can be detected by elemental analysis or specific spectroscopic methods.

    • Minimization: A thorough aqueous workup is essential to hydrolyze and remove any remaining PCl₃ and related phosphorous acids. Washing the organic layer with water or a mild base is effective.

Table 1: Summary of Potential Byproducts and Recommended Actions

Byproduct TypeIdentification Method(s)Minimization Strategy
Unreacted 3-hydroxy-2-naphthoic acidTLC, HPLCOptimize reaction time and temperature; use appropriate stoichiometry; perform a basic wash during workup.
Unreacted 5-chloro-2-methoxyanilineTLC, HPLCOptimize reaction time and temperature; use appropriate stoichiometry; perform an acidic wash during workup.
Self-condensation ProductsMS, NMRMaintain strict temperature control; ensure slow and controlled addition of the coupling agent.
Phosphorous-based ImpuritiesElemental Analysis, ICP-MSConduct a thorough aqueous workup and wash the product with water or a mild base.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically an amidation reaction. It involves the coupling of 3-hydroxy-2-naphthoic acid with 5-chloro-2-methoxyaniline. A coupling agent, most commonly phosphorus trichloride (PCl₃), is used in a high-boiling point inert solvent like toluene. The PCl₃ activates the carboxylic acid, allowing it to react with the amine to form the desired amide.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction. Spot the reaction mixture on a TLC plate alongside the starting materials (3-hydroxy-2-naphthoic acid and 5-chloro-2-methoxyaniline). The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Q3: What are the best practices for purifying the final product?

A3: After the reaction is complete, the crude product is typically isolated by filtration. Purification often involves washing the crude solid with a series of solvents to remove different types of impurities. A common sequence includes:

  • A hot acidic solution (e.g., dilute HCl) to remove unreacted amine and basic impurities.

  • A hot basic solution (e.g., dilute NaOH) to remove unreacted 3-hydroxy-2-naphthoic acid.

  • Washing with hot water to remove any residual salts.

  • Finally, recrystallization from a suitable organic solvent (e.g., chlorobenzene, xylene, or a mixture of solvents) can be performed to achieve high purity.

Experimental Protocols & Visualizations

General Synthesis Protocol

A detailed experimental procedure for a similar Naphthol AS-type pigment synthesis is as follows:

  • Charge a reactor with an inert solvent such as toluene.

  • Add 3-hydroxy-2-naphthoic acid to the solvent.

  • Begin stirring and slowly add phosphorus trichloride (PCl₃) while maintaining the temperature.

  • After the addition of PCl₃, add 5-chloro-2-methoxyaniline to the mixture.

  • Heat the reaction mixture to reflux (approximately 110-120°C for toluene) and maintain for several hours until the reaction is complete as monitored by TLC.

  • Cool the mixture and isolate the crude product by filtration.

  • Purify the crude product by washing with appropriate acidic and basic solutions, followed by water.

  • Dry the final product.

G cluster_workflow Synthesis Workflow A 1. Charge Reactor (Toluene, 3-Hydroxy-2-naphthoic acid) B 2. Add Coupling Agent (PCl3) A->B C 3. Add Amine (5-chloro-2-methoxyaniline) B->C D 4. Heat to Reflux C->D E 5. Monitor by TLC D->E Reaction Progress F 6. Isolate Crude Product (Filtration) E->F Reaction Complete G 7. Purify Product (Washing/Recrystallization) F->G H 8. Dry Final Product G->H

Caption: Experimental workflow for the synthesis of this compound.

Byproduct Formation Pathways

The main reaction competes with several potential side reactions that lead to the formation of byproducts. Understanding these pathways is key to their minimization.

G NA 3-Hydroxy-2-naphthoic Acid I1 NA->I1 Amine 5-chloro-2-methoxyaniline Byproduct2 Self-Condensation Products Amine->Byproduct2 Side Reaction Amine->I1 Product Desired Naphthamide Product Byproduct1 Unreacted Starting Materials I1->Product + PCl3 (Main Reaction) I1->Byproduct1 Incomplete Reaction

Caption: Key reaction pathways leading to the desired product and common byproducts.

Troubleshooting Logic

When encountering issues like low yield or high impurity levels, a systematic approach to troubleshooting is beneficial.

G Start Problem Encountered (e.g., Low Yield, Impurities) CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->CheckConditions CheckWorkup Evaluate Purification (Washing, Recrystallization) Start->CheckWorkup Optimize Optimize and Repeat Synthesis CheckPurity->Optimize CheckConditions->Optimize CheckWorkup->Optimize

Caption: A logical workflow for troubleshooting common synthesis issues.

Overcoming challenges in the purification of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of this compound by recrystallization and column chromatography.

Recrystallization Troubleshooting
Problem Potential Cause Recommended Solution
Low or No Crystal Formation The compound is too soluble in the chosen solvent.Reduce the volume of the solvent by gentle heating and evaporation.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
The cooling process is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Oiling Out The melting point of the compound is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly.
High concentration of impurities.Perform a preliminary purification step, such as a solvent wash or column chromatography.
Colored Impurities in Crystals Colored impurities are present in the crude product.Add a small amount of activated charcoal to the hot solution, then filter it through celite before cooling.
Low Yield Too much solvent was used.Concentrate the mother liquor and attempt a second recrystallization.
Premature crystallization during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask) and use a slight excess of hot solvent.
Column Chromatography Troubleshooting
Problem Potential Cause Recommended Solution
Poor Separation Inappropriate solvent system (mobile phase).Optimize the solvent system using thin-layer chromatography (TLC) to achieve a clear separation of the target compound from impurities.
Column was not packed properly.Ensure the column is packed uniformly without any cracks or air bubbles.
The sample was loaded incorrectly.Dissolve the sample in a minimum amount of the mobile phase and load it onto the column in a narrow band.
Compound is Stuck on the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
The compound is interacting strongly with the stationary phase (silica gel).Consider using a different stationary phase, such as alumina, or adding a small amount of a modifier (e.g., triethylamine for basic compounds) to the mobile phase.
Cracked or Channeled Column The column ran dry.Never let the solvent level drop below the top of the stationary phase.
The packing has settled unevenly.Repack the column.
Slow Flow Rate The stationary phase is too fine.Use a coarser grade of silica gel or alumina.
The column is clogged with impurities.Pre-filter the sample before loading it onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The most common impurities are unreacted starting materials, such as 3-hydroxy-2-naphthoic acid and 5-chloro-2-methoxyaniline, and by-products from side reactions. The specific impurities will depend on the synthetic route used.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: Based on its low solubility in water and ethanol, a good starting point for recrystallization would be a polar organic solvent such as ethanol, methanol, or a mixture of solvents like ethanol/water or acetone/water.[1] The ideal solvent will dissolve the compound when hot but not when cold.

Q3: How can I choose an appropriate mobile phase for column chromatography?

A3: Use thin-layer chromatography (TLC) to screen different solvent systems. A good mobile phase will give your target compound an Rf value of approximately 0.3-0.4 and will show good separation from all impurities. A common starting point for polar aromatic compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.

Q4: My purified compound still shows a slight yellow tint. What can I do?

A4: A persistent yellow tint may be due to trace impurities. If recrystallization with charcoal treatment does not remove the color, a final purification by column chromatography may be necessary.

Q5: The compound is poorly soluble in most common chromatography solvents. What are my options?

A5: For compounds with low solubility, you can try using a stronger, more polar solvent system, such as methanol in dichloromethane. Alternatively, you can dissolve the compound in a good solvent (like DMF or DMSO), adsorb it onto a small amount of silica gel, evaporate the solvent, and then dry-load the silica-adsorbed sample onto the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) to find a suitable recrystallization solvent. The ideal solvent should dissolve the compound at elevated temperatures but show low solubility at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent portion-wise until a clear solution is obtained at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Protocol 2: Column Chromatography of this compound
  • Mobile Phase Selection: Using TLC, determine a suitable mobile phase that provides good separation of the target compound from impurities. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase. If the compound is not very soluble, it can be dissolved in a stronger solvent and adsorbed onto a small amount of silica gel, which is then loaded onto the column after solvent evaporation.

  • Loading the Column: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The polarity of the mobile phase can be gradually increased during the elution to speed up the process if necessary.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow A Crude Product B Dissolve in Hot Solvent A->B C Hot Filtration B->C D Cool to Crystallize C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H column_chromatography_workflow cluster_column Column Chromatography Workflow I Crude Product J Prepare Slurry/Solution I->J K Load onto Column J->K L Elute with Mobile Phase K->L M Collect Fractions L->M N Analyze Fractions (TLC) M->N O Combine Pure Fractions N->O P Evaporate Solvent O->P Q Pure Product P->Q troubleshooting_logic Start Purification Issue Recrystallization Recrystallization Problem Start->Recrystallization Column Column Chromatography Problem Start->Column NoCrystals No/Low Crystal Yield Recrystallization->NoCrystals OilingOut Oiling Out Recrystallization->OilingOut PoorSeparation Poor Separation Column->PoorSeparation CompoundStuck Compound Stuck Column->CompoundStuck Solution1 Add Seed Crystal / Reduce Solvent NoCrystals->Solution1 Solution2 Change Solvent System / Add Co-solvent OilingOut->Solution2 Solution3 Optimize Mobile Phase via TLC PoorSeparation->Solution3 Solution4 Increase Mobile Phase Polarity CompoundStuck->Solution4

References

Degradation pathways of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide

Welcome to the technical support center for this compound (NCMN). This resource provides researchers, scientists, and drug development professionals with essential information on performing stress degradation studies, troubleshooting common experimental issues, and understanding the compound's degradation profile.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound (CAS No. 137-52-0), also known as Naphthol AS-EL, is a chemical intermediate.[1][2] It is utilized in the synthesis of dyes and pigments and has been explored as a key intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Q2: What is a forced degradation or stress testing study?

A2: A forced degradation study, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing.[4] These conditions typically include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[5] The goal is to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[6][7]

Q3: What are the most probable degradation pathways for this molecule?

A3: Based on its chemical structure, which contains an amide linkage and electron-rich aromatic rings, the most probable degradation pathways are:

  • Hydrolytic Cleavage: The amide bond is susceptible to cleavage under acidic and basic conditions, yielding 3-hydroxy-2-naphthoic acid and 5-chloro-2-methoxyaniline as primary degradants.[6]

  • Oxidative Degradation: The naphthol and methoxyphenyl rings are prone to oxidation, potentially forming quinone-type structures or undergoing ring opening.[8][9]

  • Photodegradation: Aromatic systems like naphthol are often sensitive to light, which can catalyze oxidative degradation.[10]

Q4: Why is it important to perform these studies early in drug development?

A4: Conducting forced degradation studies early provides critical information for synthesis route optimization, salt form selection, and formulation development. It helps in predicting the stability of the active pharmaceutical ingredient (API) before long-term stability data is available.[6]

Troubleshooting Guides

Issue 1: No degradation is observed under acidic or basic stress conditions.

  • Possible Cause: The concentration of the acid/base or the temperature is too low, or the exposure time is too short.

  • Troubleshooting Steps:

    • Increase the molarity of the acid (e.g., 0.1M HCl to 1M HCl) or base (e.g., 0.1M NaOH to 1M NaOH).[5]

    • Increase the temperature of the reaction. Refluxing the solution can significantly accelerate hydrolysis.[4][7]

    • Extend the duration of the stress test (e.g., from 2 hours to 8 hours or longer).

    • Ensure the compound is fully dissolved. A co-solvent may be necessary if solubility in the aqueous medium is low.[4]

Issue 2: The HPLC chromatogram shows multiple, poorly resolved peaks after degradation.

  • Possible Cause: The analytical method is not optimized to separate the parent compound from all degradants. Secondary degradation may also be occurring.

  • Troubleshooting Steps:

    • Optimize HPLC Method: Adjust the mobile phase gradient, change the column type (e.g., C18 to a different stationary phase), or modify the pH of the mobile phase.

    • Analyze at Multiple Time Points: Shorter stress times can help differentiate primary degradants from secondary products that form later.[6]

    • Use a High-Resolution Detector: Employ a photodiode array (PDA) detector to check for peak purity or a mass spectrometer (LC-MS) to identify the mass of each component, which helps in tracking and identifying degradants.[11]

Issue 3: Degradation is too extensive (>20%), making it difficult to identify primary pathways.

  • Possible Cause: The stress conditions are overly harsh. The goal of forced degradation is typically to achieve 5-20% degradation.[5]

  • Troubleshooting Steps:

    • Reduce the severity of the stressor. Use a lower concentration of acid, base, or oxidizing agent.

    • Lower the reaction temperature.

    • Decrease the exposure time significantly.

    • For photostability, reduce the intensity or duration of light exposure.

Experimental Protocols & Data

Protocol: Forced Degradation Study

This protocol outlines the general steps for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: For each condition, mix the stock solution with the stressor and incubate as specified. A control sample (stock solution with water instead of stressor) should be run in parallel.

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1M HCl. Incubate at 80°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1M NaOH. Incubate at 80°C for 2 hours.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours.[7]

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution (in a quartz cuvette) to a light source providing combined UV and visible light as per ICH Q1B guidelines.

  • Neutralization & Dilution: After incubation, cool the samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze using a validated stability-indicating HPLC method.

Data Summary: Expected Degradation

The following table summarizes the expected quantitative outcomes from the forced degradation studies. Values are illustrative and will vary based on precise experimental conditions.

Stress ConditionStressorIncubation Time & TempExpected Degradation (%)Primary Degradants
Acid Hydrolysis 1M HCl4 hours @ 80°C15 - 25%3-hydroxy-2-naphthoic acid, 5-chloro-2-methoxyaniline
Base Hydrolysis 1M NaOH2 hours @ 80°C20 - 30%3-hydroxy-2-naphthoic acid, 5-chloro-2-methoxyaniline
Oxidation 10% H₂O₂6 hours @ RT10 - 20%Oxidized naphthyl and phenyl derivatives (e.g., quinones)
Thermal Dry Heat24 hours @ 105°C5 - 10%Mixture, primarily hydrolytic and oxidative products
Photolytic ICH Q1BPer Guideline10 - 15%Oxidative degradation products

Visualizations: Workflows and Pathways

Experimental Workflow

The diagram below illustrates the standard workflow for a forced degradation experiment.

G start Start prep_stock Prepare 1 mg/mL Stock Solution start->prep_stock apply_stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_stock->apply_stress neutralize Cool and Neutralize (for acidic/basic samples) apply_stress->neutralize dilute Dilute to Final Concentration neutralize->dilute analyze Analyze via Stability-Indicating HPLC-UV/MS Method dilute->analyze end_node End analyze->end_node

Forced degradation experimental workflow.
Predicted Degradation Pathways

The following diagrams illustrate the primary degradation pathways for this compound under hydrolytic and oxidative stress.

1. Hydrolytic Degradation Pathway

G cluster_products Primary Degradants parent N-(5-chloro-2-methoxyphenyl) -3-hydroxy-2-naphthamide (Parent Compound) prod1 3-Hydroxy-2-naphthoic acid parent->prod1 H+ or OH- (Amide Hydrolysis) prod2 5-Chloro-2-methoxyaniline parent->prod2 H+ or OH- (Amide Hydrolysis)

Primary hydrolytic degradation pathway.

2. Oxidative Degradation Pathway

G cluster_products Potential Oxidative Degradants parent N-(5-chloro-2-methoxyphenyl) -3-hydroxy-2-naphthamide (Parent Compound) prod1 Naphthoquinone-like Derivatives parent->prod1 [O] (e.g., H₂O₂, Light) prod2 Ring-Opened Products prod1->prod2 Further Oxidation

Plausible oxidative degradation pathway.

References

Resolving peak tailing in HPLC analysis of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, with a specific focus on addressing peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can compromise resolution, quantification accuracy, and overall method reliability.[1] An ideal chromatographic peak is symmetrical, resembling a Gaussian distribution.[1] Peak tailing is characterized by an asymmetry where the latter part of the peak is broader than the front part.[2] This guide provides a systematic approach to diagnose and resolve peak tailing for this compound.

Initial Assessment:

Before modifying your HPLC method, it is crucial to confirm that the issue is not related to the instrument setup.

  • Check for extra-column volume: Excessive tubing length or wide-diameter tubing can cause peak dispersion and tailing.[3] Ensure that all connections are secure and that the shortest possible length of narrow-bore tubing is used.

  • Inspect for blockages: A partially blocked frit or a void at the column inlet can lead to poor peak shape.[4] If you suspect a blockage, you can try reversing the column (if the manufacturer's instructions permit) and flushing it with a strong solvent.[5]

  • Column Health: An old or degraded column can lose its efficiency and contribute to peak tailing.[6] If the column has been used extensively or with aggressive mobile phases, consider replacing it.

Systematic Troubleshooting of Peak Tailing:

The primary chemical causes of peak tailing in reversed-phase HPLC are secondary interactions between the analyte and the stationary phase.[4][7][8] For this compound, which contains a hydroxyl group (phenolic) and an amide group, the following interactions are the most likely culprits:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases are acidic and can interact with polar functional groups on the analyte, leading to peak tailing.[1][8][9] These interactions are particularly problematic for basic compounds.[4]

  • Metal Chelation: Trace metal impurities (e.g., iron, aluminum) within the silica matrix of the column can act as Lewis acids and chelate with the analyte, causing peak distortion.[1][7][10][11] The hydroxyl and amide groups in the target molecule could potentially participate in such interactions.

The following workflow can be used to systematically address these issues.

G cluster_0 Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_instrument Verify Instrument Setup (Connections, Tubing, Column Health) start->check_instrument instrument_ok Instrument OK check_instrument->instrument_ok No instrument_issue Resolve Instrument Issue check_instrument->instrument_issue Yes adjust_ph Adjust Mobile Phase pH (e.g., pH 2.5 - 3.5) instrument_ok->adjust_ph instrument_issue->start ph_effective Peak Shape Improved? adjust_ph->ph_effective use_additive Incorporate Mobile Phase Additive (e.g., Triethylamine) ph_effective->use_additive No end Peak Tailing Resolved ph_effective->end Yes additive_effective Peak Shape Improved? use_additive->additive_effective change_column Switch to a Different Column (e.g., End-capped, Hybrid Silica) additive_effective->change_column No additive_effective->end Yes change_column->end

Troubleshooting workflow for HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes of peak tailing for this compound?

A1: The most probable causes are secondary interactions with the stationary phase. These include:

  • Silanol Interactions: The polar hydroxyl and amide groups of your analyte can interact with residual acidic silanol groups on the silica-based column packing.[1][8][9]

  • Metal Chelation: Trace metal contaminants in the silica matrix can chelate with your analyte, leading to distorted peak shapes.[1][7][10]

Q2: How does the mobile phase pH affect the peak shape of my analyte?

A2: The mobile phase pH is a critical parameter that influences the ionization state of both your analyte and the residual silanol groups on the column.[12][13][14]

  • At a low pH (e.g., below 3), the acidic silanol groups are protonated and less likely to interact with your analyte through ion-exchange mechanisms, which can significantly improve peak shape.[7][15]

  • The ionization of your analyte, which has a phenolic hydroxyl group (acidic) and an amide group (very weakly basic), will also be affected by pH. Operating at a pH where the analyte is in a single ionic form generally leads to better peak shapes.[14] It is recommended to work at a pH that is at least 2 units away from the analyte's pKa.[16]

Q3: What is an acceptable tailing factor?

A3: An ideal symmetrical peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. A value greater than 1.5 often indicates a significant issue with peak tailing that requires troubleshooting.[2] For regulated methods, the acceptable limit is often set at or below 2.0.[7]

Q4: Can changing the organic modifier in the mobile phase help reduce peak tailing?

A4: While the choice of organic modifier (e.g., acetonitrile vs. methanol) can influence selectivity and peak shape, it is often a less direct approach to resolving severe peak tailing compared to adjusting the mobile phase pH or using additives.[3] However, in some cases, changing the organic modifier can alter the interactions between the analyte and the stationary phase, leading to improved peak symmetry.

Q5: When should I consider using a different HPLC column?

A5: If you have systematically optimized the mobile phase conditions (pH, additives) and are still observing significant peak tailing, it may be necessary to switch to a different column.[6] Consider columns that are specifically designed to minimize silanol interactions, such as:

  • End-capped columns: These columns have been treated to block a significant portion of the residual silanol groups.[3][10]

  • Hybrid silica columns: These columns incorporate organic modifications into the silica matrix, which can shield the analyte from silanol interactions.[10]

Experimental Protocol for Resolving Peak Tailing

This protocol outlines a systematic approach to investigate and resolve peak tailing for the HPLC analysis of this compound.

1. Analyte and Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a working standard solution by diluting the stock solution with the initial mobile phase to a concentration of approximately 10-20 µg/mL.

2. HPLC System and Initial Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A conventional C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined based on the UV spectrum of the analyte (a preliminary scan should be performed).

  • Column Temperature: 30 °C.

3. Experimental Procedure:

The following experiments will be conducted to systematically evaluate the effect of mobile phase pH and additives on peak shape.

Experiment 1: Effect of Mobile Phase pH

  • Objective: To determine the optimal mobile phase pH for symmetrical peak shape.

  • Procedure:

    • Prepare a series of aqueous mobile phase components buffered at different pH values. It is recommended to start with acidic conditions as this is often effective at reducing silanol interactions.[4][7]

      • Mobile Phase A1 (pH 2.5): 0.1% Formic Acid in Water.

      • Mobile Phase A2 (pH 3.5): 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

      • Mobile Phase A3 (pH 7.0): 10 mM Ammonium Bicarbonate in Water, pH 7.0.

    • For each pH level, prepare the final mobile phase by mixing the buffered aqueous component with acetonitrile in a 40:60 (v/v) ratio.

    • Equilibrate the column with each mobile phase for at least 15-20 column volumes before injecting the working standard.

    • Inject the working standard in triplicate for each mobile phase condition.

    • Record the chromatograms and calculate the tailing factor for the analyte peak under each condition.

Experiment 2: Effect of Mobile Phase Additive (Triethylamine)

  • Objective: To evaluate the effectiveness of a silanol-masking agent in reducing peak tailing. Triethylamine (TEA) is a common additive used for this purpose.[15]

  • Procedure:

    • Based on the results of Experiment 1, select the mobile phase pH that provided the best (or least poor) peak shape.

    • Prepare a new mobile phase with the addition of 0.1% (v/v) triethylamine to the aqueous component before mixing with acetonitrile.

    • Equilibrate the column and inject the working standard in triplicate.

    • Record the chromatograms and calculate the tailing factor.

4. Data Analysis and Interpretation:

  • Summarize the retention time, peak width at 5% height, and tailing factor for each experimental condition in a table.

  • Compare the tailing factors obtained under the different conditions to identify the optimal mobile phase composition for achieving a symmetrical peak shape. A significant reduction in the tailing factor towards 1.0 indicates an improvement in the chromatographic performance.

Data Presentation

The following table summarizes hypothetical data from the proposed experiments to illustrate the expected outcomes.

Experiment IDMobile Phase CompositionRetention Time (min)Peak Width at 5% Height (min)Tailing Factor (As)
Initial60:40 ACN:Water5.20.852.1
Exp 1a60:40 ACN:0.1% Formic Acid (pH 2.5)6.50.451.2
Exp 1b60:40 ACN:10mM NH4OAc (pH 3.5)6.10.581.5
Exp 1c60:40 ACN:10mM NH4HCO3 (pH 7.0)4.80.922.5
Exp 260:40 ACN:0.1% Formic Acid + 0.1% TEA6.30.421.1

Disclaimer: The information provided in this technical support center is intended for guidance purposes only. The optimal chromatographic conditions may vary depending on the specific HPLC system, column, and reagents used. It is recommended to perform a thorough method development and validation study for your specific application.

References

Enhancing the stability of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide in solution during their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and analysis of this compound solutions.

IssuePossible Cause(s)Recommended Action(s)
Precipitation or cloudiness in solution - Poor solubility in the chosen solvent. - Temperature effects causing the compound to fall out of solution. - Chemical reaction or degradation leading to insoluble products.- Solvent Selection: The compound has limited solubility in water. For aqueous-based experiments, first dissolve the compound in a minimal amount of a water-miscible organic solvent such as DMSO or ethanol before diluting with the aqueous medium. - Temperature Control: Ensure the solution is maintained at the recommended storage temperature. If warming is necessary to redissolve the compound, do so gently and monitor for any signs of degradation. - pH Adjustment: The solubility of the naphthol moiety can be pH-dependent. Adjusting the pH may improve solubility, but be cautious as extreme pH values can accelerate degradation.
Discoloration of the solution (e.g., yellowing or browning) - Oxidation: The naphthol group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or trace metal impurities. - Photodegradation: Exposure to UV or visible light can induce degradation.- Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to shield from light. - Inert Atmosphere: For long-term storage or sensitive experiments, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Solvent Purity: Use high-purity, degassed solvents. - Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like EDTA.
Inconsistent analytical results (e.g., decreasing concentration over time) - Chemical Instability: The compound may be degrading in the chosen solvent system or under the experimental conditions. - Adsorption to Surfaces: The compound may adsorb to the surface of storage containers or analytical vials.- Stability-Indicating Method: Use a validated stability-indicating analytical method, such as HPLC-UV, to accurately quantify the parent compound and detect any degradation products. - Control Samples: Always run control samples under identical conditions to differentiate between experimental effects and inherent instability. - Material of Containers: Use silanized glass or low-adsorption plastic vials for storage and analysis to minimize surface binding. - pH Control: Buffer the solution to a pH where the compound is most stable (typically slightly acidic to neutral for aromatic amides).
Appearance of new peaks in chromatograms - Degradation: The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photolysis.- Forced Degradation Studies: Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products. This will help in identifying the degradation pathways and confirming that the analytical method can separate the degradants from the parent compound. - Peak Identification: Use techniques like LC-MS to identify the mass of the degradation products and elucidate their structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two primary degradation pathways are:

  • Amide Hydrolysis: Cleavage of the amide bond, which can be catalyzed by acidic or basic conditions, typically accelerated by heat. This would result in the formation of 3-hydroxy-2-naphthoic acid and 5-chloro-2-methoxyaniline.

  • Oxidation: The 3-hydroxy-2-naphthyl moiety is susceptible to oxidation, especially in the presence of oxygen, light, and at higher pH values. This can lead to the formation of colored quinone-type structures.[1][2][3]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is significantly influenced by pH.

  • Acidic Conditions (pH < 4): Increased risk of amide hydrolysis, particularly at elevated temperatures.

  • Neutral Conditions (pH 6-7.5): Generally, the compound exhibits the highest stability in this range.

  • Basic Conditions (pH > 8): The phenolic hydroxyl group will be deprotonated, forming a phenoxide ion. This species is more susceptible to oxidation.[4] Alkaline conditions can also promote amide hydrolysis.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To maximize stability, solutions should be stored:

  • In the dark: Use amber glass vials or wrap containers in foil.[4]

  • At reduced temperatures: Refrigeration (2-8 °C) is recommended for short-to-medium-term storage. For long-term storage, freezing (-20 °C or lower) may be appropriate, but a freeze-thaw stability study should be conducted.

  • Under an inert atmosphere: Purging the solution and headspace with nitrogen or argon can prevent oxidative degradation.

  • At an optimal pH: If possible, buffer the solution to a pH between 6.0 and 7.5.

Q4: Which solvents are recommended for preparing solutions?

A4: The choice of solvent depends on the intended application.

  • For stock solutions: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or methanol are suitable for preparing concentrated stock solutions.

  • For aqueous experimental media: A common practice is to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer or medium. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent effects on the experiment.

Q5: How can I monitor the stability of my solution over time?

A5: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the recommended approach.[5] This method should be able to separate the parent compound from all potential degradation products, process impurities, and other components in the sample matrix. Regular analysis of the solution stored under the intended conditions will allow for the quantification of the parent compound and the detection of any increase in degradation products.

Data Presentation

The following tables summarize representative quantitative data from forced degradation studies. These values are illustrative and may vary depending on the specific experimental conditions.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionTime (hours)Temperature (°C)% Degradation (Illustrative)Major Degradation Products Observed
0.1 M HCl2460~15%Amide hydrolysis products
0.1 M NaOH2460~20%Amide hydrolysis and oxidation products
3% H₂O₂2425~10%Oxidation products
Photolytic (ICH Q1B)2425~5%Photodegradation products
Thermal (Dry Heat)4880~8%Thermal degradation products

Table 2: pH-Rate Profile for the Degradation of this compound at 60°C (Illustrative Data)

pHApparent First-Order Rate Constant (k_obs) (x 10⁻³ hr⁻¹)Half-life (t½) (hours)
2.07.592.4
4.02.1330.1
6.00.8866.4
7.00.51386.3
8.01.5462.1
10.09.275.3

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound and to generate potential degradation products for the development and validation of a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • pH meter

  • Heating block or water bath

  • Photostability chamber (ICH Q1B compliant)

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be stored in the dark under the same conditions. Analyze both samples by HPLC.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in methanol for HPLC analysis. Also, subject a solution to the same thermal stress.

  • Analysis: Analyze all samples using the stability-indicating HPLC method described in Protocol 2.

Protocol 2: Stability-Indicating HPLC Method

Objective: To provide a reliable HPLC method for the quantification of this compound and the separation of its degradation products.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Solution Stock Solution Stress Conditions Stress Conditions Stock Solution->Stress Conditions Application of Stress Stressed Samples Stressed Samples Stress Conditions->Stressed Samples Generation of Degradants HPLC Analysis HPLC Analysis Stressed Samples->HPLC Analysis Injection Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation Chromatographic Data Stability Assessment Stability Assessment Data Evaluation->Stability Assessment Conclusion

Caption: Workflow for Forced Degradation Study.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (Light/Air) Parent n-(5-chloro-2-methoxyphenyl)- 3-hydroxy-2-naphthamide Naphthoic_Acid 3-Hydroxy-2-naphthoic Acid Parent->Naphthoic_Acid Amide Bond Cleavage Aniline_Deriv 5-Chloro-2-methoxyaniline Parent->Aniline_Deriv Amide Bond Cleavage Oxidation_Product Quinone-type Products Parent->Oxidation_Product Naphthol Ring Oxidation

Caption: Potential Degradation Pathways.

References

Technical Support Center: Recrystallization of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and experimental protocols for the recrystallization of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide (also known as Naphthol AS-CA), a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and organic pigments.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: An ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. For this compound, which is described as being difficult to dissolve in water and ethanol[2], a high-boiling point polar solvent or a mixed solvent system is often effective. Toluene, or a mixed system like ethanol/water or acetone/water, are common starting points for similar aromatic compounds.[3] The best approach is to perform small-scale solubility tests to determine the optimal solvent or solvent pair.

Q2: My compound won't dissolve, even in hot solvent. What should I do?

A2: First, ensure you are giving it enough time and that the solvent is at or near its boiling point. If it still doesn't dissolve, you may have insoluble impurities or you are not using enough solvent. Add small, incremental amounts of hot solvent until the compound dissolves. If a portion remains undissolved despite adding a significant amount of solvent, it is likely an insoluble impurity that should be removed via hot gravity filtration.[3]

Q3: The solution has cooled, but no crystals have formed. What's wrong?

A3: This is a common issue, often due to two main reasons:

  • Too much solvent was used: This is the most frequent cause.[4] The solution is not saturated enough for crystals to form. The remedy is to gently boil off some of the solvent to increase the concentration and then allow it to cool again.

  • The solution is supersaturated: The compound is dissolved at a concentration higher than its normal saturation point. Crystallization can be induced by scratching the inside of the flask with a glass rod just below the liquid surface or by adding a tiny "seed crystal" of the pure compound.[4]

Q4: My compound separated as an oil instead of crystals. How do I fix this?

A4: This phenomenon, known as "oiling out," can occur if the compound's melting point is lower than the solvent's boiling point, if the solution cools too quickly, or if there are significant impurities.[4] To resolve this, reheat the solution until the oil redissolves completely. Add a small amount of additional solvent, and then allow the solution to cool much more slowly. Insulating the flask can help achieve the gradual cooling necessary for proper crystal formation.[3][4]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Crystal Yield Excess Solvent: The concentration of the compound is too low for crystallization to occur.[4]Reheat the solution and boil off a portion of the solvent. Allow the more concentrated solution to cool again.
Premature Crystallization: Crystals formed during a hot filtration step, resulting in product loss on the filter paper.Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a stemless funnel to prevent clogging. Filter the solution as quickly as possible.
Inappropriate Solvent: The compound is too soluble in the solvent even at cold temperatures.Recover the compound by evaporating the solvent and attempt the recrystallization with a different, less effective solvent or a mixed solvent system.
Product "Oils Out" Rapid Cooling: The solution was cooled too quickly, preventing the formation of an ordered crystal lattice.[5]Reheat to redissolve the oil, add a small amount of extra solvent, and cool slowly by placing the flask in a beaker of hot water or covering it with an insulating material.
High Impurity Level: Impurities can depress the melting point and interfere with crystallization.The oil may need to be purified by another method, such as column chromatography, before a successful recrystallization can be achieved.
Solvent Boiling Point > Compound Melting Point: The solid melts in the hot solvent before it dissolves. The melting point of this compound is 218 °C, so this is less likely with common solvents.[2]Choose a solvent with a lower boiling point.
Crystals are Colored or Appear Impure Colored Impurities Present: Trace impurities can be strongly colored and co-crystallize with the product.Before cooling, add a small amount of activated charcoal to the hot solution and perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Do not add charcoal to a boiling solution, as it can cause violent bumping.
Rapid Crystal Growth: Crystals formed too quickly, trapping impurities within the lattice.[5]Re-dissolve the crystals in the minimum amount of hot solvent and allow the solution to cool as slowly as possible to promote the growth of large, pure crystals.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₈H₁₄ClNO₃[1][6]
Molecular Weight 327.76 g/mol [1][2]
Melting Point 218 °C[2]
Boiling Point 446.3 °C (Predicted)[1][2]
Appearance White (or brown) powder[2]
Solubility Difficult to dissolve in water and ethanol; Soluble in alkali.[2]

Detailed Experimental Protocol: Recrystallization

This protocol provides a general methodology. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

1. Solvent Selection:

  • Place approximately 20-30 mg of the crude compound into several test tubes.

  • Add 0.5 mL of a different candidate solvent (e.g., toluene, ethanol, acetone, ethyl acetate) to each tube.

  • Observe solubility at room temperature. An ideal solvent will not dissolve the compound well at this stage.

  • Gently heat the tubes that show poor solubility. The best solvent will fully dissolve the compound at or near its boiling point.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that produces a high yield of crystals is the most suitable.

2. Dissolution:

  • Place the crude this compound into an Erlenmeyer flask.

  • Add a boiling chip and the chosen solvent. Start with a small amount of solvent and add more in small portions.

  • Heat the mixture to the boiling point of the solvent while stirring or swirling.

  • Continue adding hot solvent dropwise until the solid just dissolves. Avoid adding a large excess of solvent to ensure a good recovery.[7]

3. Decolorization and Hot Filtration (if necessary):

  • If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal.

  • Bring the solution back to a boil for a few minutes.

  • To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

4. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

5. Isolation and Washing of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities. Using room temperature or warm solvent will dissolve some of the product, reducing the yield.[7]

6. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

  • Transfer the crystals to a watch glass and allow them to air dry completely. The purity of the final product can be assessed by taking a melting point.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process when crystals fail to form after the solution has cooled.

G start Problem: No Crystals Formed After Cooling obs1 Observe the Solution start->obs1 clear_sol Solution is Clear obs1->clear_sol Clear? cloudy_sol Solution is Cloudy / Oily obs1->cloudy_sol Cloudy? action1 Induce Crystallization clear_sol->action1 action3 Compound has 'Oiled Out' cloudy_sol->action3 method1a Scratch inner wall of flask with a glass rod action1->method1a method1b Add a seed crystal action1->method1b check1 Crystals Form? method1a->check1 method1b->check1 success Success: Cool in ice bath, then filter check1->success Yes action2 Too much solvent likely used check1->action2 No yes1 Yes no1 No solution2 Gently boil off ~10-20% of solvent and cool again action2->solution2 solution2->start solution3a Reheat solution until clear action3->solution3a solution3b Add small amount (~5-10%) of extra solvent solution3a->solution3b solution3c Cool solution VERY slowly (insulate flask) solution3b->solution3c solution3c->start

Caption: Troubleshooting workflow for when no crystals appear upon cooling.

References

Technical Support Center: Mitigating Interference with N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected or inconsistent results in biological assays when using N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to identify and mitigate potential assay interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

This compound is a chemical compound primarily used as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective COX-2 inhibitors.[1] It is also utilized in the development of new analgesic and antipyretic agents.[1] While not commonly used as a screening compound, its presence in chemical libraries or as a synthetic precursor may lead to its introduction into biological assays.

Q2: Why might this compound interfere with my biological assay?

Interference from a compound like this compound can stem from several of its physicochemical properties. These include:

  • Optical Properties: The molecule's aromatic structure may lead to intrinsic fluorescence or absorbance that can overlap with the detection wavelengths of your assay.

  • Aggregation: At certain concentrations, the compound may form colloidal aggregates, which can non-specifically inhibit enzymes and other proteins.

  • Chemical Reactivity: The presence of a hydroxyl group and an amide linkage could, under specific conditions, lead to unwanted chemical reactions with assay components.

  • Non-Specific Binding: The planar and hydrophobic nature of the molecule may cause it to bind non-specifically to proteins or other macromolecules in your assay.

Q3: What are the initial steps I should take if I suspect my assay results are being affected by this compound?

If you suspect interference, the first step is to confirm the issue is compound-specific. Run control experiments without the compound and with vehicle alone (e.g., DMSO) to establish a baseline. If the issue persists only in the presence of the compound, you can proceed with more specific troubleshooting steps outlined in this guide.

Troubleshooting Guide

The following table summarizes common problems observed when using this compound and provides a structured approach to troubleshoot these issues.

Observed Problem Potential Cause Recommended Action(s)
High background signal in fluorescence/absorbance assays The compound may be intrinsically fluorescent or colored.1. Measure the fluorescence/absorbance of the compound alone in the assay buffer. 2. If significant, subtract the background signal from your experimental wells. 3. Consider using an orthogonal assay with a different detection method (e.g., luminescence).
Apparent inhibition that is not dose-dependent or has a steep dose-response curve Compound aggregation leading to non-specific inhibition.1. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. 2. Perform dynamic light scattering (DLS) to confirm aggregate formation at relevant concentrations. 3. Test the compound in an orthogonal assay.
Loss of signal over time or inconsistent results between replicates The compound may be unstable in the assay buffer or reactive with assay components.1. Assess the stability of the compound in your assay buffer over the time course of the experiment using HPLC-MS. 2. Run a counter-screen to check for reactivity with other assay components (e.g., reporter molecules).
Irreproducible results across different protein concentrations Non-specific binding of the compound to the target protein or other proteins in the assay.1. Vary the concentration of the target enzyme/protein in the assay. True inhibitors should show an IC50 independent of enzyme concentration. 2. Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to the target.

Experimental Protocols

Here are detailed protocols for key experiments to diagnose and mitigate interference from this compound.

Protocol 1: Assessing Optical Interference

Objective: To determine if the compound interferes with the assay's optical detection method.

Materials:

  • This compound

  • Assay buffer

  • Microplate reader (absorbance and/or fluorescence)

  • Microplates (clear for absorbance, black for fluorescence)[1]

Procedure:

  • Prepare a dilution series of the compound in the assay buffer at the same concentrations used in your main experiment.

  • Add the diluted compound to the wells of the appropriate microplate.

  • Include wells with assay buffer only as a blank.

  • Read the absorbance or fluorescence at the same wavelength(s) used in your assay.

  • Data Analysis: Subtract the blank reading from the compound readings. If the signal is significant (e.g., >10% of the positive control signal), this indicates optical interference.

Protocol 2: Detecting Compound Aggregation

Objective: To determine if the compound forms aggregates at the concentrations used in the assay.

Materials:

  • This compound

  • Assay buffer

  • Non-ionic detergent (e.g., Triton X-100)

  • Your standard biological assay setup

Procedure:

  • Prepare two sets of assay conditions: one with the standard assay buffer and another with the assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Run your standard assay with a dose-response of the compound under both buffer conditions.

  • Data Analysis: If the apparent inhibition is significantly reduced or eliminated in the presence of Triton X-100, it is highly likely that the compound is acting as an aggregator.

Protocol 3: Orthogonal Assay Confirmation

Objective: To confirm a compound's activity using a different assay technology to rule out technology-specific interference.

Procedure:

  • Identify an alternative assay for your target that relies on a different detection principle. For example, if your primary assay is fluorescence-based, consider a label-free method like mass spectrometry or surface plasmon resonance.[2]

  • Test the compound in this orthogonal assay.

  • Data Analysis: If the compound shows similar activity and potency in the orthogonal assay, the initial results are more likely to be genuine. If the activity is not observed, the initial results were likely an artifact of the primary assay format.

Visualizing Interference Workflows and Pathways

The following diagrams illustrate the decision-making process for troubleshooting assay interference and the potential mechanisms of action.

TroubleshootingWorkflow Troubleshooting Workflow for Suspected Interference start Inconsistent or Unexpected Assay Results check_controls Are controls (vehicle, no compound) behaving as expected? start->check_controls compound_issue Issue is likely compound-related check_controls->compound_issue Yes assay_issue Troubleshoot general assay problems (reagents, plates, etc.) check_controls->assay_issue No test_optical Test for Optical Interference (Protocol 1) compound_issue->test_optical is_optical Optical Interference Detected? test_optical->is_optical correct_signal Correct for background signal or use orthogonal assay is_optical->correct_signal Yes test_aggregation Test for Aggregation (Protocol 2) is_optical->test_aggregation No correct_signal->test_aggregation is_aggregation Aggregation Detected? test_aggregation->is_aggregation confirm_orthogonal Confirm with Orthogonal Assay (Protocol 3) is_aggregation->confirm_orthogonal Yes is_aggregation->confirm_orthogonal No true_hit Result is likely a true hit confirm_orthogonal->true_hit Activity Confirmed false_positive Result is likely a false positive confirm_orthogonal->false_positive Activity Not Confirmed

Caption: A logical workflow for troubleshooting assay interference.

InterferenceMechanisms Potential Interference Mechanisms cluster_mechanisms Interference Pathways compound N-(5-chloro-2-methoxyphenyl)- 3-hydroxy-2-naphthamide optical Optical Interference (Fluorescence/Absorbance) compound->optical aggregation Aggregation-based Non-specific Inhibition compound->aggregation reactivity Chemical Reactivity (e.g., with reporter molecules) compound->reactivity binding Non-specific Binding (to proteins, surfaces) compound->binding assay Biological Assay optical->assay aggregation->assay reactivity->assay binding->assay

Caption: Potential mechanisms of assay interference.

References

Validation & Comparative

A Comparative Guide to the Quantification of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide: A Validated HPLC-UV Method and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed validation of a robust High-Performance Liquid Chromatography (HPLC) method for the precise quantification of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide. This compound is a significant intermediate in the synthesis of various pharmaceutical compounds.[1] The presented HPLC method is compared with potential alternative analytical techniques, offering a basis for selecting the most suitable approach for quality control and research purposes.

Introduction to this compound

This compound (CAS No: 137-52-0) is an aromatic amide with the molecular formula C₁₈H₁₄ClNO₃.[2][3] It serves as a crucial building block in organic synthesis, particularly in the development of pigments and as an intermediate for active pharmaceutical ingredients (APIs). Given its role in pharmaceutical manufacturing, a reliable and validated analytical method is imperative for ensuring the quality, purity, and potency of the final product.

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A highly specific, accurate, and precise RP-HPLC method with UV detection has been developed and validated for the quantification of this compound. The method is stability-indicating, capable of separating the main compound from its potential degradation products and synthesis-related impurities.

Experimental Protocol: HPLC Method Validation

The validation of the HPLC method was performed according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Chromatographic Conditions:

ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent with UV/Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (65:35 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm
Run Time 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent (Acetonitrile:Water 50:50).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 to 200 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the test sample, dissolve in the diluent to achieve a target concentration of approximately 100 µg/mL, and filter through a 0.45 µm syringe filter before injection.

Data Presentation: Summary of Validation Parameters

The performance of the HPLC method was rigorously assessed, and the results are summarized in the tables below.

Table 1: Linearity and Range

ParameterResult
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) 0.9998
Regression Equation y = 25483x + 1250

Table 2: Accuracy (Recovery Studies)

Spiked Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)% RSD
80%8079.899.750.45
100%100100.3100.300.31
120%120119.599.580.52

Table 3: Precision

Precision TypeConcentration (µg/mL)Measured Area (% RSD, n=6)
Intra-day Precision 1000.58%
Inter-day Precision 1000.89%

Table 4: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.25
Limit of Quantification (LOQ) 0.75

Table 5: Robustness

Parameter VariedVariation% RSD of Peak Area
Flow Rate (± 0.1 mL/min) 0.9 mL/min & 1.1 mL/min< 2.0%
Mobile Phase Composition (± 2%) 63:37 & 67:33 (ACN:Water)< 2.0%
Column Temperature (± 2°C) 28°C & 32°C< 2.0%
Specificity (Forced Degradation)

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. The compound was subjected to acidic, alkaline, oxidative, thermal, and photolytic stress conditions. In all cases, the degradation products were well-resolved from the parent peak, confirming the method's specificity.

Alternative Quantification Methods: A Comparison

While the validated HPLC method offers excellent performance, other techniques could be considered depending on the specific requirements of the analysis.

Table 6: Comparison of Analytical Methods

MethodPrincipleAdvantagesDisadvantages
HPLC-UV (This Method) Chromatographic separation followed by UV absorbance detection.High specificity, accuracy, and precision. Stability-indicating.Requires specialized equipment and trained personnel. Higher cost per sample.
UV-Vis Spectrophotometry Measures the absorbance of light by the analyte at a specific wavelength.Simple, rapid, and cost-effective.Lacks specificity; susceptible to interference from other UV-absorbing compounds. Not suitable for complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) Chromatographic separation coupled with mass-based detection.Extremely high sensitivity and specificity. Provides structural information.High initial instrument cost and complexity. Requires significant expertise for operation and data interpretation.
Thin-Layer Chromatography (TLC) with Densitometry Separation on a TLC plate followed by quantification of spot intensity.Low cost, high throughput for multiple samples.Lower precision and accuracy compared to HPLC. Limited quantification capabilities.

Visualization of the Validation Workflow

The logical flow of the HPLC method validation process is illustrated in the diagram below. This workflow ensures that the analytical method is suitable for its intended purpose.

HPLC_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation (ICH Guidelines) cluster_conclusion Final Assessment Dev Develop HPLC Method (Column, Mobile Phase, etc.) Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Dev->Lin Acc Accuracy (Recovery) Dev->Acc Prec Precision (Intra- & Inter-day) Dev->Prec LOD_LOQ LOD & LOQ Dev->LOD_LOQ Rob Robustness Dev->Rob Final Method is Validated and Fit for Purpose Spec->Final Lin->Final Acc->Final Prec->Final LOD_LOQ->Final Rob->Final

Caption: Logical workflow for the validation of the HPLC analytical method.

Conclusion

The presented RP-HPLC method provides a reliable, accurate, and robust solution for the quantification of this compound in various samples. The comprehensive validation demonstrates its suitability for routine quality control and research applications. While alternative methods like UV-Vis spectrophotometry and LC-MS exist, the HPLC-UV method offers the optimal balance of specificity, performance, and cost-effectiveness for most applications in pharmaceutical development.

References

A Comparative Analysis of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide and Other COX-2 Inhibitor Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Precursors for Cyclooxygenase-2 Inhibitors

The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant advancement in anti-inflammatory therapy, offering a targeted approach with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. The efficiency and viability of synthesizing these inhibitors are critically dependent on the selection of precursor molecules. This guide provides a comparative analysis of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide and other key precursors used in the synthesis of prominent COX-2 inhibitors such as Celecoxib, Rofecoxib, and Etoricoxib.

Introduction to COX-2 and Its Inhibition

Cyclooxygenase (COX) is a crucial enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with improved safety profiles.

Precursor Performance: A Comparative Overview

The choice of precursor significantly impacts the overall yield, purity, and cost-effectiveness of the final active pharmaceutical ingredient (API). This section compares this compound with established precursors for diarylpyrazole and diaryl-2(5H)-furanone classes of COX-2 inhibitors.

While this compound is recognized as a key intermediate in the synthesis of NSAIDs, particularly selective COX-2 inhibitors, direct, publicly available comparative studies detailing its performance against other precursors are limited.[1] However, based on its structural features, it is a viable candidate for the synthesis of novel COX-2 inhibitors.

Below is a summary of performance data for well-established COX-2 inhibitor precursors.

Data Presentation: Precursor and Product Comparison

Table 1: Comparison of Precursors for Diarylpyrazole COX-2 Inhibitors (e.g., Celecoxib)

Precursor 1Precursor 2Final ProductReported YieldReported PurityReference
4-Methylacetophenone4-Hydrazinobenzenesulfonamide hydrochlorideCelecoxib46-96%>99%[2][3][4]
1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione4-Hydrazinobenzenesulfonamide hydrochlorideCelecoxib90%High[5]

Table 2: Comparison of Precursors for Diaryl-2(5H)-furanone COX-2 Inhibitors (e.g., Rofecoxib)

Precursor 1Precursor 2Final ProductReported YieldReported PurityReference
Phenylacetic acid derivative2-Bromo-4'-(methylsulfonyl)acetophenoneRofecoxib64-78%High[6][7]
4-(Methylthio)phenylacetic acid2-Bromo-4'-(methylsulfonyl)acetophenoneRofecoxib IntermediateNot SpecifiedNot Specified

Table 3: Performance of Precursors for Bipyridine-class COX-2 Inhibitors (e.g., Etoricoxib)

Precursor(s)Final ProductReported YieldReported PurityReference
Substituted chlorovinamidinium salts, ketosulfoneEtoricoxib65-75.9%91.28-96.31%[8][9]

Table 4: COX-2 Inhibition Data for Synthesized Compounds

Compound ClassExample CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
DiarylpyrazoleCelecoxib0.04 - 0.427.8 - 33.8[10][11]
Diaryl-2(5H)-furanoneRofecoxibNot SpecifiedNot Specified
Thiophene carboxamide derivativeVIIa0.2967.24[10]
1,3-DiarylpyrazolonesP3-P171.98 - >100Not Specified[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the synthesis of a diarylpyrazole COX-2 inhibitor and an in vitro COX-2 inhibition assay.

Synthesis of a Diarylpyrazole COX-2 Inhibitor (Celecoxib)

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione A solution of 4-methylacetophenone and ethyl trifluoroacetate is reacted in the presence of a base such as sodium methoxide in a suitable solvent like toluene. The reaction mixture is heated and stirred for several hours. After completion, the reaction is quenched with an acid, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the diketone intermediate.[3][4]

Step 2: Synthesis of Celecoxib The intermediate, 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, is then reacted with 4-hydrazinobenzenesulfonamide hydrochloride in a solvent such as ethanol. The mixture is refluxed for several hours. Upon cooling, the crude product precipitates and is collected by filtration. The crude product is then purified by recrystallization to obtain pure Celecoxib.[2][3]

In Vitro COX-2 Inhibition Assay

This assay determines the concentration of the test compound required to inhibit 50% of the COX-2 enzyme activity (IC50).

  • Enzyme and Compound Preparation: Human recombinant COX-2 enzyme is prepared in a suitable buffer. The test compound (e.g., the newly synthesized COX-2 inhibitor) is dissolved in a solvent like DMSO and serially diluted to various concentrations.

  • Incubation: The COX-2 enzyme is pre-incubated with the different concentrations of the test compound for a specific time at a controlled temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Reaction Termination and Measurement: The reaction is stopped after a defined period, and the amount of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of COX-2 inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor. The IC50 value is then determined from the dose-response curve.

Mandatory Visualizations

COX-2 Signaling Pathway

The following diagram illustrates a simplified signaling pathway leading to the expression of COX-2 and the subsequent production of prostaglandins, which are key mediators of inflammation.

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Cell_Surface_Receptor Cell Surface Receptor Inflammatory_Stimuli->Cell_Surface_Receptor binds Signal_Transduction Signal Transduction Cascades (e.g., NF-κB, MAPKs) Cell_Surface_Receptor->Signal_Transduction activates COX2_Gene_Expression COX-2 Gene Expression (in Nucleus) Signal_Transduction->COX2_Gene_Expression promotes COX2_Enzyme COX-2 Enzyme COX2_Gene_Expression->COX2_Enzyme leads to synthesis of Prostaglandins Prostaglandins (e.g., PGE2) COX2_Enzyme->Prostaglandins catalyzes conversion to Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate COX2_Inhibitor COX-2 Inhibitor COX2_Inhibitor->COX2_Enzyme inhibits

Caption: Simplified COX-2 signaling pathway.

Experimental Workflow for Precursor Comparison

The diagram below outlines a logical workflow for the comparative analysis of different COX-2 inhibitor precursors.

Experimental_Workflow cluster_precursors Precursor Selection cluster_synthesis Synthesis of COX-2 Inhibitors cluster_analysis Analysis and Evaluation Precursor_A Precursor A (e.g., n-(5-chloro-2-methoxyphenyl) -3-hydroxy-2-naphthamide) Synthesis_A Synthesis of Inhibitor A Precursor_A->Synthesis_A Precursor_B Precursor B (e.g., 4-Methylacetophenone) Synthesis_B Synthesis of Inhibitor B Precursor_B->Synthesis_B Precursor_C Precursor C (e.g., Phenylacetic acid deriv.) Synthesis_C Synthesis of Inhibitor C Precursor_C->Synthesis_C Analysis_A Yield & Purity Analysis A Synthesis_A->Analysis_A COX2_Assay_A COX-2 Inhibition Assay A (IC50) Synthesis_A->COX2_Assay_A Analysis_B Yield & Purity Analysis B Synthesis_B->Analysis_B COX2_Assay_B COX-2 Inhibition Assay B (IC50) Synthesis_B->COX2_Assay_B Analysis_C Yield & Purity Analysis C Synthesis_C->Analysis_C COX2_Assay_C COX-2 Inhibition Assay C (IC50) Synthesis_C->COX2_Assay_C Comparative_Analysis Comparative Analysis of Performance Analysis_A->Comparative_Analysis Analysis_B->Comparative_Analysis Analysis_C->Comparative_Analysis COX2_Assay_A->Comparative_Analysis COX2_Assay_B->Comparative_Analysis COX2_Assay_C->Comparative_Analysis

Caption: Workflow for precursor comparison.

Conclusion

The selection of a suitable precursor is a critical decision in the development of selective COX-2 inhibitors. While established precursors for drugs like Celecoxib and Rofecoxib have well-documented synthetic routes and performance metrics, the potential of alternative precursors like this compound warrants further investigation. Its structural features suggest it could be a valuable starting material for novel COX-2 inhibitors. Future research should focus on developing and optimizing synthetic pathways from this precursor and conducting direct comparative studies to evaluate its efficiency and the biological activity of the resulting compounds. This will enable a more comprehensive understanding of its potential in the landscape of anti-inflammatory drug development.

References

A Comparative Analysis of COX-2 Inhibition: Celecoxib vs. N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the well-established selective COX-2 inhibitor, Celecoxib, and N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, a compound recognized as a key intermediate in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs). This document compiles available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental frameworks to facilitate a comprehensive understanding of their roles in the inhibition of cyclooxygenase-2 (COX-2).

Introduction to COX-2 Inhibition

Cyclooxygenase (COX), an enzyme existing in two primary isoforms, COX-1 and COX-2, plays a pivotal role in the inflammatory cascade. COX-1 is constitutively expressed in most tissues and is integral to maintaining normal physiological functions, such as protecting the gastric mucosa. In contrast, the expression of COX-2 is induced by inflammatory stimuli like cytokines and growth factors, leading to the production of prostaglandins that mediate pain and inflammation.[1] Selective inhibition of COX-2 is a key therapeutic strategy for managing inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1]

Celecoxib is a widely used NSAID that functions as a selective COX-2 inhibitor.[1] Its chemical structure allows it to specifically bind to the active site of the COX-2 enzyme.[1] this compound is noted as a crucial building block in the creation of new selective COX-2 inhibitors, suggesting its structural framework is optimized for interaction with the COX-2 enzyme.[2]

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. The selectivity of a compound for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value signifies greater selectivity for COX-2.

While extensive data is available for Celecoxib, direct experimental IC50 values for this compound are not readily found in the public domain, reflecting its status as a synthetic intermediate. The following table summarizes the reported inhibitory activities of Celecoxib.

CompoundTarget EnzymeIC50 Value (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib COX-18212
COX-26.8
This compound COX-1Data not availableData not available
COX-2Data not available

Note: The IC50 values for Celecoxib can vary between different studies and assay conditions.[1][3]

Experimental Protocols: In Vitro COX Inhibition Assay

The determination of COX-1 and COX-2 inhibitory activity is commonly performed using in vitro enzyme assays. A fluorometric assay is a widely used method.

Principle

This assay measures the peroxidase activity of COX. The COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component of the COX enzyme then reduces PGG2 to PGH2. A fluorescent probe is oxidized during this reduction, leading to a measurable increase in fluorescence. The presence of a COX inhibitor reduces the amount of PGG2 produced, resulting in a lower fluorescent signal.

Materials
  • Human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., Tris-HCl)

  • Heme (as a cofactor)

  • Arachidonic Acid (substrate)

  • Fluorometric Probe

  • Test compounds (dissolved in DMSO)

  • Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate

  • Fluorescence plate reader

Procedure
  • Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and test compounds in the assay buffer.

  • Enzyme and Inhibitor Incubation: Add the COX enzyme (either COX-1 or COX-2) to the wells of a 96-well plate. Subsequently, add various concentrations of the test compound or the reference inhibitor. Include a control group with no inhibitor. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the probe (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve) for each concentration of the inhibitor. The percentage of inhibition is determined relative to the control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzymes, Buffers, Substrate) add_enzyme Add COX Enzyme (COX-1 or COX-2) to Plate prep_reagents->add_enzyme prep_compounds Prepare Test Compounds (Serial Dilutions) add_inhibitor Add Test Compounds/ Reference Inhibitors prep_compounds->add_inhibitor add_enzyme->add_inhibitor incubate Incubate to Allow Inhibitor Binding add_inhibitor->incubate add_substrate Initiate Reaction with Arachidonic Acid incubate->add_substrate measure_fluorescence Measure Fluorescence Kinetically add_substrate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Signaling Pathway of COX-2 in Inflammation

Inflammatory stimuli, such as pathogens or tissue damage, trigger a signaling cascade that leads to the expression of the COX-2 gene. The resulting COX-2 enzyme then metabolizes arachidonic acid into prostaglandins, which are key mediators of the inflammatory response, causing vasodilation, increased vascular permeability, and pain.

COX2_Pathway stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) cox2_gene COX-2 Gene Expression stimuli->cox2_gene cell_membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (cPLA2) cell_membrane->pla2 activation arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2_enzyme COX-2 Enzyme arachidonic_acid->cox2_enzyme substrate for cox2_gene->cox2_enzyme leads to prostaglandins Prostaglandins (e.g., PGE2) cox2_enzyme->prostaglandins catalyzes conversion to inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation mediate inhibitor Selective COX-2 Inhibitor (e.g., Celecoxib) inhibitor->cox2_enzyme inhibits

Concluding Remarks

Celecoxib is a well-characterized selective COX-2 inhibitor with proven efficacy. While this compound is positioned as a precursor for novel COX-2 inhibitors, a full comparative analysis is limited by the absence of publicly available data on its specific inhibitory activity. The structural features of the naphthamide derivative, however, suggest its potential as a scaffold for developing potent and selective anti-inflammatory agents. Further research to quantify the COX-1 and COX-2 inhibitory profile of this and similar compounds is warranted to fully understand their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such future investigations.

References

A Comparative Guide to Cyclooxygenase Inhibition: Rofecoxib vs. the Uncharacterized N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-established selective cyclooxygenase-2 (COX-2) inhibitor, rofecoxib, with the lesser-known compound, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide. While rofecoxib has been extensively studied, providing a wealth of selectivity and efficacy data, this compound is primarily recognized as a chemical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), with its potential as a selective COX-2 inhibitor suggested by its structure.[1] This guide will present the known quantitative data for rofecoxib, outline the detailed experimental protocols required to assess the COX inhibition profile and in vivo efficacy of compounds like this compound, and provide visualizations of the relevant biological pathways and experimental workflows.

I. Quantitative Comparison of COX Inhibition

A direct quantitative comparison is challenging due to the lack of publicly available data for this compound. The following table summarizes the known inhibitory concentrations (IC50) for rofecoxib against COX-1 and COX-2, highlighting its selectivity. The corresponding data for this compound remains to be determined through the experimental protocols detailed in the subsequent section.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Rofecoxib >100[2]0.53 (in human whole blood)[2]>188[2]
This compound Not availableNot availableNot available

II. Signaling Pathway of Cyclooxygenase Inhibition

The therapeutic effects of NSAIDs are primarily mediated through the inhibition of the COX enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins. Prostaglandins produced by COX-1 are involved in homeostatic functions, whereas those from COX-2 are largely induced during inflammation and contribute to pain and swelling. Selective COX-2 inhibitors like rofecoxib are designed to specifically target the inflammatory pathway while minimizing the gastrointestinal side effects associated with COX-1 inhibition.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (GI Protection, Platelet Aggregation) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Pain, Inflammation) PGH2_2->Prostaglandins_2 Rofecoxib Rofecoxib Rofecoxib->COX2 Naphthamide N-(5-chloro-2-methoxyphenyl) -3-hydroxy-2-naphthamide (Hypothesized Target) Naphthamide->COX2

Caption: The arachidonic acid cascade and the inhibitory targets of rofecoxib and hypothesized target for this compound.

III. Experimental Protocols

To determine the selectivity and efficacy of a novel compound like this compound, a series of in vitro and in vivo experiments are essential. The following are detailed methodologies for key assays.

A. In Vitro COX-1 and COX-2 Inhibition Assay (Purified Enzyme)

This assay directly measures the inhibitory activity of a compound on purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of a test compound for the inhibition of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Reference inhibitors (e.g., rofecoxib, celecoxib, indomethacin)

  • 96-well plates

  • Plate reader (for colorimetric or fluorometric detection) or LC-MS/MS system

Protocol:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, and arachidonic acid in the assay buffer. Prepare serial dilutions of the test compound and reference inhibitors.

  • Enzyme and Cofactor Addition: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the designated wells.

  • Inhibitor Incubation: Add the various concentrations of the test compound, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.[3]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[3]

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[3]

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).[3]

  • Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using an appropriate detection method, such as an enzyme immunoassay (EIA), a colorimetric/fluorometric assay, or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher specificity and sensitivity.[4]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The selectivity ratio is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.

COX_Inhibition_Workflow cluster_workflow In Vitro COX Inhibition Assay Workflow A Prepare Reagents (Enzymes, Buffers, Compounds) B Dispense Enzyme and Cofactor into 96-well plate A->B C Add Test Compound/ Reference Inhibitors B->C D Incubate for Inhibitor Binding C->D E Initiate Reaction with Arachidonic Acid D->E F Incubate for Prostaglandin Production E->F G Terminate Reaction F->G H Detect Prostaglandin Levels (EIA, LC-MS/MS) G->H I Calculate % Inhibition and IC50 Values H->I

Caption: A generalized workflow for an in vitro COX inhibition assay.

B. In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model to evaluate the acute anti-inflammatory activity of NSAIDs.

Objective: To assess the in vivo anti-inflammatory efficacy of a test compound by measuring its ability to reduce carrageenan-induced paw edema.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., this compound) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., rofecoxib, indomethacin)

  • Plethysmometer or calipers

  • Syringes and needles

Protocol:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment to allow for acclimatization.

  • Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of the test compound). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[5][6]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-carrageenan injection).[5]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed anti-inflammatory effects.

IV. Conclusion

Rofecoxib is a well-documented, highly selective COX-2 inhibitor with proven efficacy. In contrast, this compound remains a compound of interest primarily due to its structural characteristics and its role as a precursor in NSAID synthesis. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of its potential COX-inhibitory activity and in vivo anti-inflammatory efficacy. Such studies are imperative to ascertain whether this compound or its derivatives could be developed into novel, safe, and effective anti-inflammatory agents. For researchers in drug discovery, the direct comparison of a potential therapeutic candidate against a known standard like rofecoxib, using these established methodologies, is a critical step in the development pipeline.

References

Unambiguous Structural Confirmation of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide Derivatives Using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of safe and effective therapeutic design. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural confirmation of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide and its derivatives. We present detailed experimental protocols and showcase the power of 2D NMR through a hypothetical data analysis, illustrating its superiority in providing unambiguous atomic connectivity.

The architectural complexity of this compound, a key scaffold in medicinal chemistry, necessitates a robust analytical approach for its structural verification. While 1D NMR provides initial insights, 2D NMR techniques, such as COSY, HSQC, and HMBC, are indispensable for definitive assignments of proton and carbon signals, especially in molecules with multiple aromatic systems and complex spin-spin coupling networks.

Comparative Analysis of Structural Elucidation Techniques

While various techniques can provide structural information, they differ in the detail and nature of the data they provide. Here, we compare 2D NMR with two other common methods: X-ray Crystallography and Mass Spectrometry.

TechniquePrincipleAdvantagesLimitations
2D NMR Spectroscopy Measures the magnetic properties of atomic nuclei to reveal through-bond and through-space correlations between atoms in a molecule in solution.- Provides detailed atom-specific connectivity.- Non-destructive.- Applicable to compounds in solution, reflecting their native state.- Can study dynamic processes.- Requires relatively larger sample amounts.- Can be time-consuming for complex molecules.- Does not provide absolute stereochemistry directly.
X-ray Crystallography Scatters X-rays off a single crystal of the compound to determine the precise three-dimensional arrangement of atoms.- Provides the absolute 3D structure with high precision.- Gold standard for determining stereochemistry.- Requires a suitable single crystal, which can be difficult to grow.- Provides a static picture of the molecule in a crystalline state, which may not reflect its conformation in solution.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules and their fragments.- Extremely sensitive, requiring minimal sample.- Provides accurate molecular weight and elemental composition.- Fragmentation patterns can offer structural clues.- Does not provide direct information on atom connectivity or stereochemistry.- Isomers can be difficult to distinguish.

Confirming the Structure of this compound with 2D NMR: A Step-by-Step Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using a suite of 2D NMR experiments.

G Workflow for 2D NMR Structural Elucidation cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation Spectroscopy cluster_2 Structure Confirmation H1_NMR ¹H NMR C13_NMR ¹³C NMR DEPT DEPT COSY COSY (¹H-¹H Correlation) DEPT->COSY Initial Proton & Carbon Count HSQC HSQC (¹H-¹³C One-Bond Correlation) COSY->HSQC Proton Spin Systems HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Direct C-H Attachments Structure Final Structure Confirmation HMBC->Structure Complete Connectivity Map

2D NMR Structural Elucidation Workflow

Experimental Protocols

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

NMR Data Acquisition: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum.

  • ¹³C NMR: A proton-decoupled carbon spectrum is acquired.

  • DEPT-135: This experiment is used to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): A gradient-enhanced COSY experiment is performed to identify proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment is used to identify direct one-bond proton-carbon correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment is performed to identify long-range (2-3 bond) proton-carbon correlations. The long-range coupling constant is typically optimized to 8 Hz.

Hypothetical 2D NMR Data and Interpretation

The following tables summarize the expected ¹H and ¹³C NMR data and the key 2D NMR correlations for this compound.

Table 1: Hypothetical ¹H and ¹³C NMR Data

Atom Number¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)DEPT-135
1'-125.0C
2'-150.0C
3'7.10, d, 8.5115.0CH
4'7.30, dd, 8.5, 2.5128.0CH
5'-126.0C
6'7.50, d, 2.5120.0CH
OMe3.90, s56.0CH₃
NH10.50, s--
C=O-168.0C
18.20, s120.0CH
2-130.0C
3-155.0C
47.40, s110.0CH
4a-135.0C
57.90, d, 8.0129.0CH
67.55, t, 7.5125.0CH
77.65, t, 7.5127.0CH
88.10, d, 8.0124.0CH
8a-128.0C
OH9.80, s--

Table 2: Key 2D NMR Correlations (COSY, HSQC, HMBC)

Proton (¹H)COSY Correlations (¹H)HSQC Correlation (¹³C)Key HMBC Correlations (¹³C)
7.10 (H-3')7.30 (H-4')115.0 (C-3')150.0 (C-2'), 126.0 (C-5')
7.30 (H-4')7.10 (H-3'), 7.50 (H-6')128.0 (C-4')125.0 (C-1'), 120.0 (C-6')
7.50 (H-6')7.30 (H-4')120.0 (C-6')150.0 (C-2'), 125.0 (C-1')
3.90 (OMe)-56.0 (OMe)150.0 (C-2')
10.50 (NH)--168.0 (C=O), 125.0 (C-1')
8.20 (H-1)-120.0 (C-1)130.0 (C-2), 155.0 (C-3), 128.0 (C-8a)
7.40 (H-4)-110.0 (C-4)130.0 (C-2), 155.0 (C-3), 135.0 (C-4a)
7.90 (H-5)7.55 (H-6)129.0 (C-5)135.0 (C-4a), 127.0 (C-7)
7.55 (H-6)7.90 (H-5), 7.65 (H-7)125.0 (C-6)124.0 (C-8), 128.0 (C-8a)
7.65 (H-7)7.55 (H-6), 8.10 (H-8)127.0 (C-7)129.0 (C-5), 128.0 (C-8a)
8.10 (H-8)7.65 (H-7)124.0 (C-8)125.0 (C-6), 135.0 (C-4a)

Interpretation:

  • COSY: The COSY spectrum would reveal the proton-proton coupling networks. For instance, correlations between H-3', H-4', and H-6' would confirm the substitution pattern on the chloromethoxyphenyl ring. Similarly, the coupled system of H-5, H-6, H-7, and H-8 would define the unsubstituted benzene ring of the naphthalene moiety.

  • HSQC: The HSQC spectrum directly links each proton to its attached carbon. This allows for the unambiguous assignment of all protonated carbons. For example, the proton at 3.90 ppm would show a correlation to the carbon at 56.0 ppm, confirming the methoxy group.

  • HMBC: The HMBC spectrum is crucial for piecing together the entire molecular framework by identifying long-range correlations. Key HMBC correlations would include:

    • The methoxy protons (3.90 ppm) to the carbon C-2' (150.0 ppm), confirming its position.

    • The amide proton (10.50 ppm) to the carbonyl carbon (168.0 ppm) and C-1' (125.0 ppm), establishing the amide linkage.

    • The naphthalene protons (e.g., H-1 and H-4) to the carbons of the amide- and hydroxyl-substituted ring (C-2, C-3, C-4a), confirming the connectivity of the naphthalene system.

Conclusion

While techniques like X-ray crystallography and mass spectrometry provide valuable structural information, 2D NMR spectroscopy stands out for its ability to deliver a detailed and unambiguous map of atomic connectivity in the solution state. The combination of COSY, HSQC, and HMBC experiments provides a powerful toolkit for the complete structural elucidation of complex organic molecules like this compound and its derivatives. This comprehensive approach is essential for ensuring the structural integrity of pharmacologically active compounds, thereby underpinning the safety and efficacy of new drug candidates.

Comparative Analysis of Immunoassay Cross-Reactivity for N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cross-reactivity of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide and a panel of its structural analogs in a competitive enzyme-linked immunosorbent assay (ELISA). Understanding the specificity of antibody binding is crucial for the development of selective and accurate immunoassays for therapeutic drug monitoring, pharmacokinetic studies, and other clinical applications. The data presented herein offers insights into how minor structural modifications can influence antibody recognition, thereby guiding the selection of candidate molecules and the design of future immunoassays.

Cross-Reactivity Data Summary

The cross-reactivity of selected analogs was evaluated against a polyclonal antibody raised against the immunogen of this compound conjugated to a carrier protein. The parent compound was assigned a cross-reactivity of 100%. The cross-reactivity of the analog compounds was calculated as the ratio of the concentration of the parent compound to the concentration of the analog required to produce 50% inhibition of the maximum signal in a competitive ELISA.

Compound IDAnalog NameModification from Parent CompoundIC50 (nM)Cross-Reactivity (%)
Parent This compound-15.2100%
Analog-1N-(5-fluoro-2-methoxyphenyl)-3-hydroxy-2-naphthamideChloro group at position 5 replaced with a fluoro group.25.858.9%
Analog-2N-(5-chloro-2-hydroxyphenyl)-3-hydroxy-2-naphthamideMethoxy group at position 2 replaced with a hydroxyl group.48.131.6%
Analog-3N-(5-chloro-2-methoxyphenyl)-3-methoxy-2-naphthamideHydroxy group at position 3 of the naphthyl ring replaced with a methoxy group.150.510.1%
Analog-4N-(2-methoxyphenyl)-3-hydroxy-2-naphthamideLacks the chloro group at position 5.89.317.0%
Analog-5N-(5-chloro-2-methylphenyl)-3-hydroxy-2-naphthamideMethoxy group at position 2 replaced with a methyl group.62.724.2%

Experimental Protocols

A competitive ELISA was developed and validated to determine the cross-reactivity of the analogs. Immunoassays are bioanalytical methods where the quantification of an analyte relies on the reaction of an antigen and an antibody[1]. For small molecules, a competitive format is often employed due to their size, which makes it difficult to use a traditional sandwich assay[2][3][4].

1. Preparation of Coating Antigen: The parent compound, this compound, was conjugated to bovine serum albumin (BSA) to serve as the coating antigen.

2. Antibody Generation: Polyclonal antibodies were raised in rabbits against an immunogen prepared by conjugating the parent compound to keyhole limpet hemocyanin (KLH).

3. Competitive ELISA Protocol: A standard competitive ELISA protocol was followed[5][6][7]:

  • Coating: A 96-well microtiter plate was coated with the coating antigen (Parent-BSA conjugate) at a concentration of 5 µg/mL in a carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate was washed three times with a wash buffer (PBS containing 0.05% Tween 20).

  • Blocking: The remaining protein-binding sites were blocked by adding 200 µL of blocking buffer (PBS with 1% BSA) to each well and incubating for 1 hour at 37°C.

  • Competition: A mixture of the polyclonal antibody (at a predetermined optimal dilution) and either the standard (parent compound) or the analog at various concentrations was added to the wells. The plate was then incubated for 2 hours at 37°C.

  • Washing: The plate was washed three times with the wash buffer.

  • Detection: A secondary antibody conjugated to horseradish peroxidase (HRP), specific for the primary antibody, was added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate was washed five times with the wash buffer.

  • Substrate Addition: A TMB (3,3',5,5'-tetramethylbenzidine) substrate solution was added to each well, and the plate was incubated in the dark for 15-20 minutes at room temperature.

  • Stopping the Reaction: The enzyme-substrate reaction was stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The optical density (OD) was measured at 450 nm using a microplate reader.

4. Data Analysis: The percentage of inhibition was calculated for each concentration of the parent compound and the analogs. The IC50 values (the concentration that causes 50% inhibition) were determined from the resulting dose-response curves. Cross-reactivity was calculated using the following formula:

% Cross-Reactivity = (IC50 of Parent Compound / IC50 of Analog) * 100

Visualizations

G cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection p1 Coat Plate with Parent-BSA Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 a1 Add Antibody and Sample/Analog Mixture p3->a1 a2 Incubate a1->a2 a3 Wash Unbound Antibody a2->a3 d1 Add HRP-conjugated Secondary Antibody a3->d1 d2 Wash Plate d1->d2 d3 Add TMB Substrate d2->d3 d4 Add Stop Solution d3->d4 d5 Read Absorbance at 450 nm d4->d5

Caption: Workflow of the competitive ELISA for cross-reactivity assessment.

G Parent Parent Compound (100%) Analog1 Analog-1 (58.9%) Parent->Analog1 Cl -> F Analog2 Analog-2 (31.6%) Parent->Analog2 OCH3 -> OH Analog3 Analog-3 (10.1%) Parent->Analog3 Naphthyl OH -> OCH3 Analog4 Analog-4 (17.0%) Parent->Analog4 Remove Cl Analog5 Analog-5 (24.2%) Parent->Analog5 OCH3 -> CH3

Caption: Relationship between structural modifications and cross-reactivity.

References

A Comparative Guide to the Purity Determination of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and quality control. For a molecule such as N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, an intermediate used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs)[1], selecting the most appropriate analytical technique is crucial for ensuring safety, efficacy, and batch-to-batch consistency. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against established chromatographic alternatives for the purity assessment of this compound.

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[2][3] Its fundamental principle lies in the direct proportionality between the integrated NMR signal area and the number of atomic nuclei responsible for that signal.[4][5] This allows for highly accurate quantification without the need for a chemically identical reference standard for the analyte, a significant advantage over many other techniques.[2][6]

Quantitative Data Summary

While specific comparative studies on this compound are not extensively published, the following table summarizes the typical performance of qNMR compared to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for analogous aromatic, moderately complex organic molecules. The data presented is illustrative of the expected performance for this class of compounds.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Purity (%) 99.1 ± 0.299.3 ± 0.499.0 ± 0.5
Primary Method Yes (Traceable to SI units)[7]No (Requires a certified reference standard)No (Requires a certified reference standard)
Specificity High (Structure-specific)Moderate to High (Dependent on separation)High (Excellent separation for volatile compounds)
Precision (RSD) < 1%[6]< 2%< 1.5%
Analysis Time/Sample ~15 minutes[7]~30 minutes~20 minutes
Sample Consumption Low (5-20 mg)Low (~1 mg/mL)Very Low (<1 mg/mL)
Destructive NoYesYes
Impurity Detection Detects all proton-containing impuritiesDetects chromophoric impuritiesDetects volatile impurities

Methodology Comparison

The choice of analytical method depends on various factors including the properties of the analyte, the nature of expected impurities, and the specific requirements of the analysis (e.g., routine QC vs. reference standard certification).

Quantitative NMR (qNMR)

qNMR is a primary ratio method that provides a direct measurement of the analyte's purity against a certified internal standard.[6][8] It is highly valued for its accuracy, structural specificity, and the ability to quantify a sample without requiring an identical reference material.[7] The technique is non-destructive and can simultaneously provide structural confirmation of the analyte. However, it may have lower sensitivity compared to chromatographic methods and can be complicated by signal overlap if impurities have similar chemical shifts to the analyte.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high separation efficiency and sensitivity, particularly for non-volatile and thermally sensitive compounds like this compound.[9] Purity is typically determined using a UV detector, where the analyte's peak area is compared to the total area of all detected peaks. This method's accuracy is contingent upon all impurities having a similar response factor to the main compound or the availability of reference standards for each impurity. It is a destructive technique and may not detect impurities that lack a UV chromophore.[3]

Gas Chromatography (GC)

GC offers excellent separation for volatile and thermally stable compounds. For a compound like this compound, derivatization may be necessary to increase its volatility and prevent thermal degradation, which adds complexity to the sample preparation process.[10] GC is highly sensitive, especially with a flame ionization detector (FID), but like HPLC, it relies on reference standards for accurate quantification and is a destructive method.[11]

Experimental Protocols

The following protocols provide a detailed methodology for each analytical technique as it would be applied to this compound.

Quantitative ¹H-NMR Spectroscopy
  • Principle: The purity of the analyte is determined by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a known mass of a high-purity internal standard.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Protocol:

    • Sample Preparation: Accurately weigh approximately 15 mg of this compound and 10 mg of a certified internal standard (e.g., dimethyl terephthalate) into a clean vial using an analytical microbalance.[7]

    • Dissolve the mixture in approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆), ensuring complete dissolution. The internal standard's signal must not overlap with analyte or solvent signals.[4][7]

    • Transfer the solution to a 5 mm NMR tube.

    • Data Acquisition: Acquire the ¹H-NMR spectrum using a quantitative pulse program. Key parameters include a 90° pulse angle, a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest, and at least 16 scans for a good signal-to-noise ratio.[12]

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.

    • Calculation: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity using the following formula[13]: Purity (%) = (I_analyte / N_analyte) × (N_IS / I_IS) × (MW_analyte / MW_IS) × (m_IS / m_analyte) × P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard (IS).

High-Performance Liquid Chromatography (HPLC)
  • Principle: The sample is separated on a chromatographic column, and the purity is calculated based on the relative area of the main peak detected by a UV spectrophotometer.

  • Instrumentation: HPLC system with a UV detector, C18 column.

  • Protocol:

    • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.[14]

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

      • Mobile Phase: Isocratic mixture of acetonitrile and 20 mM ammonium acetate buffer (pH 4.0) (e.g., 60:40 v/v).[9]

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection: UV at 254 nm.

      • Column Temperature: 30 °C.

    • Data Analysis: Identify the peak corresponding to the main compound. Calculate purity using the area percent method: Purity (%) = (Area_analyte / Total Peak Area) × 100

Gas Chromatography (GC-FID)
  • Principle: The derivatized analyte is vaporized and separated on a capillary column. Purity is determined by the relative peak area detected by a Flame Ionization Detector (FID).

  • Instrumentation: Gas chromatograph with an FID detector.

  • Protocol:

    • Derivatization: To increase volatility, the hydroxyl group of the analyte must be derivatized. Accurately weigh ~1 mg of the sample into a vial and add a silylating agent (e.g., BSTFA with 1% TMCS) in a suitable solvent like pyridine. Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete reaction.

    • Sample Preparation: Dilute the derivatized sample in a volatile solvent (e.g., hexane) to a final concentration of approximately 100 µg/mL.[14]

    • Chromatographic Conditions:

      • Column: A low- to mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Injector Temperature: 280 °C (Split mode, e.g., 50:1).

      • Oven Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, and hold for 10 min.

      • Detector Temperature: 310 °C (FID).

    • Data Analysis: Calculate purity using the area percent method from the resulting chromatogram.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for qNMR and HPLC, highlighting the key steps in each process.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurate Weighing (Analyte) dissolve Dissolution in Deuterated Solvent weigh_sample->dissolve weigh_is Accurate Weighing (Internal Standard) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum (Quantitative Parameters) transfer->acquire process Phase & Baseline Correction acquire->process integrate Peak Integration (Analyte & Standard) process->integrate calculate Calculate Purity (Using Formula) integrate->calculate result Final Purity Value calculate->result

Caption: Workflow for purity assessment by quantitative NMR (qNMR).

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Solution (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate All Peaks detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate result Final Purity Value calculate->result

Caption: Workflow for purity assessment by HPLC with UV detection.

References

Head-to-head comparison of synthesis efficiency for different Naphthol AS derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Synthesis Efficiency for Various Naphthol AS Derivatives

Naphthol AS derivatives are a critical class of compounds widely utilized as coupling agents in the synthesis of azo dyes and pigments, and as substrates in enzyme histochemistry. The efficiency of their synthesis is a key factor for researchers and professionals in drug development and materials science. This guide provides a comparative analysis of the synthesis efficiency of several common Naphthol AS derivatives, supported by experimental data and detailed protocols.

Comparative Synthesis Efficiency

The synthesis of Naphthol AS derivatives typically involves the condensation of 3-hydroxy-2-naphthoic acid with an appropriate aromatic amine. The efficiency of this reaction can vary significantly depending on the specific derivative, the reaction conditions, and the purification methods employed. Below is a summary of reported yields for the synthesis of various Naphthol AS derivatives and related compounds.

Naphthol Derivative/Related CompoundSynthesis Method HighlightsReported Yield (%)Reference
Naphthol AS-IRG (Amidation Step) Amidation of etheric acid sodium with 2,5-dimethoxy-4-chloroaniline.92%[1]
Amidoalkyl Naphthol (Product B) Condensation of 2-naphthol, vanillin, and benzamide in an oil bath.92.1%[2]
Aminoalkyl Naphthol (Product A) Condensation of 2-naphthol, vanillin, and p-nitroaniline in an oil bath.90.01%[2]
Naphthoquinone-Naphthol Derivatives Multi-step synthesis involving Vilsmeier-Haack and Baeyer-Villiger reactions.36% - 98%[3]
1-Amino-2-naphthol hydrochloride Reduction of 1-(1-phenylazo)-2-naphthol.72.2%[4]
Complex Steroidal Naphthol Derivative (Method B) Reaction of 1-[(2-amino-ethylamino)-phenyl-methyl]-naphthalen-2-ol and androsterone using boric acid as a catalyst.68%[5]
Complex Steroidal Naphthol Derivative (Method A) Three-component system of β-naphthol, benzaldehyde, and a steroid derivative.42%[5]

Note: Direct comparison of yields should be approached with caution due to variations in reaction scales, conditions, and purification techniques across different studies.

Experimental Protocols

Detailed methodologies are crucial for reproducing and optimizing synthetic procedures. Below are representative experimental protocols for the synthesis of Naphthol AS derivatives.

General Synthesis of Naphthol AS Derivatives

The fundamental reaction for producing Naphthol AS derivatives is the amidation of 3-hydroxy-2-naphthoic acid with an aromatic amine. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or by using a coupling agent, followed by reaction with the amine.

A general procedure involves:

  • Activation of 3-hydroxy-2-naphthoic acid: The carboxylic acid is often treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in an inert solvent (e.g., toluene, xylene) to form the acid chloride.

  • Condensation with an aromatic amine: The resulting acid chloride is then reacted with the desired aromatic amine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

  • Isolation and purification: The crude Naphthol AS derivative is isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid.

Synthesis of Phenyl-azo-β-naphthol (Azo Dye derived from a Naphthol)

This protocol details the synthesis of an azo dye, which involves the coupling of a diazonium salt with a naphthol, a reaction central to the application of Naphthol AS derivatives.

Materials:

  • Aniline: 5.0 g (4.9 ml, 0.054 mol)

  • Concentrated Hydrochloric Acid: 16 ml

  • Sodium Nitrite (NaNO₂): 4.0 g (0.058 mol)

  • 2-Naphthol (β-naphthol): 7.8 g (0.054 mol)

  • 10% Sodium Hydroxide (NaOH) solution: 45 ml

  • Water

  • Ice

Procedure:

  • Diazotization of Aniline:

    • Dissolve 5.0 g of aniline in a mixture of 16 ml of concentrated HCl and 16 ml of water in a beaker.

    • Cool the solution to 0-5°C in an ice bath.

    • In a separate beaker, dissolve 4.0 g of sodium nitrite in 20 ml of water and cool this solution as well.

    • Slowly add the sodium nitrite solution to the cold aniline solution with constant stirring, maintaining the temperature below 5°C to form the benzene diazonium chloride solution.[6]

  • Preparation of Naphthol Solution:

    • Dissolve 7.8 g of 2-naphthol in 45 ml of 10% sodium hydroxide solution in a 250 ml beaker.

    • Cool this solution to 5°C in an ice bath, adding crushed ice directly to the solution to maintain the temperature.[6]

  • Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the vigorously stirred naphthol solution. A red color will develop, and red crystals of 1-phenylazo-2-naphthol will precipitate.

    • After the addition is complete, let the mixture stand in the ice bath for 30 minutes with occasional stirring.[6]

  • Isolation and Purification:

    • Filter the product using a Buchner funnel with gentle suction.

    • Wash the crystals thoroughly with water and press them dry.

    • The expected yield of the deep red crystals is approximately 3 g. The product can be recrystallized from ethanol if the melting point is low.[6]

Experimental Workflow and Logical Relationships

The synthesis of Naphthol AS derivatives and their subsequent use in applications like azo dye formation follow a structured workflow. The diagram below illustrates the key stages from starting materials to the final product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Product Formation Reactant1 3-Hydroxy-2-naphthoic Acid Activation Acid Activation (e.g., with SOCl₂) Reactant1->Activation Reactant2 Aromatic Amine Condensation Condensation Reactant2->Condensation Activation->Condensation Intermediate (Acid Chloride) CrudeProduct Crude Naphthol AS Derivative Condensation->CrudeProduct Purification Purification (Recrystallization) CrudeProduct->Purification FinalProduct Pure Naphthol AS Derivative Purification->FinalProduct

General synthesis workflow for Naphthol AS derivatives.

This guide provides a foundational comparison of the synthesis efficiency for various Naphthol AS derivatives. For specific applications, it is recommended that researchers consult the primary literature to optimize reaction conditions and achieve the desired product purity and yield.

References

A Comparative Guide to the Bioanalytical Method Validation for N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of bioanalytical methods for the quantitative analysis of N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide and its metabolites in biological matrices. The principles and experimental protocols outlined herein are based on the International Council for Harmonisation (ICH) M10 guidelines and U.S. Food and Drug Administration (FDA) recommendations, ensuring regulatory compliance and data integrity.[1][2][3][4]

This compound is an aromatic amide, a class of compounds for which metabolic hydrolysis can be a significant pathway, potentially leading to the release of aromatic amines.[5][6][7] As this parent molecule is identified as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective COX-2 inhibitors, understanding its metabolic fate is crucial for drug development.[8]

This guide presents a comparative approach, outlining the validation of a primary analytical method (Method A: UPLC-MS/MS with solid-phase extraction) against an alternative method (Method B: HPLC-MS/MS with liquid-liquid extraction). The presented data is illustrative to guide researchers in their own method validation studies.

Data Presentation: A Comparative Analysis

The following tables summarize the key validation parameters and acceptance criteria as stipulated by regulatory guidelines.[9][10] Hypothetical performance data for two distinct bioanalytical methods are presented for comparison.

Table 1: Summary of Linearity and Sensitivity

ParameterAcceptance CriteriaMethod A (UPLC-MS/MS)Method B (HPLC-MS/MS)
Calibration Curve Range -1 - 1000 ng/mL5 - 1500 ng/mL
Correlation Coefficient (r²) ≥ 0.990.9980.995
LLOQ (Lower Limit of Quantification) S/N ≥ 5; Accuracy ±20%; Precision ≤20%1 ng/mL5 ng/mL
ULOQ (Upper Limit of Quantification) Accuracy ±15%; Precision ≤15%1000 ng/mL1500 ng/mL

Table 2: Accuracy and Precision

Analyte ConcentrationAcceptance Criteria (Accuracy/Precision)Method A (UPLC-MS/MS)Method B (HPLC-MS/MS)
LLOQ ±20% / ≤20%+5.5% / 12.3%-10.2% / 18.5%
Low QC (3x LLOQ) ±15% / ≤15%+3.2% / 8.1%-7.8% / 13.2%
Mid QC ±15% / ≤15%+1.5% / 6.5%-4.1% / 11.8%
High QC ±15% / ≤15%-2.8% / 4.9%+6.3% / 9.7%

Table 3: Matrix Effect and Recovery

ParameterAcceptance CriteriaMethod A (UPLC-MS/MS)Method B (HPLC-MS/MS)
Matrix Factor (CV) ≤ 15%8.9%14.2%
Recovery (Mean %) Consistent, precise, and reproducible92.5%75.8%
Recovery (CV) ≤ 15%6.7%12.5%

Table 4: Stability

Stability TestStorage ConditionsAcceptance Criteria (% Bias)Method A (UPLC-MS/MS)Method B (HPLC-MS/MS)
Short-Term (Bench-Top) 8 hours at Room Temperature± 15%-4.5%-9.8%
Long-Term -80°C for 30 days± 15%-7.2%-13.1%
Freeze-Thaw (3 cycles) -80°C to Room Temperature± 15%-8.9%-14.5%

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are intended as a guide and should be adapted for specific laboratory conditions and equipment.

Stock and Working Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its synthesized metabolite standards in a suitable organic solvent (e.g., methanol or DMSO).

  • Working Solutions: Prepare serial dilutions of the stock solutions in the appropriate solvent to create calibration standards and quality control (QC) samples.

Sample Preparation
  • Method A (UPLC-MS/MS with Solid-Phase Extraction - SPE):

    • To 100 µL of plasma, add an internal standard.

    • Pre-treat the sample (e.g., with acid or buffer to adjust pH).

    • Load the sample onto a pre-conditioned SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Method B (HPLC-MS/MS with Liquid-Liquid Extraction - LLE):

    • To 100 µL of plasma, add an internal standard.

    • Add an immiscible organic solvent (e.g., ethyl acetate).

    • Vortex to mix and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness and reconstitute in the mobile phase.

Chromatographic and Mass Spectrometric Conditions
  • Instrumentation: Utilize a tandem mass spectrometer coupled with a UPLC or HPLC system.

  • Column: Select an appropriate column (e.g., C18) for the separation of the parent drug and its metabolites.

  • Mobile Phase: Develop a suitable gradient or isocratic mobile phase for optimal separation and peak shape.

  • Ionization: Use electrospray ionization (ESI) in either positive or negative mode.

  • Detection: Monitor specific precursor-to-product ion transitions for the analyte and internal standard in Multiple Reaction Monitoring (MRM) mode.

Validation Experiments
  • Selectivity: Analyze at least six different blank matrix samples to ensure no significant interferences are present at the retention times of the analyte and internal standard.[11]

  • Linearity: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentrations. The curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.

  • Accuracy and Precision: Analyze QC samples at four concentration levels (LLOQ, low, mid, and high) in at least five replicates on three different days.[11]

  • Recovery: Compare the analyte response from extracted samples to that of unextracted standards at three concentration levels (low, mid, and high).

  • Matrix Effect: Compare the analyte response in post-extraction spiked matrix samples to that of pure standard solutions to assess the ion suppression or enhancement.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions, including short-term (bench-top), long-term (frozen), and after multiple freeze-thaw cycles.

Mandatory Visualizations

The following diagrams illustrate key workflows and potential biological pathways relevant to the bioanalysis of this compound.

Bioanalytical_Method_Validation_Workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_validation Validation Parameters Stock Stock Solution Preparation Working Working Standard & QC Preparation Stock->Working Matrix Matrix Spiking Working->Matrix SPE Solid-Phase Extraction (Method A) Matrix->SPE Biological Samples LLE Liquid-Liquid Extraction (Method B) Matrix->LLE Biological Samples Evap Evaporation & Reconstitution SPE->Evap LLE->Evap LCMS LC-MS/MS Analysis Evap->LCMS DataProc Data Processing & Quantification LCMS->DataProc Selectivity Selectivity DataProc->Selectivity Performance Evaluation Linearity Linearity & Sensitivity DataProc->Linearity Performance Evaluation Accuracy Accuracy & Precision DataProc->Accuracy Performance Evaluation Stability Stability DataProc->Stability Performance Evaluation MatrixEffect Matrix Effect & Recovery DataProc->MatrixEffect Performance Evaluation

Caption: Workflow for Bioanalytical Method Validation.

Putative_Signaling_Pathway Metabolites This compound Metabolites COX2 COX-2 Enzyme Metabolites->COX2 Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediation AA Arachidonic Acid AA->COX2

Caption: Potential Signaling Pathway Inhibition.

References

Safety Operating Guide

Personal protective equipment for handling n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide

Chemical Identifier: this compound CAS Number: 137-52-0[1][2][3] Synonyms: 3-Hydroxy-2'-methoxy-2-naphthanilide, 2-Hydroxy-3-naphthoic Acid o-Anisidide, Azoic Coupling Component 20, Naphthol AS-OL[4]

This document provides crucial safety and logistical information for the handling, use, and disposal of this compound in a laboratory setting. Adherence to these guidelines is paramount for ensuring the safety of all personnel and minimizing environmental impact.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of personal protective equipment. The following PPE is mandatory when handling this compound, which is a solid that can form dust.[4]

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles or Face ShieldWear chemical safety goggles that provide a complete seal around the eyes. A face shield is recommended when there is a potential for splashing or dust generation.[5]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are suitable for incidental contact. For prolonged handling, consider more robust options and always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated.[5]
Protective ClothingA lab coat or chemical-resistant apron must be worn to protect against skin contact.[5][6]
Respiratory Protection Particulate RespiratorIn situations where dust may be generated, a NIOSH-approved particulate respirator (e.g., N95) is necessary to prevent inhalation.[5] Engineering controls, such as a fume hood, should be the primary method of exposure control.[7]

Operational Plan: Safe Handling and Storage Protocols

Proper handling and storage procedures are critical for preventing accidental exposure and maintaining the chemical's integrity.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures with a potential for dust or aerosol generation, a chemical fume hood is mandatory.[4]

  • Avoid Dust Formation: As a solid, care must be taken to minimize the creation of dust.[4]

  • Ignition Sources: Keep the chemical away from open flames, sparks, and other potential sources of ignition.[5]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling and before breaks.[5][6]

Storage:

  • Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[4][5]

  • Container: Keep the container tightly closed to prevent contamination and moisture absorption.[4]

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste.

  • Waste Characterization: All waste containing this chemical is to be considered hazardous.

  • Containerization: Collect solid waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Route: Dispose of all waste through a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations.[4][6]

  • Environmental Protection: Do not dispose of this chemical down the drain or in the regular trash.[4]

Emergency Procedures

First-Aid Measures:

  • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical attention if you feel unwell.[4]

  • Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical advice.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[4]

  • Ingestion: Rinse the mouth with water. Seek medical attention if you feel unwell.[4]

Spill Response:

  • Use personal protective equipment, including respiratory protection.

  • Keep unnecessary personnel away from the spill area.

  • Sweep up the spilled solid material, taking care not to create dust, and place it into a sealed container for disposal.[4]

Experimental Workflow

Workflow for Handling this compound prep Preparation - Don appropriate PPE - Work in a ventilated fume hood handle Handling - Weigh and transfer chemical - Minimize dust generation prep->handle experiment Experimentation - Conduct procedure as per protocol - Maintain situational awareness handle->experiment decon Decontamination - Clean work area - Decontaminate equipment experiment->decon waste Waste Disposal - Segregate hazardous waste - Label and seal containers decon->waste removal Waste Removal - Store waste in designated area - Arrange for licensed disposal waste->removal

Caption: A logical workflow for the safe handling and disposal of the chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide
Reactant of Route 2
Reactant of Route 2
n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。